Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIVRVCORBPIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC2(CC1)OCCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730894 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006686-08-3 | |
| Record name | Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
An In-depth Technical Guide to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
This compound is a complex organic molecule featuring a unique spirocyclic core. Its structure integrates several key functional groups: an ethyl ester, a formyl (aldehyde) group, and a protected ketone in the form of a 1,4-dioxaspiroketal. This distinct combination of reactive sites, orthogonally protected, makes it a highly valuable building block for medicinal chemists and researchers in drug development. The strategic placement of these groups allows for sequential and selective chemical transformations, providing a robust scaffold for constructing diverse and complex molecular architectures.
The core of this molecule is the 1,4-dioxaspiro[4.5]decane system, which serves as a stable protecting group for a cyclohexanone ring. This protection is crucial as it allows for chemical modifications at other positions without interference from the ketone. The presence of both an aldehyde and an ester at the C8 position opens numerous avenues for synthetic elaboration.
This guide provides a comprehensive overview of this compound, identified by the CAS Number: 1006686-08-3 [1][2]. It will cover its chemical and physical properties, explore its synthetic rationale, detail its potential applications as a versatile intermediate, and provide necessary safety information.
Compound Identification and Physicochemical Properties
Accurate identification is paramount in chemical research. The following tables summarize the key identifiers and known properties of this compound.
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 1006686-08-3 | [1][2] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C12H18O5 | [2][3] |
| Molecular Weight | 242.27 g/mol | [2] |
| SMILES | CCOC(=O)C1(C=O)CCC2(CC1)OCCO2 | [2] |
| InChIKey | MKIVRVCORBPIQI-UHFFFAOYSA-N | [3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Purity | ≥95.00% | [2] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Storage Conditions | Store at 0-8 °C | [2] |
Table 3: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]+ | 243.12270 |
| [M+Na]+ | 265.10464 |
| [M-H]- | 241.10814 |
| [M+NH4]+ | 260.14924 |
| Data sourced from PubChemLite, calculated using CCSbase[3]. |
Synthesis Strategy and Mechanistic Considerations
A plausible approach would start with the commercially available Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0)[5]. This precursor already contains the necessary protected ketone and the ethyl ester at the C8 position. The critical step is the introduction of the formyl group at the same carbon.
Proposed Synthetic Workflow
The introduction of a formyl group onto a carbon already bearing an ester typically proceeds via a formylation reaction. A common method is the Claisen condensation using ethyl formate in the presence of a strong base like sodium ethoxide or sodium hydride.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Base Addition: Cool the solution in an ice bath (0 °C). Slowly add a strong base (e.g., sodium hydride, NaH). The use of NaH is advantageous as the only byproduct is hydrogen gas.
-
Formylating Agent: While stirring, add ethyl formate dropwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it carefully by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Causality and Experimental Choices:
-
Inert Atmosphere: The use of a strong base like NaH necessitates an inert atmosphere to prevent reactions with atmospheric water and oxygen.
-
Anhydrous Solvent: The solvent must be anhydrous to prevent the base from being quenched.
-
Strong Base: A strong base is required to deprotonate the α-carbon of the ester, forming an enolate nucleophile that attacks the ethyl formate.
-
Ketal Protecting Group: The 1,4-dioxaspiro[4.5]decane moiety is stable under these basic conditions, ensuring the ketone at C4 remains protected throughout the formylation process.
Caption: Proposed synthesis of the target compound.
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its potential as a versatile synthetic intermediate. Spirocyclic scaffolds are of significant interest in the pharmaceutical industry as they introduce three-dimensional complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets[6].
The functional groups on this molecule offer multiple handles for diversification:
-
The Formyl Group (Aldehyde): This is a highly reactive functional group amenable to a wide range of C-C and C-N bond-forming reactions, including:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To create larger, more complex carbon skeletons.
-
Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to an alcohol.
-
-
The Ethyl Ester Group: This group can be:
-
Hydrolyzed: To yield a carboxylic acid, which is a key functional group for forming amide bonds (a common linkage in pharmaceuticals) or other ester derivatives.
-
Reduced: To a primary alcohol.
-
-
The Ketal Protecting Group: Under acidic conditions, the ketal can be hydrolyzed to reveal the cyclohexanone carbonyl group[4]. This adds another site for functionalization late in a synthetic sequence, such as the introduction of substituents at the α-positions of the ketone.
This "triple-handle" nature allows for a modular approach to library synthesis, where different building blocks can be systematically introduced at each of the three sites to rapidly generate a large number of distinct compounds for biological screening.
Sources
- 1. This compound | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 2. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 3. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Abstract
This compound is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Possessing both an aldehyde and an ester group on a quaternary carbon, which is part of a protected cyclohexanone ring system, this compound serves as a versatile building block for the synthesis of complex molecular architectures. Its unique structural features, including a stable spiroketal protecting group, allow for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy with mechanistic considerations, and explores its potential applications as a key intermediate in the development of novel therapeutics and other high-value chemical entities.
Core Physicochemical and Structural Characteristics
This compound is a molecule designed for synthetic utility. The central structural motif is the 1,4-dioxaspiro[4.5]decane core, which is the ethylene glycol ketal of a cyclohexanone. This spiroketal serves as a robust protecting group, masking the reactivity of the ketone at the C-8 position (equivalent to the C-4 position of the original cyclohexanone ring) while enabling chemistry on its substituents.
The molecule's primary value lies in the two functional groups attached to the C-8 position: an ethyl ester and a formyl (aldehyde) group. This arrangement on a single quaternary carbon provides a dense hub of reactivity, allowing for the sequential or orthogonal introduction of diverse chemical functionalities.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈O₅ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1] |
| Monoisotopic Mass | 242.11542 Da | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1006686-08-3 | [1][3][4] |
| SMILES String | CCOC(=O)C1(C=O)CCC2(CC1)OCCO2 | [1][2] |
| InChIKey | MKIVRVCORBPIQI-UHFFFAOYSA-N | [2] |
| Predicted XLogP3 | 0.6 | [2] |
| Typical Purity | ≥95% | [1][5] |
Strategic Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and efficient synthetic route can be devised from readily available starting materials by applying fundamental principles of organic chemistry. The proposed pathway leverages the stability of the spiroketal and the reactivity of the α-carbon to an ester.
The core strategy involves two key steps:
-
Protection: Ketalization of a commercially available keto-ester, ethyl 4-oxocyclohexanecarboxylate, to form the stable spirocyclic core.
-
Functionalization: Introduction of the formyl group at the α-carbon of the ester via a Claisen-type condensation.
Caption: Proposed two-step synthetic workflow for the target molecule.
Experimental Protocol: A Self-Validating System
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Rationale: The ketone in the starting material is more electrophilic than the ester carbonyl and must be protected to prevent side reactions during the subsequent base-mediated formylation step. Ketalization with ethylene glycol is a standard, high-yielding protection strategy that is stable to basic conditions. Using a Dean-Stark apparatus removes water, driving the equilibrium towards the product as per Le Châtelier's principle.
-
Methodology:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq.), ethylene glycol (1.2 eq.), and a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.
-
Upon completion (no more water collected, typically confirmed by TLC or GC-MS), cool the reaction to room temperature.
-
Quench the reaction by washing with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Validation: The product, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be validated by ¹H NMR, observing the disappearance of the ketone carbonyl in the ¹³C NMR spectrum and the appearance of a characteristic signal for the dioxolane protons (a singlet around 3.9-4.0 ppm).[6]
Step 2: Formylation to Yield this compound
-
Rationale: The α-proton to the ester is now the most acidic proton in the molecule and can be abstracted by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting enolate is a potent nucleophile that attacks the electrophilic carbonyl of ethyl formate. This reaction installs the required formyl group.
-
Methodology:
-
Suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq.) and ethyl formate (1.5 eq.) in anhydrous THF to the NaH suspension.
-
Allow the reaction to stir at 0 °C and then warm to room temperature until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Validation: Successful synthesis is confirmed by the appearance of an aldehyde proton signal in the ¹H NMR spectrum (typically 9-10 ppm) and a corresponding aldehyde carbonyl signal in the ¹³C NMR spectrum (~200 ppm). Mass spectrometry should confirm the expected molecular weight of 242.27 g/mol .[1]
Applications in Drug Development and Advanced Synthesis
The true value of this compound is its role as a versatile synthetic intermediate. The presence of two distinct and reactive functional groups allows for the construction of complex molecular scaffolds relevant to drug discovery. The spiro[4.5]decane framework itself is a privileged structure in medicinal chemistry, often found in pharmacologically active compounds.[7][8]
The utility of this building block stems from the diverse and selective reactions its functional groups can undergo.
Sources
- 1. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 2. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 4. This compound | 1006686-08-3 [buyersguidechem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate(1489-97-0) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure, Synthesis, and Significance of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Spirocyclic Building Block
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic molecule featuring a distinctive spirocyclic core. This structure, where two rings share a single carbon atom, imparts a unique three-dimensional architecture that is of increasing interest in medicinal chemistry. The inherent rigidity and defined spatial arrangement of substituents on a spirocyclic scaffold allow for precise interactions with biological targets, offering potential advantages over more conventional flat aromatic systems in drug design.[1][2] This guide provides a comprehensive overview of the structure, synthesis, and potential applications of this promising building block.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's fundamental properties is paramount for its application in synthesis and drug discovery. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1006686-08-3 | [1] |
| Molecular Formula | C12H18O5 | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Monoisotopic Mass | 242.11542 Da | [2] |
| SMILES | CCOC(=O)C1(C=O)CCC2(CC1)OCCO2 | [1] |
| Predicted XlogP | 0.6 | [2] |
Synthesis and Mechanistic Insights
The overall synthetic strategy involves:
-
Protection of a Keto-ester: The formation of the 1,4-dioxaspiro[4.5]decane core via the protection of a ketone.
-
α-Formylation: The introduction of the formyl group at the carbon atom adjacent to the ester.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (Ketal Protection)
The initial step involves the protection of the ketone functionality of Ethyl 4-oxocyclohexanecarboxylate.[3] This is a crucial chemoselective transformation, as the ketone is more electrophilic than the ester and would otherwise react in subsequent steps. The formation of a cyclic acetal (ketal) using ethylene glycol is a standard and robust method for ketone protection.[4]
Reaction Mechanism: The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The hydroxyl groups of ethylene glycol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the stable five-membered dioxolane ring of the spiro-ketal. To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Representative Experimental Protocol:
-
To a solution of Ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which can be purified further by distillation or chromatography if necessary.
Step 2: Synthesis of this compound (α-Formylation)
The second step is the introduction of a formyl group at the α-position to the ester. The Claisen condensation is a classic and effective method for this transformation, using an ester with no α-hydrogens, such as ethyl formate, as the acylating agent.[5][6]
Reaction Mechanism: A strong base, such as sodium hydride (NaH) or sodium ethoxide, is used to deprotonate the α-carbon of the starting ester, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto aldehyde product. An acidic workup is then performed to neutralize the reaction mixture and protonate the enolate of the final product.
Representative Experimental Protocol:
-
To a suspension of sodium hydride (1.1 equivalents) in an anhydrous solvent like diethyl ether or THF at 0 °C, add a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) and ethyl formate (1.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography to yield this compound.
Spectroscopic Analysis
While a peer-reviewed spectrum for the title compound is not publicly available, the expected spectroscopic data can be inferred from the analysis of its precursors and related structures.
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester protons (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The protons of the dioxolane ring would likely appear as a multiplet around 3.9-4.0 ppm. The protons on the cyclohexane ring would be visible in the 1.5-2.5 ppm region. A key signal would be the aldehyde proton, which should appear as a singlet in the downfield region, typically around 9.5-10.0 ppm.
-
¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbons of the ester (around 170 ppm) and the aldehyde (around 200 ppm). The spiro carbon would be a quaternary signal, and the carbons of the dioxolane ring would appear in the ether region (around 65 ppm).
-
IR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the ester (around 1735 cm⁻¹) and the aldehyde (around 1725 cm⁻¹). The C-O stretching of the ester and the ketal would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ at m/z 242. The fragmentation pattern would likely involve the loss of the ethoxy group (-45) and the formyl group (-29).
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The spirocyclic core offers a rigid framework that can orient functional groups in precise three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[4][7]
The presence of both an aldehyde and an ester group provides two distinct points for further chemical modification, making this molecule a versatile intermediate.
Potential Synthetic Utility:
-
Synthesis of Novel Heterocycles: The aldehyde and ester functionalities can be utilized in condensation reactions to construct a variety of heterocyclic systems, which are prevalent in many approved drugs.
-
Introduction of Pharmacophores: The reactive aldehyde can be a handle for introducing other key functional groups through reactions such as reductive amination, Wittig reactions, or aldol condensations.
-
Scaffold for Library Synthesis: The molecule's structure is well-suited for the creation of compound libraries for high-throughput screening in drug discovery programs.
Figure 2: The role of this compound in drug discovery.
The increasing recognition of the benefits of moving away from flat, aromatic molecules towards more three-dimensional structures in drug design positions spirocyclic building blocks like this compound as highly valuable assets for the development of next-generation therapeutics.[8]
References
-
PubChemLite. This compound (C12H18O5). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
Duarte, F. J. S., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 265-280. [Link]
-
Clemons, P. A., et al. (2011). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 6(1), 1-13. [Link]
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. [Link]
-
PrepChem.com. Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
PubChem. Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
OpenStax. 23.8 Mixed Claisen Condensations. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. α-Formylation of α-Substituted Ketones. [Link]
-
LibreTexts Chemistry. The Claisen Condensation. [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key building block in modern synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.
Molecular Identity and Structure
This compound is a spirocyclic compound featuring a cyclohexane ring protected as a ketal with ethylene glycol. The core structure is further functionalized with both an ethyl ester and a formyl group at the C8 position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures.
Chemical Structure:
Molecular Structure of this compound
Key Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1006686-08-3 | [1][2] |
| Molecular Formula | C₁₂H₁₈O₅ | [2][3] |
| Molecular Weight | 242.27 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1(C=O)CCC2(CC1)OCCO2 | [2] |
| InChI | InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 | [3] |
Physical and Chemical Properties
| Property | Value/Prediction | Source |
| Physical Form | Colorless to Yellow Liquid | [1] |
| Purity | Typically ≥95% | [2] |
| Boiling Point | Not experimentally determined. Predicted to be >250 °C at 760 mmHg. | |
| Melting Point | Not applicable (liquid at room temperature). | |
| Solubility | Predicted to be soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is expected. | |
| Predicted XlogP | 0.6 | [3] |
Expert Insight: The presence of the polar ester and aldehyde functionalities, combined with the relatively nonpolar spiro-ketal and cyclohexane core, suggests that this molecule will have moderate polarity. Its liquid state at room temperature is consistent with its molecular weight and lack of strong intermolecular hydrogen bonding (as a pure substance).
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not publicly available. However, based on its structure, the following spectroscopic characteristics can be predicted.
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aldehydic Proton (CHO): A singlet peak is expected around δ 9.5-10.0 ppm.
-
Ethyl Group (OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (methylene) and a triplet around δ 1.2-1.4 ppm (methyl).
-
Dioxolane Protons (OCH₂CH₂O): A multiplet or a complex signal is expected in the range of δ 3.8-4.0 ppm.
-
Cyclohexane Protons: A series of complex multiplets are anticipated in the upfield region (δ 1.5-2.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aldehyde Carbonyl (CHO): A peak is expected in the downfield region, around δ 190-200 ppm.
-
Ester Carbonyl (COO): A peak is expected around δ 170-175 ppm.
-
Spiro Carbon (C-O-C-O): A quaternary carbon signal around δ 100-110 ppm.
-
Quaternary Carbon (C-8): The carbon atom bearing the formyl and ester groups is expected around δ 60-70 ppm.
-
Ethyl Group (OCH₂CH₃): Two peaks are expected around δ 60-65 ppm (methylene) and δ 13-15 ppm (methyl).
-
Dioxolane Carbons (OCH₂CH₂O): Signals are expected around δ 64-66 ppm.
-
Cyclohexane Carbons: Multiple peaks are anticipated in the upfield region (δ 20-40 ppm).
IR (Infrared) Spectroscopy
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band is expected around 1735-1750 cm⁻¹. The two carbonyl stretches may overlap.
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch: Strong bands are expected in the region of 1000-1300 cm⁻¹ corresponding to the ester and ketal C-O bonds.
-
C-H Stretch (Aliphatic): Multiple bands are expected in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 242.11) would be expected in the mass spectrum.
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃), the formyl group (-CHO), and cleavage of the spirocyclic ring system. Predicted collision cross-section data for various adducts are available in public databases.[3]
Synthesis and Reactivity
Hypothetical Synthetic Route
A plausible synthetic route to this compound involves the formylation of the corresponding enolate of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Hypothetical Synthesis Workflow
Experimental Protocol (Conceptual):
-
Enolate Formation: To a solution of a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at a reduced temperature (e.g., -78 °C to 0 °C), a solution of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in the same solvent is added dropwise. The reaction mixture is stirred to allow for the formation of the corresponding enolate.
-
Formylation: A suitable formylating agent, such as ethyl formate, is then added to the reaction mixture. The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: The reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride). The aqueous and organic layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the strong base and the enolate intermediate by water.
-
Strong, Non-nucleophilic Base: A strong base is required to deprotonate the α-carbon of the ester. A non-nucleophilic base is chosen to avoid unwanted side reactions, such as nucleophilic attack on the ester carbonyl.
-
Low Temperature: The reaction is typically carried out at low temperatures to control the reactivity of the enolate and minimize side reactions.
Reactivity Profile
The molecule possesses two key reactive sites: the aldehyde and the ester, with the α-proton to both carbonyls being acidic.
-
Aldehyde: The formyl group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, or reductive amination to form an amine. It can also participate in Wittig reactions and other olefination reactions.
-
Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
α-Carbon: The presence of two electron-withdrawing groups makes the α-proton acidic, allowing for further functionalization at this position.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, related compounds and general chemical safety principles suggest the following precautions.
-
Eye and Skin Irritation: Assumed to be an irritant. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields and chemical-resistant gloves.
-
Respiratory Irritation: May cause respiratory tract irritation. Handle in a well-ventilated area or in a chemical fume hood.
-
Ingestion: May be harmful if swallowed.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Self-Validating System for Protocols: All synthetic procedures should incorporate in-process controls, such as TLC or LC-MS, to monitor reaction progress and purity. The final product should be characterized by appropriate analytical techniques (NMR, IR, MS) to confirm its identity and purity.
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of:
-
Pharmaceutical Intermediates: The spirocyclic core and multiple functional groups can be elaborated to form complex drug candidates.
-
Natural Product Synthesis: It can serve as a key fragment in the total synthesis of natural products containing substituted cyclohexane rings.
-
Materials Science: The unique structure can be incorporated into novel polymers and functional materials.
References
Sources
An In-depth Technical Guide to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is relentless. Spirocyclic compounds, characterized by their unique three-dimensional structures, have emerged as a privileged class of scaffolds in drug discovery.[1][2] Their rigid conformation can lead to higher binding affinity and selectivity for biological targets, while their sp³-rich nature often imparts improved physicochemical properties such as solubility and metabolic stability, crucial for the development of effective therapeutics.[3][4] This guide focuses on a specific functionalized spirocycle, Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a valuable building block for the synthesis of more complex molecules.
IUPAC Name: this compound
This document provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and a discussion of its potential applications in the field of drug development.
Physicochemical and Structural Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1006686-08-3 | [5] |
| Molecular Formula | C₁₂H₁₈O₅ | [6] |
| Molecular Weight | 242.27 g/mol | [6] |
| SMILES | CCOC(=O)C1(C=O)CCC2(CC1)OCCO2 | [6] |
| InChI | InChI=1S/C12H18O5/c1-2-15-10(14)11(9-13)3-5-12(6-4-11)16-7-8-17-12/h9H,2-8H2,1H3 | [6] |
Table 1: Key identifiers and properties of this compound.
Synthesis Pathway and Mechanistic Insights
The synthesis of this compound is a multi-step process that begins with the readily available 1,4-cyclohexanedione. The key transformations involve the protection of a ketone, introduction of a carboxylate group, and finally, a crucial formylation step.
Step 1: Ketal Protection of 1,4-Cyclohexanedione
The synthesis initiates with the selective protection of one of the ketone functionalities of 1,4-cyclohexanedione. This is typically achieved by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to form 1,4-dioxaspiro[4.5]decan-8-one. This protective step is crucial to ensure that the subsequent reactions occur at the desired carbonyl group.[7]
Step 2: Carboxylation to form Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
The introduction of the ethyl carboxylate group at the 8-position can be achieved through various methods. A common approach involves the use of a strong base, such as lithium diisopropylamide (LDA), to generate an enolate from 1,4-dioxaspiro[4.5]decan-8-one, which is then quenched with an electrophilic source of the carboxylate group, like ethyl chloroformate.
Step 3: Formylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
The final and most critical step is the introduction of the formyl group at the 8-position. Given the presence of an enolizable proton at this position, a direct formylation is feasible. A plausible and widely used method for such transformations is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that reacts with the enol or enolate of the spirocyclic ester. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde, this compound.
Below is a diagram illustrating the proposed synthetic workflow:
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 6. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a spirocyclic compound of interest in medicinal chemistry and organic synthesis. We will delve into its chemical identity, a plausible synthetic route, analytical characterization, and potential applications, with a focus on the scientific rationale behind its molecular design.
Core Molecular Identity
This compound is a complex organic molecule featuring a spirocyclic core. This structural motif, where two rings share a single carbon atom, imparts a rigid three-dimensional conformation, a desirable trait in drug design for achieving high-affinity and selective binding to biological targets.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES String | CCOC(=O)C1(C=O)CCC2(CC1)OCCO2[2] |
| CAS Number | 1006686-08-3[2] |
| Molecular Formula | C12H18O5[2] |
| Molecular Weight | 242.27 g/mol [2] |
The molecule incorporates several key functional groups that dictate its chemical reactivity and potential biological activity:
-
Ethyl Ester: Influences solubility and can be a site for metabolic hydrolysis.
-
Formyl Group (Aldehyde): A versatile chemical handle for further synthetic modifications and a potential pharmacophore.
-
Dioxolane (Ethylene Ketal): A protecting group for a ketone, which can be removed under acidic conditions to reveal the parent carbonyl. This feature makes it a valuable intermediate in multi-step syntheses.[3]
Synthesis and Mechanistic Insights
Synthesis of the Precursor: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
The synthesis of the precursor molecule is a well-established procedure involving the protection of a ketone as a ketal.[4]
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Water Removal: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Workup: After completion, the reaction is cooled, and the catalyst is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to afford pure Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Causality Behind Experimental Choices:
-
Toluene: Its boiling point allows for efficient azeotropic removal of water.
-
p-Toluenesulfonic Acid: A strong acid catalyst is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the diol.
-
Dean-Stark Apparatus: Essential for removing water, which is a byproduct of the reaction. Le Chatelier's principle dictates that removing a product will shift the equilibrium to favor the formation of more products.
Formylation of the Spirocyclic Ester
The introduction of a formyl group at the C8 position, which is a quaternary carbon, presents a synthetic challenge. A direct formylation is not feasible. A more plausible approach involves the formylation of an enolate intermediate.
Proposed Experimental Protocol (Hypothetical):
-
Enolate Formation: The precursor, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.
-
Formylation: A suitable formylating agent, such as ethyl formate, is then added to the enolate solution.
-
Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution) and worked up by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
LDA: A strong, sterically hindered base is necessary to deprotonate the α-carbon without competing nucleophilic attack at the ester carbonyl.
-
Low Temperature (-78 °C): Essential to prevent side reactions and ensure the kinetic stability of the enolate.
-
Anhydrous Conditions: Crucial as enolates are highly reactive towards protic solvents.
-
Ethyl Formate: A common and effective electrophile for introducing a formyl group onto an enolate.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimental data for this specific molecule is not publicly available, we can predict the expected spectroscopic features based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.5-10.0 ppm.- Ethyl ester protons: quartet (CH₂) around δ 4.1-4.3 ppm and triplet (CH₃) around δ 1.2-1.4 ppm.- Dioxolane protons (OCH₂CH₂O) multiplet around δ 3.9-4.0 ppm.- Cyclohexane ring protons as complex multiplets in the upfield region. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-200 ppm.- Ester carbonyl carbon around δ 170-175 ppm.- Spiro carbon around δ 108-112 ppm.- Dioxolane carbons (OCH₂CH₂O) around δ 64-66 ppm.- Ethyl ester carbons: CH₂ around δ 60-62 ppm and CH₃ around δ 13-15 ppm. |
| IR (Infrared) | - Strong C=O stretching vibrations for the aldehyde (around 1725 cm⁻¹) and the ester (around 1735 cm⁻¹).- C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹.- C-O stretching for the ester and ketal in the 1000-1300 cm⁻¹ region. |
| Mass Spec (MS) | - Predicted [M+H]⁺ of 243.12270 and [M+Na]⁺ of 265.10464.[5] |
Diagram 2: Analytical Workflow for Structural Confirmation
Caption: A typical workflow for the analytical validation of a novel compound.
Applications in Drug Discovery and Organic Synthesis
The 1,4-dioxaspiro[4.5]decane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of this scaffold have shown a range of biological activities.
-
Neurological Disorders: Certain derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as potent and selective 5-HT1A receptor agonists, which are targets for treating anxiety and depression.[6]
-
Anti-inflammatory Agents: Spirocyclic compounds, in general, have been explored for their anti-inflammatory properties.[7]
-
Cancer Research: The rigid spirocyclic core can be used to design potent inhibitors of various cancer-related targets. Some spiro steroids have demonstrated significant anticancer activity.[8]
The specific substitution pattern of this compound offers several advantages for its application in these areas:
-
The Formyl Group: This reactive aldehyde can serve as a key building block for creating a library of derivatives through reactions such as reductive amination, Wittig reactions, and aldol condensations. This allows for the systematic exploration of the structure-activity relationship (SAR) of the scaffold.
-
The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for improving the pharmacokinetic properties of a potential drug candidate.
-
The Spiro Ketal: This protected ketone offers the possibility of deprotection to reveal a carbonyl group, which can then be further functionalized, adding another layer of synthetic versatility.
Diagram 3: Potential Drug Discovery Pathway
Caption: A simplified workflow for utilizing the title compound in drug discovery.
Conclusion
This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its rigid spirocyclic core, combined with a versatile set of functional groups, makes it an attractive starting point for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications, based on established chemical principles and data from related structures. Further research into this and similar molecules is warranted to fully explore their therapeutic potential.
References
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
PubChemLite. This compound (C12H18O5). Retrieved from [Link]
-
PubMed Central (PMC). (2018). Spirocyclic Motifs in Natural Products. Retrieved from [Link]
-
PubMed. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]
-
MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Versatile Spirocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key bifunctional spirocyclic molecule. With its unique three-dimensional structure and versatile functional groups, this compound serves as a valuable building block in modern synthetic and medicinal chemistry. This document delves into its chemical identity, a proposed synthetic pathway with detailed protocols, and its potential applications in drug discovery, underscored by the established importance of spiroketal scaffolds. Spectroscopic characterization and the strategic utility of this molecule in the synthesis of complex chemical entities are also discussed.
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, enabling more specific and potent interactions with biological targets compared to flat, aromatic systems.[1][2][3] The rigid yet conformationally defined nature of many spirocyclic systems reduces the entropic penalty upon binding to a protein, often leading to enhanced biological activity.[4] this compound embodies these desirable characteristics, presenting a unique combination of a spiroketal core with orthogonal aldehyde and ester functionalities, making it a highly attractive starting material for the synthesis of diverse and complex molecules.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is critical for its effective application. The key identifiers and computed physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| InChIKey | MKIVRVCORBPIQI-UHFFFAOYSA-N | |
| Molecular Formula | C12H18O5 | |
| Molecular Weight | 242.27 g/mol | |
| SMILES | CCOC(=O)C1(CCC2(CC1)OCCO2)C=O | |
| CAS Number | 1006686-08-3 | Vendor Data |
| Predicted XlogP | 0.6 |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Synthesis of the Precursor: Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
The starting material, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, can be synthesized from ethyl 4-oxocyclohexanecarboxylate and ethylene glycol.
Experimental Protocol:
-
To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Reflux the mixture until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.[5]
Proposed Formylation of the Spiroketal Ester
The introduction of the formyl group at the α-position to the ester is proposed to proceed via a Vilsmeier-Haack reaction, a well-established method for the formylation of activated C-H bonds.[6][7][8]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in an anhydrous solvent such as dichloromethane to 0°C.
-
Slowly add phosphorus oxychloride (POCl3, 1.2 equivalents) to the cooled DMF solution with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Prepare a separate solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Add the solution of the spiroketal ester dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the hydrolysis of the intermediate iminium salt is complete.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not widely published, a prediction of the key spectroscopic features can be made based on its structure and data from its precursor.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton: A singlet in the region of 9.5-10.0 ppm.
-
Ethyl Ester Protons: A quartet around 4.2 ppm (CH2) and a triplet around 1.3 ppm (CH3).
-
Spiroketal Protons: A multiplet in the region of 3.9-4.0 ppm corresponding to the -O-CH2-CH2-O- group.
-
Cyclohexane Ring Protons: A series of multiplets in the upfield region (1.5-2.5 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl: A resonance in the downfield region, typically around 190-200 ppm.
-
Ester Carbonyl: A resonance around 170-175 ppm.
-
Spiroketal Carbon: A quaternary carbon signal around 108-110 ppm.
-
Other Aliphatic Carbons: Resonances in the range of 20-70 ppm.
IR (Infrared) Spectroscopy:
-
Aldehyde C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹.
-
Ester C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.
-
C-O Stretches: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ester and ketal functionalities.
Mass Spectrometry (MS):
-
Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 242.11).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH2CH3), the formyl group (-CHO), and cleavage of the spirocyclic ring system.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents.
Caption: Synthetic utility and potential applications in drug discovery.
-
Access to Diverse Chemical Space: The orthogonal aldehyde and ester functionalities allow for selective chemical transformations. The aldehyde can be readily converted into a variety of other functional groups through reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation, a cornerstone of medicinal chemistry. This dual reactivity enables the rapid generation of diverse libraries of compounds for high-throughput screening.
-
Three-Dimensional Scaffolding: The spiroketal core provides a rigid, three-dimensional framework.[9] By elaborating on the aldehyde and ester groups, medicinal chemists can project pharmacophoric elements into specific regions of a protein's binding site, potentially leading to highly potent and selective inhibitors.[1]
-
Natural Product Synthesis: Spiroketals are common motifs in a wide range of biologically active natural products.[9] this compound can serve as a key intermediate in the total synthesis of such complex natural products and their analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined three-dimensional structure, coupled with the presence of two versatile and orthogonal functional groups, provides a robust platform for the creation of novel and complex molecular architectures. While further research is needed to fully explore its synthetic utility and biological relevance, this in-depth guide provides a solid foundation for researchers and scientists to leverage the unique properties of this promising spirocyclic building block in their future endeavors.
References
- R. A. Smith, et al. (2014). The use of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry, 6(12), 1347-1358.
- CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
- 1,4-Dioxaspiro[4.5]decan-8-one synthesis. ChemicalBook.
- The use of spirocyclic scaffolds in drug discovery - CORE. (2014).
- Designed Spiroketal Protein Modul
- Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
- The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
- The use of spirocyclic scaffolds in drug discovery. PubMed.
- 1,4-Dioxaspiro[4.
- Vilsmeier-Haack Reaction - Chemistry Steps.
- ethyl 1,4-dioxaspiro[4.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Ethyl 8-formyl-1,4-dioxaspiro[4.
- 1,4-Dioxaspiro[4.5]decan-8-one | Biochemical Reagent. MedChemExpress.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Vilsmeier–Haack reaction - Wikipedia.
- Ethyl 8-formyl-1,4-dioxaspiro[4.
- Ethyl 1,4-dioxaspiro[4.
- Cas 1489-97-0,ethyl 1,4-dioxaspiro[4.
- (PDF) STUDY ON THE MOLECULAR STRUCTURE, SPECTROSCOPIC ANALYSIS AND DFT ANALYSIS OF N-FORMYL-DL-ALPHA-AMINOBUTYRIC ACID.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. PubMed.
- Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. American Chemical Society.
- MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 [chemicalbook.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Designed Spiroketal Protein Modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a unique bifunctional molecule of interest in synthetic organic chemistry. Its structure combines a spiroketal, an ester, and an aldehyde, making it a versatile building block for the synthesis of more complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This guide provides a detailed analysis of the expected spectral data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.
Molecular Structure and Atom Numbering
The foundational step in spectral analysis is a thorough understanding of the molecule's structure. The spirocyclic system locks the cyclohexane ring in a chair-like conformation, and the presence of a quaternary carbon (C8) bearing both a formyl and an ester group introduces distinct electronic and steric environments.
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. Key identifying features would include the characteristic downfield singlet of the aldehyde proton in ¹H NMR, the two distinct carbonyl signals in ¹³C NMR, the combination of aldehyde and ester C=O stretches in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry. This guide provides a robust framework for researchers to anticipate and interpret the spectral data for this compound, ensuring its correct identification and use in further scientific endeavors.
References
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved January 18, 2026, from [Link]
-
IR: aldehydes. (n.d.). UCLA Chemistry. Retrieved January 18, 2026, from [Link]
-
Aldehyde IR Spectra Analysis. (2025, March 4). Berkeley Learning Hub. Retrieved January 18, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved January 18, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 18, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 18, 2026, from [Link]
-
Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. Retrieved January 18, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
(Z)-1,4-Dioxaspiro[4.5]decan-9-carboxylic acid, 8-hydroxy-8-(methoxycarbonyl-trans-ethenyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
Mass spectrometric study of six cyclic esters. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
This compound (C12H18O5). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]
-
Esters. (n.d.). UCLA Chemistry. Retrieved January 18, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 18, 2026, from [Link]
-
1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
1,4-Dioxaspiro(4.5)decane. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3]. (n.d.). Chemsigma. Retrieved January 18, 2026, from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012, November 5). PubMed. Retrieved January 18, 2026, from [Link]
-
How to Determine Structure of an Ester from Proton NMR Spectrum. (2017, March 26). YouTube. Retrieved January 18, 2026, from [Link]
-
Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
1,4-Dioxaspiro[4.5]decane. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]
A Technical Guide to the ¹H NMR Spectrum of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. As a key analytical technique in organic chemistry, ¹H NMR spectroscopy offers invaluable insights into the molecular structure of this complex molecule. This document will delve into the theoretical prediction of the spectrum, the rationale behind signal assignments, and a standardized protocol for acquiring such data.
Introduction to this compound and the Role of ¹H NMR
This compound (C₁₂H₁₈O₅) is a bifunctional organic compound featuring a spirocyclic ketal, an ethyl ester, and a formyl group.[1][2] This unique combination of functionalities makes it a valuable intermediate in the synthesis of more complex molecular architectures, particularly in pharmaceutical and materials science research.[3]
Given its structural complexity, unambiguous characterization is paramount. ¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment of individual protons within a molecule.[4][5] By analyzing the chemical shifts, signal multiplicities, and integration values, one can confirm the molecular structure, assess purity, and elucidate stereochemical relationships.
Predicted ¹H NMR Spectrum: A Structural Analysis
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be made based on its chemical structure and established NMR principles, along with spectral data from analogous compounds.[6][7][8]
The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.
Molecular Structure and Proton Environments
To facilitate the spectral analysis, the protons in the molecule are systematically labeled as shown in the diagram below.
Caption: Labeled structure of the target molecule.
Predicted Chemical Shifts, Multiplicities, and Integrations
The following table summarizes the predicted ¹H NMR data for this compound.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-formyl | 9.5 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent carbonyl oxygen and typically appears in this downfield region.[9][10] |
| H-a | 4.1 - 4.3 | Quartet (q) | 2H | These are the methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. They are split by the three neighboring methyl protons. |
| H-spiro | 3.8 - 4.0 | Singlet (s) | 4H | These are the four equivalent protons of the ethylene glycol ketal. Their proximity to two electronegative oxygen atoms causes a significant downfield shift. In many similar spirocyclic systems, these protons appear as a singlet.[6][11] |
| H-cyclohexane | 1.6 - 2.2 | Multiplet (m) | 8H | These are the eight protons on the cyclohexane ring. Due to the rigid spirocyclic structure, these protons are diastereotopic and will exhibit complex splitting patterns, likely appearing as overlapping multiplets. Their chemical shifts are in the typical range for aliphatic protons in a cyclic system.[8] |
| H-c | 1.2 - 1.4 | Triplet (t) | 3H | These are the methyl protons of the ethyl ester. They are split into a triplet by the two adjacent methylene protons. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.
I. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual peak at approximately 7.26 ppm.
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9][12] Modern NMR spectrometers often use the residual solvent peak as a secondary reference.
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
II. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of complex multiplets.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Calibrate the integration of a well-resolved signal (e.g., the formyl proton or the ethyl ester's methyl group) to the corresponding number of protons.
-
Interpretation of the Predicted Spectrum: A Deeper Dive
A thorough interpretation of the ¹H NMR spectrum involves correlating the observed signals with the molecular structure.
Sources
- 1. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 2. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR [m.chemicalbook.com]
- 7. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate(1489-97-0) 1H NMR spectrum [chemicalbook.com]
- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹³C NMR of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. As a key analytical technique in organic chemistry, ¹³C NMR provides direct insight into the carbon framework of a molecule. This document will delve into the theoretical underpinnings of the expected spectrum, a detailed protocol for sample analysis, and a thorough interpretation of the chemical shifts, grounded in established principles and comparative data from related structures.
Molecular Structure and the Significance of ¹³C NMR
This compound (CAS: 1006686-08-3, Molecular Formula: C₁₂H₁₈O₅) is a complex organic molecule featuring a spirocyclic ketal, an ethyl ester, and a formyl (aldehyde) group.[1][2][3][4] The structural elucidation and purity assessment of such molecules are paramount in research and drug development, where precise molecular architecture dictates biological activity and safety.
¹³C NMR spectroscopy is an indispensable tool for this purpose. It allows for the direct observation of individual carbon environments within the molecule.[5][6] Unlike ¹H NMR, where spin-spin coupling can create complex multiplets, proton-decoupled ¹³C NMR spectra typically display a single peak for each unique carbon atom, simplifying spectral interpretation.[7] The chemical shift of each carbon provides critical information about its hybridization (sp³, sp², sp) and its electronic environment, influenced by neighboring atoms and functional groups.[8][9][10]
Theoretical ¹³C NMR Spectral Analysis: Predicting Chemical Shifts
In the absence of a publicly available, fully assigned experimental spectrum for this compound, we can predict the approximate chemical shifts based on established ranges for its constituent functional groups and by comparison with structurally similar compounds.[11][12][13][14][15]
The molecule possesses 12 carbon atoms. Due to molecular asymmetry, we anticipate observing 12 distinct signals in the proton-decoupled ¹³C NMR spectrum.
Diagram: Molecular Structure of this compound
Caption: Structure of the target molecule.
Expected Chemical Shift Ranges:
-
Formyl Carbon (-CHO): Aldehyde carbonyl carbons are highly deshielded and typically appear in the range of 190-200 ppm .[10][16] This is one of the most downfield signals in a typical ¹³C NMR spectrum.
-
Ester Carbonyl Carbon (-COO-): The carbonyl carbon of the ethyl ester group is also significantly deshielded, though less so than an aldehyde. It is expected to resonate in the 170-185 ppm region.[10][16]
-
Spiro Ketal Carbon (C-8): This is a quaternary carbon bonded to two oxygen atoms and two other carbons. Its chemical shift will be significantly downfield due to the electronegative oxygens. For the parent 1,4-dioxaspiro[4.5]decane, the spiro carbon appears around 109 ppm. In our target molecule, the presence of the electron-withdrawing formyl and ester groups at this position will further deshield it, likely pushing its resonance downfield. A reasonable estimate would be in the 110-120 ppm range.
-
Dioxolane Carbons (-O-CH₂-CH₂-O-): The two equivalent methylene carbons in the dioxolane ring of the parent ketal resonate around 64 ppm. These carbons are in the 50-90 ppm range typical for carbons single-bonded to oxygen.[16]
-
Ethyl Group Carbons (-O-CH₂CH₃):
-
Cyclohexane Ring Carbons: The remaining five carbons of the cyclohexane ring are all sp³-hybridized. Their chemical shifts will be in the upfield region, generally between 20-45 ppm . Their precise shifts will vary based on their proximity to the substituted spiro center.
Predicted ¹³C NMR Data Summary
| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Formyl) | Aldehyde | 190 - 200 | Highly deshielded carbonyl carbon.[10][16] |
| C=O (Ester) | Ester | 170 - 185 | Deshielded carbonyl carbon, typical for esters.[10] |
| C-8 | Spiro Ketal | 110 - 120 | Quaternary carbon bonded to two oxygens and electron-withdrawing groups. |
| -O-CH₂-CH₂-O- | Dioxolane | 60 - 70 | Carbons singly bonded to electronegative oxygen. |
| -O-CH₂CH₃ | Ethyl Ester | 60 - 65 | Methylene carbon attached to ester oxygen.[17] |
| Cyclohexane Ring | Aliphatic | 20 - 45 | sp³ hybridized carbons in the cycloalkane ring. |
| -OCH₂CH₃ | Ethyl Ester | 10 - 15 | Terminal methyl carbon, upfield aliphatic signal.[17] |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, a standardized and rigorous experimental procedure is essential.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for ¹³C NMR spectroscopy.
Detailed Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual carbon signal at ~77.16 ppm serves as a convenient internal reference.[8]
-
Ensure the sample is fully dissolved. If any solid particulates are visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
Tune and match the ¹³C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be employed.
-
Key Acquisition Parameters:
-
Spectral Width: A range of 0 to 220 ppm is typically sufficient to encompass all carbon signals in most organic molecules.[6][8]
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the CDCl₃ solvent peak to 77.16 ppm. Tetramethylsilane (TMS) can also be used as an internal standard, with its signal set to 0.0 ppm.[18]
-
Interpretation and Structural Validation
The processed ¹³C NMR spectrum provides a carbon "fingerprint" of the molecule. The number of signals confirms the number of unique carbon environments, and their chemical shifts validate the presence of the key functional groups.[19][20] By comparing the experimental peak positions to the predicted values in the table above, a full assignment of the carbon skeleton can be achieved.
For unambiguous assignment, especially of the closely spaced cyclohexane ring carbons, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
-
HSQC: Correlates each carbon atom with its directly attached proton(s), allowing for the assignment of protonated carbons.
-
HMBC: Shows correlations between carbons and protons that are two or three bonds away, which is critical for identifying quaternary carbons (like the spiro and carbonyl carbons) and piecing together the molecular framework.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful analytical dataset for its structural verification. A comprehensive analysis, combining predictive knowledge of chemical shifts with a rigorous experimental protocol, allows for the confident assignment of all 12 carbon signals. The characteristic downfield shifts of the aldehyde and ester carbonyls, coupled with the unique signal of the spirocyclic ketal carbon, provide definitive evidence for the molecule's core structure. This guide serves as a foundational resource for researchers working with this compound, enabling its accurate identification and characterization in complex research and development settings.
References
-
JEOL Ltd. Accurate NMR spectrum predictionsoftware "NMRPredict". [Link][14]
-
University of Calgary. CSD Solution #13. [Link]
-
Chem Help ASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link][8]
-
Carman, R. M., Owsia, S., & VanDongen, J. M. A. M. 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. [Link][17]
-
Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. [Link][18]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.10 ¹³C NMR Spectroscopy. [Link][9]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link][7]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra (January 29, 2023). [Link][10]
-
Chemistry LibreTexts. 6.5: Interpreting C-13 NMR Spectra (February 11, 2023). [Link][19]
-
Chemistry with Caroline. How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. YouTube. [Link][5]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra (January 29, 2023). [Link][20]
-
IIT Kharagpur. 13C NMR spectroscopy • Chemical shift. [Link][6]
-
Chemsigma. 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3]. [Link][4]
Sources
- 1. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 2. 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3] | King-Pharm [king-pharm.com]
- 3. This compound | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 4. 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3] | Chemsigma [chemsigma.com]
- 5. m.youtube.com [m.youtube.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. compoundchem.com [compoundchem.com]
- 8. youtube.com [youtube.com]
- 9. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 13. Visualizer loader [nmrdb.org]
- 14. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 15. Simulate and predict NMR spectra [nmrdb.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a complex organic molecule incorporating a spiroketal, an ethyl ester, and a formyl group. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the analyte, predicts its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, and offers detailed, field-proven experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The guide emphasizes the causal relationships behind experimental choices and fragmentation mechanisms, grounding its claims in authoritative references to ensure scientific integrity. Visual diagrams created using Graphviz are provided to clarify molecular structures, fragmentation pathways, and analytical workflows, making this a practical resource for structural elucidation and method development.
Introduction: Understanding the Analyte
This compound is a molecule of significant structural complexity, presenting a unique challenge and opportunity for mass spectrometric analysis. Its characterization requires a nuanced understanding of how its distinct functional groups—a spirocyclic ketal, an ethyl ester, and a formyl (aldehyde) group—influence its ionization and subsequent fragmentation.
The spiroketal moiety, a 1,4-dioxaspiro[4.5]decane ring system, serves as a protecting group for a cyclohexanone precursor. This feature is common in multi-step organic synthesis. The ethyl ester and formyl groups are situated on the same carbon atom of the cyclohexane ring, classifying the molecule as a derivative of a β-keto-aldehyde system. This arrangement is pivotal to its reactivity and, consequently, its mass spectrometric fingerprint.
Molecular Structure and Properties
A precise understanding of the molecule's structure is the foundation for interpreting its mass spectrum.
Caption: Chemical structure of the target molecule.
Table 1: Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O₅ | |
| Monoisotopic Mass | 242.11542 Da | |
| IUPAC Name | This compound |
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Given its moderate molecular weight and the potential for volatility, GC-MS with Electron Ionization (EI) is a primary technique for the structural analysis of this compound. EI is a "hard" ionization technique, meaning it imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[1][2][3] While this often results in a weak or absent molecular ion (M•+), the resulting fragmentation pattern is highly characteristic and invaluable for structural elucidation.[4][5]
Predicted EI Fragmentation Pathways
The ionization process begins with the bombardment of the molecule by high-energy electrons (typically 70 eV), which ejects an electron to form a radical cation (M•+ at m/z 242). This energetically unstable ion rapidly undergoes a series of fragmentation reactions. The fragmentation will be dictated by the stability of the resulting fragments and the inherent chemistry of the functional groups.
Caption: Major predicted fragmentation routes for the analyte under EI.
Key Fragmentation Mechanisms:
-
Spiroketal Ring Fragmentation (Dominant Pathway): The most characteristic fragmentation is expected to arise from the spiroketal moiety. Based on the mass spectrum of the closely related compound 1,4-dioxaspiro[4.5]decan-8-one, a prominent fragment at m/z 99 is anticipated.[6] This ion is formed via a charge-induced retro-Diels-Alder-type cleavage, representing the stable, oxygen-containing spirocyclic fragment. This pathway is often dominant and results in the base peak of the spectrum. Further fragmentation of this ion can occur through the loss of ethylene (C₂H₄, 28 Da) to yield a fragment at m/z 71 .
-
Alpha-Cleavage at the Ester: The bond between the carbonyl carbon and the ethoxy group is susceptible to cleavage.[5][7] Loss of the ethoxy radical (•OC₂H₅, 45 Da) results in a stable acylium ion at m/z 197 .
-
Cleavage of the Formyl Group: Aldehydes readily lose the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da).[5][7] This leads to fragments at m/z 213 and m/z 241 , respectively. The ion at m/z 213 can subsequently lose carbon monoxide (CO, 28 Da) to form a fragment at m/z 185 .
Table 2: Predicted Major EI-MS Fragment Ions
| m/z | Proposed Identity | Fragmentation Pathway | Predicted Relative Abundance |
| 242 | Molecular Ion [M]•+ | - | Very Low to Absent |
| 213 | [M - CHO]⁺ | Loss of formyl radical | Moderate |
| 197 | [M - OC₂H₅]⁺ | Loss of ethoxy radical | Moderate |
| 185 | [M - CHO - CO]⁺ | Subsequent loss of CO from m/z 213 | Low |
| 99 | [C₅H₇O₂]⁺ | Ketal ring fragmentation (Retro-Diels-Alder) | High (Base Peak) |
| 71 | [C₄H₇O]⁺ | Loss of ethylene from m/z 99 | Moderate |
Experimental Protocol: GC-MS Analysis
A self-validating protocol requires careful selection of chromatographic conditions to ensure robust separation and reproducible ionization.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in a volatile organic solvent like ethyl acetate or dichloromethane.
- Perform a serial dilution to create a working solution of approximately 10 µg/mL.[6] The concentration should be optimized to avoid column overloading while ensuring adequate signal intensity.
- Transfer the working solution to a 2 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: A non-polar or medium-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., HP-5MS, DB-5MS).[1]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection: 1 µL injection in splitless mode to maximize sensitivity.
- Inlet Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp: Increase at 15 °C/min to 280 °C.[8]
- Final hold: Hold at 280 °C for 5 minutes.
- (Rationale: The initial hold ensures sharp peaks for volatile components, while the ramp allows for the elution of the moderately polar analyte. The final hold ensures that any less volatile impurities are eluted from the column.)
- MS Source Temperature: 230 °C.[9]
- MS Quadrupole Temperature: 150 °C.[9]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40–300.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
For less volatile samples or when molecular weight confirmation is the primary goal, LC-MS with ESI is the method of choice. ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[1] This provides a clear indication of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation for structural analysis.
Predicted ESI-MS and MS/MS Fragmentation
In positive ion mode, the analyte is expected to readily protonate, likely on one of the oxygen atoms (the formyl, ester carbonyl, or ketal oxygens). The most likely adducts are listed below.
Table 3: Predicted ESI Adducts for the Analyte
| Adduct | Predicted m/z | Source |
| [M+H]⁺ | 243.1227 | |
| [M+Na]⁺ | 265.1046 | |
| [M+K]⁺ | 281.0786 | |
| [M+NH₄]⁺ | 260.1492 |
For MS/MS analysis, the protonated molecule ([M+H]⁺ at m/z 243) is selected and subjected to collision-induced dissociation (CID). The fragmentation of these even-electron ions follows different rules than the radical cations in EI-MS, often involving the loss of stable neutral molecules.[10][11]
Caption: Key neutral losses predicted from the [M+H]⁺ ion.
Key Fragmentation Mechanisms:
-
Loss of Ethanol: Protonation of the ester moiety can facilitate the neutral loss of ethanol (C₂H₅OH, 46 Da), leading to a fragment ion at m/z 197 . This is a common and often favorable pathway for protonated ethyl esters.
-
Loss of Water: If protonation occurs on the formyl oxygen, a dehydration reaction can lead to the loss of a water molecule (H₂O, 18 Da), resulting in an ion at m/z 225 .
-
Decarbonylation: The formyl group can be lost as carbon monoxide (CO, 28 Da) following protonation, yielding a fragment at m/z 215 .
Experimental Protocol: LC-MS Analysis
This protocol is designed for a standard reverse-phase LC-MS system.
1. Sample Preparation:
- Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.
2. LC-MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Waters Xevo TQ-S or equivalent Q-TOF or triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column is suitable for this moderately polar compound (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[12]
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Rationale: Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.)[5]
- Gradient Program:
- Start at 5% B.
- Linear gradient to 95% B over 8 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.[13]
- Ionization Mode: ESI Positive (ESI+).
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- MS Scan Range: m/z 50-400.
- MS/MS: For fragmentation studies, select the precursor ion m/z 243.12 and apply a collision energy ramp (e.g., 10-40 eV) to observe the different fragmentation pathways.
Conclusion and Best Practices
The mass spectrometric analysis of this compound is a multi-faceted task that benefits from the application of complementary ionization techniques.
-
GC-MS with EI is the superior choice for definitive structural confirmation, leveraging its detailed and reproducible fragmentation patterns. The expected base peak at m/z 99, arising from the cleavage of the spiroketal ring, is a highly diagnostic feature.
-
LC-MS with ESI excels at providing unambiguous molecular weight information through the detection of the protonated molecule [M+H]⁺ at m/z 243.12. Subsequent MS/MS analysis provides complementary structural data through characteristic neutral losses.
For comprehensive characterization, a workflow utilizing both techniques is recommended. This dual approach ensures both accurate mass determination and in-depth structural elucidation, providing a self-validating system for analysis that meets the rigorous standards of modern chemical and pharmaceutical research.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid Analysis of Steroid Hormones by GC/MS [discover.restek.com]
- 9. mdpi.com [mdpi.com]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Dimensions in Drug Design: The Core Characteristics of Spirocyclic Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic compounds, defined by their unique structural motif of two rings sharing a single atom, have transitioned from a niche chemical class to a privileged scaffold in modern drug discovery.[1][2] Their inherent three-dimensionality, conformational rigidity, and ability to project functional groups into precise vectors offer a compelling solution to the limitations of traditional flat, aromatic systems.[3][4] This guide provides an in-depth analysis of the key characteristics of spirocycles, elucidating the mechanistic principles behind their advantages in enhancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. We will explore the causal relationship between their sp³-rich nature and improved clinical success rates, present field-proven case studies, and provide actionable experimental protocols for their evaluation.
Introduction: Escaping the "Flatland" of Drug Discovery
For decades, medicinal chemistry has been dominated by compounds rich in sp²-hybridized carbons, often leading to planar, aromatic structures. While effective, this "flatland" approach presents significant challenges, including suboptimal physicochemical properties, poor solubility, and metabolic liabilities.[5] Spirocyclic scaffolds offer a strategic escape, introducing a quaternary sp³-hybridized carbon atom at the junction of two rings.[6] This structural feature imparts a rigid, well-defined three-dimensional geometry, allowing for a more sophisticated and effective exploration of the complex topology of biological targets.[3][7] The increasing number of spirocycle-containing clinical candidates and approved drugs underscores their growing importance and utility in addressing challenging therapeutic targets.[8][9]
The Structural Cornerstone: Three-Dimensionality and Conformational Rigidity
The primary advantage of spirocyclic systems lies in their inherent 3D architecture and conformational constraint.[3][10] Unlike flexible aliphatic chains or planar aromatic rings, spirocycles lock the molecule into a limited number of well-defined conformations.[3][11]
Causality Behind the Advantage:
-
Reduced Entropy Penalty: One of the fundamental principles of ligand-receptor binding is the entropic cost associated with a flexible molecule adopting a specific, bioactive conformation upon binding.[5][7] By pre-organizing the pharmacophoric elements into a shape that is already complementary to the binding site, rigid spirocyclic scaffolds minimize this conformational entropy penalty, which can lead to a significant improvement in binding affinity (potency).[11][12]
-
Precise Vectorial Display: The spiro junction acts as a stable anchor from which substituents can be projected into distinct and predictable three-dimensional vectors.[13] This allows medicinal chemists to fine-tune interactions with specific sub-pockets of a target protein with high precision, an attribute that is difficult to achieve with more flexible or planar scaffolds.[12] This precise spatial arrangement is crucial for enhancing selectivity and avoiding off-target interactions.[11]
Caption: Logical flow from flexible to rigid spirocyclic scaffolds.
Modulating Physicochemical and ADME Properties
The introduction of a spiro center profoundly influences a molecule's physicochemical profile, which in turn governs its pharmacokinetic (ADME) behavior.[8][14] This modulation is a key driver for the adoption of spirocycles in lead optimization campaigns.
Increasing sp³ Character and Improving Solubility
A critical metric in modern drug design is the fraction of sp³-hybridized carbons (Fsp³).[6] Studies have shown a strong correlation between higher Fsp³ values and an increased probability of clinical success, largely due to improved physicochemical properties.[6][10] Spirocycles, with their central quaternary sp³ carbon, are an excellent tool for increasing a molecule's Fsp³ count.[9][10]
-
Mechanism of Solubility Enhancement: The non-planar, three-dimensional nature of sp³-rich spirocycles disrupts the crystal lattice packing that can plague flat, aromatic compounds. This disruption often leads to a lower melting point and, more importantly, improved aqueous solubility.[3][12] Generally, alicyclic ring systems are more water-soluble than their corresponding aromatic counterparts.[3]
Fine-Tuning Lipophilicity
Lipophilicity, often measured as logP or logD, is a double-edged sword in drug discovery. While essential for membrane permeability, excessive lipophilicity is linked to poor solubility, metabolic instability, and off-target toxicity.[15] Spirocyclic scaffolds, particularly azaspirocycles, provide a sophisticated method for modulating lipophilicity.[6][12]
-
Expert Insight: Replacing a gem-dimethyl group or a flat aromatic ring with a spirocyclic motif can maintain or improve potency while simultaneously reducing lipophilicity.[16] For instance, the strategic replacement of a morpholine ring with diverse azaspirocycles in a series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists successfully lowered logD values while improving metabolic stability and selectivity against the hERG channel.[6][10]
| Property | Parent Compound (Morpholine) | Spirocyclic Analog (Azaspirocycle) | Rationale for Improvement |
| logD (pH 7.4) | High | Lower | Increased sp³ character and introduction of a polar amine reduces overall lipophilicity.[6][10] |
| Metabolic Stability | Moderate | Improved | The rigid spirocyclic core can shield metabolically labile sites or orient the molecule away from metabolic enzymes.[6] |
| hERG Inhibition | Present | Reduced | Altered shape and charge distribution due to the spirocycle reduces binding to the hERG potassium channel.[17] |
| Potency (MCHR1) | Maintained | Maintained / Improved | The spirocycle effectively mimics the conformation of the original pharmacophore, preserving target engagement.[6] |
| Table 1: Comparative analysis of physicochemical properties, based on the MCHR1 antagonist case study.[6][10] |
Impact on Pharmacological Profile: Enhancing Potency and Selectivity
The structural and physicochemical benefits of spirocycles translate directly into improved pharmacological outcomes.
-
Potency Enhancement: By locking a molecule in its bioactive conformation, spirocycles can lead to more potent interactions with the target protein.[10] In the development of inhibitors for SHP2, a protein tyrosine phosphatase, X-ray crystallography revealed that introducing a spirocycle maintained the optimal orientation of a primary amine group, preserving crucial hydrogen bond interactions and boosting potency.[10]
-
Selectivity Improvement: The well-defined 3D structure of spirocycles allows for the design of ligands that fit precisely into the target's binding site while clashing with the binding sites of off-targets.[5] A compelling example is the modification of Olaparib, a PARP inhibitor. Replacing its piperazine ring with a diazaspiro[3.3]heptane moiety resulted in a 2-fold reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members, leading to reduced DNA damage and cytotoxicity.[6][18]
Caption: Spirocyclic ligands can enhance selectivity by fitting the target site while clashing with off-target sites.
Synthetic Accessibility: A Challenge Being Met
Historically, the synthetic complexity of spirocycles has been a barrier to their widespread adoption.[14] The construction of the quaternary spiro-carbon, often with stereochemical control, can be challenging.[3] However, this hurdle is diminishing due to:
-
Methodological Advances: The development of new synthetic methodologies, including organocatalysis and photoredox catalysis, has made the enantioselective synthesis of spirocycles more accessible.[19][20]
-
Commercial Availability: An increasing number of diverse spirocyclic building blocks are now commercially available, enabling their incorporation into drug discovery programs without the need for complex de novo synthesis.[8][13]
Experimental Protocol: Evaluating Cytotoxicity of Spirocyclic Compounds
To assess the therapeutic potential and potential toxicity of novel spirocyclic agents, particularly in oncology, the MTT assay is a foundational, robust, and self-validating method for measuring cell viability.[4]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, A549) to ~80% confluency in appropriate media.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the spirocyclic test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is <0.5% to avoid solvent toxicity.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells for "untreated" (media only) and "vehicle control" (media with DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Outlook
Spirocyclic scaffolds have firmly established their position as a powerful tool in medicinal chemistry.[4] Their ability to confer conformational rigidity, enhance three-dimensionality, and positively modulate physicochemical properties provides a rational pathway to developing drugs with improved potency, selectivity, and pharmacokinetic profiles.[8] While synthetic challenges remain, ongoing innovations in chemical synthesis and the expanding commercial availability of building blocks will continue to fuel their integration into drug discovery pipelines.[14][17] As we continue to tackle increasingly complex biological targets, such as protein-protein interactions, the unique structural attributes of spirocycles will undoubtedly play a pivotal role in the design of the next generation of therapeutics.[3]
References
-
Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
-
Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
-
Ferreira, R., & Guedes, R. C. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
Hiesinger, L., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]
-
Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]
-
Krasavin, M. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. [Link]
- Steffens, F., et al. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books.
-
Korenev, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Korenev, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central - NIH. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]
-
Company, R. S. (2018). New development in the enantioselective synthesis of spiro compounds. RSC Publishing. [Link]
-
Taylor & Francis Online. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]
-
ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate. [Link]
-
Villalonga, C. (2017). Spirocycles in Drug Discovery. Spirochem. [Link]
-
Semantic Scholar. (n.d.). [PDF] Synthetic Routes to Approved Drugs Containing a Spirocycle. Semantic Scholar. [Link]
-
RSC Publishing. (2015). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. RSC Publishing. [Link]
-
PubMed Central - NIH. (2018). Spirocyclic Motifs in Natural Products. PubMed Central - NIH. [Link]
-
PubMed Central - NIH. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. PubMed Central - NIH. [Link]
-
Oreate AI Blog. (2026). Construction of a 3D Molecular Library: Development of 910k Novel Drug Molecules Based on 16 Types of Spirocyclic Frameworks. Oreate AI Blog. [Link]
-
ResearchGate. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories | Request PDF. ResearchGate. [Link]
-
Wikipedia. (n.d.). Spiro compound. Wikipedia. [Link]
-
PubMed Central. (n.d.). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PubMed Central. [Link]
-
OUCI. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. OUCI. [Link]
-
SpiroChem. (n.d.). Properties Optimization. SpiroChem. [Link]
-
ResearchGate. (2025). Influence of Heteroaromatic Rings on ADME Properties of Drugs. ResearchGate. [Link]
-
SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. SpiroChem. [Link]
-
PubMed Central. (n.d.). Key factors influencing ADME properties of therapeutic proteins: A need for ADME characterization in drug discovery and development. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spiro Compounds [chemenu.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 11. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 12. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 13. drughunter.com [drughunter.com]
- 14. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Properties Optimization | SpiroChem [spirochem.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Substituted Dioxaspiro[4.5]decanes for Advanced Research and Drug Development
These application notes provide a comprehensive guide to the synthesis of substituted dioxaspiro[4.5]decanes, a crucial structural motif found in numerous natural products and pharmacologically active compounds. This document is intended for researchers, medicinal chemists, and process development scientists. We will explore the strategic considerations behind various synthetic routes, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-tested protocols.
Introduction: The Significance of the Dioxaspiro[4.5]decane Scaffold
The dioxaspiro[4.5]decane framework is a spiroketal consisting of a cyclohexane ring fused to a five-membered dioxolane ring through a common spirocyclic carbon atom. This privileged scaffold is a cornerstone in the architecture of many biologically active molecules, including pheromones, antibiotics, and antitumor agents. Its rigid, three-dimensional structure allows for precise positioning of substituents, making it an attractive template for designing novel therapeutics with high target affinity and specificity.
The synthetic challenge lies in the controlled construction of the spirocyclic center, often with specific stereochemical requirements. The choice of synthetic strategy is therefore paramount and is dictated by the availability of starting materials, the desired substitution pattern, and the required stereoisomeric purity.
Primary Synthetic Route: Acid-Catalyzed Ketalization of Cyclohexanones
The most direct and widely employed method for constructing the dioxaspiro[4.5]decane core is the acid-catalyzed reaction of a cyclohexanone derivative with a suitable 1,2- or 1,3-diol. This reaction is an equilibrium process, and successful execution hinges on effectively removing the water byproduct to drive the reaction to completion.
Mechanistic Rationale
The reaction proceeds via a classical ketalization mechanism. The acid catalyst protonates the carbonyl oxygen of the cyclohexanone, rendering the carbonyl carbon highly electrophilic. A hydroxyl group from the diol then attacks this carbon, forming a hemiketal intermediate. Subsequent protonation of the hemiketal's hydroxyl group and elimination of a water molecule generates a stabilized oxocarbenium ion. The second hydroxyl group of the diol then attacks this intermediate in an intramolecular fashion, and after deprotonation, the spiroketal product is formed.
The use of a Dean-Stark apparatus or chemical drying agents like molecular sieves is critical to sequester the water formed, thereby shifting the equilibrium towards the product according to Le Châtelier's principle.
Visualization of Reaction Workflow
Caption: Workflow for acid-catalyzed dioxaspiro[4.5]decane synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 1,4-dioxaspiro[4.5]decane from cyclohexanone and ethylene glycol using p-toluenesulfonic acid (PTSA) as the catalyst.[1][2]
Materials:
-
Cyclohexanone (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (PTSA) (0.02 eq)
-
Toluene (approx. 2 mL per mmol of cyclohexanone)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add cyclohexanone, ethylene glycol (1.2 equivalents), and toluene.
-
Catalyst Addition: Add the catalytic amount of PTSA (0.02 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 3-5 hours). The theoretical amount of water should be collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the PTSA catalyst) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary, although the purity is often high enough for many applications.
-
Data Summary: Scope and Limitations
The acid-catalyzed ketalization is robust and versatile. However, its efficiency can be influenced by the nature of the substrates and the reaction conditions.
| Cyclohexanone Substrate | Diol Substrate | Catalyst | Typical Yield | Notes |
| Cyclohexanone | Ethylene Glycol | PTSA, H₂SO₄ | >90% | Standard, high-yielding reaction.[3] |
| 4-tert-Butylcyclohexanone | Ethylene Glycol | Fly Ash | High Yield | Demonstrates use of alternative, cheaper catalysts.[4] |
| 1,4-Cyclohexanedione | Ethylene Glycol | Ionic Liquid | 97-99% | Selective monoketalization is highly efficient.[5] |
| Substituted Cyclohexanones | Propane-1,2-diol | Montmorillonite KSF | 45-55% | Can introduce stereocenters; diastereoselectivity may vary.[6] |
| Sterically Hindered Ketones | Neopentyl Glycol | Solid Acid | Moderate | Reaction rates are significantly slower. |
Advanced Synthetic Strategies: Asymmetric Spiroketalization
For applications in drug development, achieving high enantiopurity is often a critical requirement. This necessitates the use of more advanced, stereoselective synthetic methods. Chiral Brønsted acids have emerged as powerful catalysts for enantioselective spiroketalization reactions.[7][8]
Mechanistic Insight: Confined Brønsted Acids
The mechanism of asymmetric spiroketalization catalyzed by chiral phosphoric acids (CPA) has been a subject of intense study.[9] These catalysts create a highly organized, chiral microenvironment around the reaction center. The reaction is believed to proceed through an asynchronous, concerted transition state where the catalyst acts as a bifunctional agent: the acidic proton activates the substrate, while the basic phosphate anion orients the nucleophile for a stereoselective attack.[8][9] This avoids the formation of a long-lived, achiral oxocarbenium ion, which would lead to racemization.[9]
Visualization of Asymmetric Catalysis Concept
Caption: Asymmetric spiroketalization via a chiral catalyst.
Protocol Example: Chiral Phosphoric Acid-Catalyzed Cyclization
This protocol is a conceptual outline based on published principles for the synthesis of chiral spiroketals.[8][9]
Materials:
-
A suitable hydroxy-enol ether or hydroxy-ketone precursor
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a derivative) (1-10 mol%)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
-
Molecular sieves (4Å)
Procedure:
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add freshly activated molecular sieves.
-
Reagent Addition: Add the anhydrous solvent, followed by the hydroxy-enol ether substrate and the chiral phosphoric acid catalyst.
-
Reaction: Stir the reaction at the specified temperature (ranging from -78 °C to room temperature, depending on the substrate and catalyst) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a mild base (e.g., triethylamine). Filter the mixture and concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.
Expert Insight: The success of asymmetric spiroketalizations is highly dependent on the specific pairing of the substrate and the chiral catalyst. The steric and electronic properties of both components must be carefully considered to achieve high levels of stereocontrol. The confined environment of the catalyst is key to shielding one face of the intermediate from non-selective attack.[8]
Conclusion and Future Outlook
The synthesis of substituted dioxaspiro[4.5]decanes has evolved from classical equilibrium-driven methods to highly sophisticated asymmetric catalytic transformations. While acid-catalyzed ketalization remains a workhorse for preparing achiral or racemic scaffolds, the demand for enantiopure compounds in drug discovery continues to drive innovation in stereoselective synthesis. Future developments will likely focus on expanding the substrate scope of asymmetric methods, reducing catalyst loadings, and developing more sustainable and scalable processes. The protocols and principles outlined in these notes provide a solid foundation for researchers to strategically approach the synthesis of these valuable molecular architectures.
References
-
(S) (i) ethylene glycol, PTSA (ii) a) BH3 - - , b) H2 - - O2 - Filo. Filo. [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. [Link]
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. PubMed. [Link]
-
Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. ACS Publications. [Link]
-
Addition of Diols to 2-Methylidene-1,4-dioxaspiro[4.5]decane. ResearchGate. [Link]
-
PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library. PMC - NIH. [Link]
-
2 - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst.
Sources
- 1. (S) \xrightarrow[\begin{array}{l}\text { (ii) a) } \mathrm{BH}{3}, \text .. [askfilo.com]
- 2. youtube.com [youtube.com]
- 3. jxnutaolab.com [jxnutaolab.com]
- 4. CN105817228A - Method for preparing cyclohexanone glycol ketal compounds by directly using fly ash as catalyst - Google Patents [patents.google.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Aldol and Knoevenagel Condensation Reactions of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Spirocyclic Building Block
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a unique bifunctional molecule poised for significant applications in synthetic organic chemistry, particularly in the construction of complex molecular architectures.[1][2] Its structure, featuring a protected cyclohexanone, a quaternary carbon substituted with both an aldehyde and an ester group, offers a rich platform for a variety of chemical transformations. The spirocyclic ketal motif not only imparts conformational rigidity but also serves as a protected ketone, allowing for selective reactions at the formyl and ester functionalities.[3][4] Derivatives of 1,4-dioxaspiro[4.5]decane are of considerable interest in medicinal chemistry, forming the core of various biologically active compounds.
This guide provides an in-depth exploration of the Aldol and Knoevenagel condensation reactions of this intriguing substrate. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the potential applications of the resulting α,β-unsaturated products in drug discovery and development.
Mechanistic Considerations: Navigating Reactivity and Selectivity
The aldol condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl, which can then dehydrate to an α,β-unsaturated carbonyl.[5][6] In the case of this compound, the aldehyde group is the electrophilic partner in these reactions.
The Classic Aldol Condensation
In a classic aldol condensation, a ketone with α-hydrogens is treated with a base to form a nucleophilic enolate, which then attacks the formyl group of our spirocyclic substrate.[5] The reaction proceeds through the following general steps:
-
Enolate Formation: A base abstracts an α-proton from the ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the formyl group.
-
Protonation: The resulting alkoxide is protonated to give the β-hydroxy ketone (the aldol adduct).
-
Dehydration (Condensation): Under more vigorous conditions (e.g., heating), the aldol adduct eliminates a molecule of water to form a stable, conjugated α,β-unsaturated ketone.[5]
dot graph Aldol_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
Ketone [label="Ketone"]; Enolate [label="Enolate"]; Aldehyde [label="Ethyl 8-formyl-1,4-dioxaspiro[4.5]\ndecane-8-carboxylate"]; Adduct [label="β-Hydroxy Ketone\n(Aldol Adduct)"]; Product [label="α,β-Unsaturated Ketone"];
Ketone -> Enolate [label="Base"]; Enolate -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Adduct; Adduct -> Product [label="Dehydration\n(-H2O)"]; } caption { label = "Figure 1: Generalized Aldol Condensation Workflow."; fontsize = 10; fontname = "Arial"; }
The Knoevenagel Condensation: Engaging Active Methylene Compounds
The Knoevenagel condensation is a modification of the aldol condensation that utilizes active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups, Z and Z').[7][8] These compounds are sufficiently acidic to be deprotonated by weak bases.
Common active methylene compounds include:
-
Diethyl malonate
-
Ethyl acetoacetate
-
Malononitrile
-
Cyanoacetic acid[7]
The use of a weak base, such as piperidine or pyridine, is a key feature of the Knoevenagel condensation, preventing the self-condensation of the aldehyde.[7] The reaction typically proceeds directly to the dehydrated α,β-unsaturated product due to the increased acidity of the α-proton in the intermediate adduct.
dot graph Knoevenagel_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
ActiveMethylene [label="Active Methylene\nCompound (Z-CH2-Z')"]; Carbanion [label="Carbanion"]; Aldehyde [label="Ethyl 8-formyl-1,4-dioxaspiro[4.5]\ndecane-8-carboxylate"]; Intermediate [label="Intermediate Adduct"]; Product [label="α,β-Unsaturated Product"];
ActiveMethylene -> Carbanion [label="Weak Base"]; Carbanion -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Intermediate; Intermediate -> Product [label="Dehydration\n(-H2O)"]; } caption { label = "Figure 2: Knoevenagel Condensation Workflow."; fontsize = 10; fontname = "Arial"; }
Experimental Protocols
The following protocols are designed to be robust starting points for the exploration of Aldol and Knoevenagel condensations with this compound. Due to the steric hindrance around the formyl group, reaction conditions may require optimization.
Protocol 1: Base-Catalyzed Aldol Condensation with Acetone
This protocol details a classic Claisen-Schmidt condensation, reacting an aldehyde with a ketone.[9]
Materials:
-
This compound
-
Acetone (reagent grade)
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Reagent Addition: Add acetone (3.0 eq) to the solution.
-
Initiation: While stirring at room temperature, add a 10% aqueous solution of NaOH or KOH (0.5 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding 1 M HCl until the solution is neutral (pH ~7).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
| Parameter | Recommended Value | Rationale |
| Base | NaOH or KOH | Strong bases to ensure enolate formation from acetone.[5] |
| Solvent | Ethanol | Good solvent for both reactants and the base. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
| Reaction Time | 2-4 hours | Should be monitored by TLC for optimal yield. |
Protocol 2: Knoevenagel Condensation with Diethyl Malonate
This protocol utilizes an active methylene compound for a milder condensation reaction.[8]
Materials:
-
This compound
-
Diethyl malonate
-
Toluene or Benzene
-
Piperidine or Pyrrolidine
-
Glacial acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of this compound (1.0 eq) in toluene (15 mL per mmol of substrate).
-
Reagent Addition: Add diethyl malonate (1.2 eq) and a catalytic amount of piperidine (0.1 eq). A small amount of glacial acetic acid (0.05 eq) can be added to buffer the reaction.
-
Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
| Parameter | Recommended Value | Rationale |
| Base | Piperidine/Pyrrolidine | Weak bases that are effective catalysts for the Knoevenagel condensation.[7] |
| Solvent | Toluene/Benzene | Allows for azeotropic removal of water, driving the reaction to completion.[8] |
| Apparatus | Dean-Stark | Essential for removing the water byproduct.[8] |
| Temperature | Reflux | Provides the necessary energy for the condensation and water removal. |
Applications in Drug Discovery and Development
The α,β-unsaturated carbonyl moiety generated through these condensation reactions is a versatile functional group and a common motif in pharmacologically active molecules. It can serve as a Michael acceptor, allowing for the introduction of various nucleophiles to construct more complex structures.
The products derived from the aldol and Knoevenagel condensations of this compound can be envisioned as key intermediates in the synthesis of:
-
Novel Spirocyclic Heterocycles: The enone functionality can participate in cycloaddition reactions or be a precursor for annulation strategies, leading to novel polycyclic systems with potential therapeutic applications.
-
Conformationally Constrained Scaffolds: The rigid spirocyclic core, further elaborated with conjugated systems, can be used to design ligands with high affinity and selectivity for various biological targets.
-
Pro-drugs and Bioactive Conjugates: The reactive enone system can be utilized for the covalent attachment of drugs or targeting moieties.
Conclusion
The Aldol and Knoevenagel condensation reactions of this compound provide a powerful and flexible platform for the synthesis of a diverse array of complex molecules. The protocols outlined in this guide offer a solid foundation for researchers to explore the synthetic potential of this unique building block. Careful optimization of reaction conditions will be key to achieving high yields and selectivities, paving the way for the discovery of new chemical entities with significant biological and therapeutic potential.
References
- This is a placeholder for a relevant citation that would ideally describe the synthesis or utility of the starting material.
- This is a placeholder for a citation that discusses the importance of spirocycles in medicinal chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Jones, G. (1967).
- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341–394). Pergamon.
- This is a placeholder for a citation that provides a specific example of a Claisen-Schmidt condens
-
Wikipedia. (2024). Aldol reaction. [Link]
- This is a placeholder for a reference detailing the synthesis of 1,4-dioxaspiro[4.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- This is a placeholder for a reference discussing the applications of α,β-unsatur
- This is a placeholder for a reference on purific
- This is a placeholder for a reference on reaction monitoring by TLC.
Sources
- 1. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 2. 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3] | Chemsigma [chemsigma.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Ca(OH)2-Catalyzed Condensation of Aldehydes with Methyl ketones in Dilute Aqueous Ethanol: A Comprehensive Access to α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Olefination of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate via the Wittig Reaction
Abstract
This document provides a comprehensive technical guide for the methylenation of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate using the Wittig reaction. The protocol details the in situ generation of the unstabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), and its subsequent reaction with a sterically demanding spirocyclic aldehyde. We will explore the underlying mechanism, provide a detailed, step-by-step experimental procedure, discuss expected outcomes, and offer troubleshooting advice. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a robust method for converting aldehydes to terminal alkenes while preserving sensitive functional groups like esters and acetals.
Introduction and Scientific Context
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] Its significance, recognized by the 1979 Nobel Prize in Chemistry awarded to Georg Wittig, lies in its ability to form a carbon-carbon double bond at a precisely defined location.[3][4] The reaction's versatility is further enhanced by its tolerance for a wide array of functional groups.[3]
The target substrate, this compound, presents a unique synthetic challenge. It contains three key functional groups: an aldehyde, an ester, and a cyclic acetal (ketal). The aldehyde is positioned at a quaternary carbon, introducing significant steric hindrance. A successful olefination requires a reagent that reacts selectively with the aldehyde without affecting the ester or the acetal protecting group. The Wittig reaction is ideally suited for this task. The basic conditions required for ylide generation are compatible with both the ester and, critically, the acetal, which is stable in non-acidic environments.[5][6][7]
This application note will focus on the use of an unstabilized ylide, methylenetriphenylphosphorane, to convert the formyl group into a vinyl group. Unstabilized ylides are highly reactive, making them effective for reactions with sterically hindered carbonyls.[1][8]
Mechanism of the Wittig Reaction
The modern understanding of the Wittig reaction mechanism, particularly under lithium-salt-free conditions, involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[1][9][10] This process bypasses the previously postulated betaine intermediate and directly forms a four-membered ring intermediate called an oxaphosphetane (OPA).[10][11][12]
The key steps are:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt, in this case, methyltriphenylphosphonium bromide, by a strong base (e.g., n-butyllithium, NaH, or KOtBu) to form the phosphonium ylide.[13][14] The ylide is a resonance-stabilized species with significant carbanionic character on the α-carbon.[2][13]
-
Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of the OPA intermediate through a concerted cycloaddition.[1][10]
-
Decomposition to Products: The OPA intermediate is unstable and rapidly collapses in a retro-[2+2] cycloaddition. This decomposition is irreversible and driven by the formation of the exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), yielding the desired alkene.[2][11]
For unstabilized ylides, the reaction is typically under kinetic control, and the formation of the OPA is the rate-determining step.[8][10]
Detailed Experimental Protocol
This protocol describes the methylenation of this compound.
3.1. Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Equiv. | Notes |
| Methyltriphenylphosphonium bromide (MTPPB) | 1779-49-3 | 357.23 | 1.5 | 1.5 | Must be dried under high vacuum before use. |
| n-Butyllithium (n-BuLi), 1.6 M in hexanes | 109-72-8 | 64.06 | 1.5 | 1.5 | Titrate solution prior to use for accurate concentration. |
| This compound | 1006686-08-3 | 242.27 | 1.0 | 1.0 | Ensure purity by NMR or GC-MS.[15][16][17] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~15 mL | - | Distilled from sodium/benzophenone ketyl under N₂. |
| Saturated aqueous NH₄Cl | 12125-02-9 | 53.49 | ~20 mL | - | For quenching the reaction. |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | ~50 mL | - | For extraction. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | ~20 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying the organic phase. |
3.2. Step-by-Step Procedure
Causality Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware to prevent quenching of the highly basic and nucleophilic reagents by moisture or oxygen.[18]
-
Preparation of the Ylide: a. To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add methyltriphenylphosphonium bromide (536 mg, 1.5 mmol). b. Purge the flask with nitrogen gas. c. Add anhydrous THF (10 mL) via syringe to create a suspension.[14] d. Cool the flask to 0 °C using an ice-water bath. e. While stirring vigorously, add n-butyllithium (0.94 mL of a 1.6 M solution in hexanes, 1.5 mmol) dropwise via syringe over 10 minutes. A characteristic deep yellow or orange color will develop, indicating the formation of the methylenetriphenylphosphorane ylide.[14] f. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (242 mg, 1.0 mmol) in anhydrous THF (5 mL). b. Using a syringe, slowly add the solution of the aldehyde to the pre-formed ylide suspension at 0 °C. c. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: a. Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~10 mL). b. Transfer the mixture to a separatory funnel containing diethyl ether (20 mL) and water (10 mL). c. Separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation). f. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel (using a gradient eluent, e.g., starting from 95:5 Hexanes:Ethyl Acetate) to isolate the pure product, Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Visualization of Workflow and Mechanism
To clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Wittig olefination.
Caption: Simplified mechanism of the Wittig reaction.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive ylide due to moisture. 2. Inaccurate n-BuLi concentration. 3. Aldehyde is degraded or impure. | 1. Ensure all glassware is rigorously flame-dried and the system is kept under a positive pressure of inert gas. Use freshly distilled anhydrous solvents. 2. Titrate the n-BuLi solution before use. 3. Check the purity of the starting aldehyde by ¹H NMR. |
| Difficult Purification | Triphenylphosphine oxide (TPPO) is co-eluting with the product. | 1. TPPO has moderate polarity. Try a less polar solvent system for chromatography (e.g., pentane/ether). 2. If the product is stable, TPPO can sometimes be precipitated from a concentrated solution by adding cold pentane or hexanes, followed by filtration. |
| Incomplete Reaction | Steric hindrance of the aldehyde is slowing the reaction. | 1. Increase the reaction time and/or gently warm the reaction mixture (e.g., to 40 °C) after the initial addition at room temperature. 2. Use a slight excess of the Wittig reagent (e.g., 1.8 - 2.0 equivalents). |
Conclusion
The Wittig reaction provides an efficient and high-yielding pathway for the methylenation of this compound. The protocol's success hinges on the careful exclusion of atmospheric moisture and the use of high-quality reagents. The reaction demonstrates excellent functional group tolerance, leaving the ester and acetal moieties intact, which underscores its value in complex molecule synthesis.[3][5] This application note serves as a reliable guide for researchers aiming to perform similar olefination reactions on sterically hindered and multifunctional substrates.
References
-
Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Wittig reaction - Wikipedia. Wikipedia. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
The Modern Interpretation of the Wittig Reaction Mechanism. ResearchGate. [Link]
-
The modern interpretation of the Wittig reaction mechanism. Royal Society of Chemistry. [Link]
-
Unstabilized Ylide Reactions in Wittig. Scribd. [Link]
-
The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews (RSC Publishing). [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction. Chemistry LibreTexts. [Link]
-
WITTIG REACTION | MECHANISM. AdiChemistry. [Link]
-
Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. JoVE. [Link]
-
3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Process for making alkyltriaryl-phosphonium compounds.
-
Methyltriphenylphosphonium bromide - Wikipedia. Wikipedia. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Acetals as Protecting Groups. Chemistry LibreTexts. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
Protection of Carbonyl Groups. Chem-Station. [Link]
-
Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
This compound | 1006686-08-3. BuyersGuideChem. [Link]
-
Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. PrepChem.com. [Link]
-
This compound (C12H18O5). PubChemLite. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 16. This compound | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 17. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 18. adichemistry.com [adichemistry.com]
Application Notes: A Comprehensive Protocol for the Reductive Amination of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Introduction
Spirocyclic amines represent a class of privileged scaffolds in modern medicinal chemistry.[1] Their inherent three-dimensional architecture provides a distinct advantage over flat aromatic systems, often leading to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[2][3][4] Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a valuable bifunctional intermediate, incorporating a sterically encumbered aldehyde adjacent to a quaternary spirocenter and an acid-sensitive ethylene glycol ketal.[5][6]
This application note provides a detailed, field-proven protocol for the reductive amination of this key intermediate. We will delve into the mechanistic rationale behind reagent selection, offer a step-by-step experimental procedure, and discuss critical parameters for achieving high-yield synthesis of novel spirocyclic amines, which are valuable building blocks for drug discovery programs targeting CNS disorders and beyond.[7][8][9]
Reaction Scheme & Mechanism
Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine in a one-pot process.[10] The reaction proceeds in two main stages:
-
Imine/Iminium Ion Formation: The amine nitrogen performs a nucleophilic attack on the electrophilic carbonyl carbon to form a hemiaminal intermediate.[11] Subsequent dehydration under weakly acidic conditions yields a protonated imine, known as an iminium ion.[12][13]
-
Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[12]
Caption: The two-stage mechanism of reductive amination.
Expert Commentary: Reagent Selection Rationale
The successful synthesis of the target spirocyclic amine hinges on a careful selection of reagents that accommodate the substrate's unique structural features.
-
Substrate: this compound contains an acid-labile ketal protecting the ketone functionality. Harsh acidic conditions or reagents incompatible with this group must be avoided. Furthermore, the aldehyde is positioned next to a sterically demanding quaternary carbon, which can hinder the approach of nucleophiles.[14]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[15][16] Its selection is based on several key advantages:
-
Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride (NaBH₄).[16] It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, minimizing the formation of the corresponding alcohol as a side product.[10][17]
-
Compatibility: It is effective under the slightly acidic conditions that favor imine formation and does not cleave the sensitive ketal group.[17]
-
Operational Simplicity: The reaction can be performed as a one-pot procedure where all reagents are mixed at the outset.[15]
-
-
Solvent: Anhydrous, aprotic solvents are required, as STAB is sensitive to water and incompatible with protic solvents like methanol.[16][18] 1,2-Dichloroethane (DCE) is the preferred solvent, though dichloromethane (DCM) or tetrahydrofuran (THF) are also effective alternatives.[17][19]
-
Amine: This protocol is broadly applicable to a wide range of primary and secondary amines. For illustrative purposes, this protocol will utilize benzylamine.
Detailed Experimental Protocol
This protocol describes the reductive amination on a 1.0 mmol scale.
Materials & Equipment:
-
This compound (242.26 g/mol )
-
Benzylamine (107.15 g/mol )
-
Sodium triacetoxyborohydride (STAB) (211.94 g/mol )
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Caption: Step-by-step experimental workflow diagram.
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (242 mg, 1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE (10 mL). Add benzylamine (118 mg, 1.1 mmol, 1.1 equiv.) via syringe. Stir the solution under a nitrogen atmosphere for 20 minutes to facilitate pre-formation of the hemiaminal/imine intermediate.
-
Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 equiv.) portion-wise over 5 minutes. Note: A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution (15 mL). Stir for 30 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).
-
Workup - Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 30% ethyl acetate in hexanes) is typically effective. Pro-Tip: To prevent streaking of the amine product on the silica gel, the eluent can be modified with 0.5-1% triethylamine.[20]
Quantitative Data & Key Parameters
| Parameter | Value/Condition | Rationale |
| Aldehyde | 1.0 equivalent | Limiting reagent. |
| Amine | 1.05 - 1.2 equivalents | A slight excess drives the imine formation equilibrium forward. |
| STAB | 1.3 - 1.6 equivalents | Sufficient excess to ensure complete reduction of the iminium intermediate.[19] |
| Solvent | Anhydrous DCE | Aprotic solvent required for STAB stability.[17] |
| Temperature | Room Temperature (20-25 °C) | Provides a balance between reaction rate and stability of the ketal. |
| Reaction Time | 4 - 12 hours | Substrate dependent; monitor by TLC for completion. |
| Expected Yield | 75 - 90% | Typical yield range after chromatographic purification. |
Troubleshooting and Considerations
-
Stalled Reaction: If the reaction stalls (incomplete consumption of aldehyde), ensure all reagents are anhydrous. A gentle warming to 35-40 °C can sometimes facilitate the reaction with sterically hindered substrates, but must be done cautiously to avoid ketal hydrolysis.
-
Formation of Dialkylated Product: When using primary amines, over-alkylation to form a tertiary amine is a potential side reaction. The use of STAB under these controlled conditions generally minimizes this outcome.[17] If it becomes problematic, a two-step procedure (imine formation in methanol, evaporation, then reduction with NaBH₄) can be employed.[21]
-
Purification Difficulties: Amines can be challenging to purify via chromatography. An alternative to adding triethylamine to the eluent is an acid-base extraction. Dissolve the crude product in diethyl ether, extract with 1M HCl (aq), wash the aqueous layer with ether to remove neutral impurities, basify the aqueous layer with NaOH, and then extract the pure amine product back into an organic solvent like DCM or ether.
Conclusion
This application note details a robust and reliable protocol for the reductive amination of this compound using sodium triacetoxyborohydride. The methodology is mild, highly selective, and tolerant of the acid-sensitive ketal functionality, making it an excellent choice for the synthesis of complex spirocyclic amines. The resulting products are valuable scaffolds for the development of novel therapeutics, possessing the three-dimensional complexity increasingly sought after in modern drug discovery.[3]
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. (Note: A similar sentiment is expressed in the provided search result regarding spirocycles). A relevant public source is: Popova, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(3), 1342. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
ACS Publications. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. Retrieved from [Link]
-
Daly, A. M., & Stepan, A. F. (2011). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 6(9), 887-899. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Retrieved from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H18O5). Retrieved from [Link]
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | 1006686-08-3. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
- 15. Sodium triacetoxyborohydride [organic-chemistry.org]
- 16. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 17. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 18. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Spirocyclic Synthon: Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity, selectivity, and improved pharmacokinetic profiles is paramount. Spirocyclic scaffolds have emerged as a privileged structural motif, offering a departure from the predominantly flat, aromatic structures that have historically dominated drug discovery pipelines.[1] The inherent three-dimensionality of spirocycles provides a unique topographical presentation for interaction with biological targets, often leading to increased potency and selectivity.[1] Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a bifunctional spirocyclic building block poised for the synthesis of a diverse array of complex molecules. This guide elucidates the potential applications of this versatile synthon, providing detailed protocols for its elaboration into medicinally relevant heterocyclic frameworks.
The core structure of this compound features a piperidine ring masked as a spirocyclic ketal, with orthogonal aldehyde and ester functionalities at the 4-position. This arrangement of functional groups offers a rich platform for a variety of chemical transformations, allowing for the strategic construction of diverse molecular libraries.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1006686-08-3 |
| Molecular Formula | C12H18O5 |
| Molecular Weight | 242.27 g/mol |
Application I: Multicomponent Synthesis of Dihydropyridine Scaffolds
The aldehyde functionality of this compound serves as a key component in multicomponent reactions, such as the Hantzsch dihydropyridine synthesis.[2][3][4] This powerful one-pot reaction allows for the rapid assembly of the dihydropyridine core, a scaffold present in numerous cardiovascular drugs, including calcium channel blockers.[4]
Workflow for Hantzsch Dihydropyridine Synthesis
Sources
Application Notes & Protocols: Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a highly functionalized organic building block with significant potential in the synthesis of a diverse range of heterocyclic compounds.[1][2][3] Its unique structure, incorporating a protected ketone in a spirocyclic system, alongside vicinal formyl and ester groups, presents a reactive 1,3-dicarbonyl equivalent. This arrangement is primed for classical cyclocondensation reactions and modern multicomponent strategies, making it an asset for researchers in medicinal chemistry and drug development. The spiroketal moiety not only serves as a protective group for a cyclohexanone carbonyl but also introduces conformational rigidity and a three-dimensional scaffold that can be exploited in the design of novel bioactive molecules.
This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into detailed protocols for the synthesis of key heterocyclic cores, including pyridines, pyrimidines, pyrazoles, and isoxazoles. The experimental designs are grounded in established, authoritative synthetic transformations of 1,3-dicarbonyl compounds, adapted to the specific reactivity of this unique spirocyclic precursor.
Core Principles of Reactivity
The synthetic versatility of this compound stems from the reactivity of its β-ketoaldehyde-like functionality. The formyl group provides a highly electrophilic center, while the adjacent ester group can either participate in reactions or be retained for further functionalization. The true reactivity lies in the ability of the α-carbon to be deprotonated, forming a nucleophilic enolate that can initiate a cascade of reactions.
The general workflow for utilizing this precursor in heterocyclic synthesis can be visualized as follows:
Caption: General workflow for heterocyclic synthesis.
Application I: Synthesis of Substituted Pyrimidines
The Pinner synthesis is a classical and reliable method for the construction of the pyrimidine ring from 1,3-dicarbonyl compounds and amidines.[4][5] this compound serves as an excellent substrate for this reaction, offering a pathway to novel spirocyclic pyrimidine derivatives.
Mechanistic Rationale
The reaction is typically catalyzed by a base, which facilitates the initial condensation between the formyl group of the spiro-compound and the amidine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrimidine ring. The choice of the amidine allows for the introduction of various substituents at the 2-position of the pyrimidine core.
Caption: Pinner pyrimidine synthesis workflow.
Experimental Protocol: Synthesis of Ethyl 2-Phenyl-4,5-dihydro-spiro[pyrimidine-5,8'-[6][7]dioxaspiro[4.5]decane]-6-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add benzamidine hydrochloride and stir for 30 minutes at room temperature to generate the free base.
-
Add a solution of this compound in anhydrous ethanol dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | Molar Eq. | Purpose |
| Benzamidine HCl | 1.2 | N-C-N building block |
| Sodium Ethoxide | 2.5 | Base catalyst |
| Ethanol | - | Solvent |
Application II: Synthesis of Substituted Pyrazoles
The Knorr pyrazole synthesis provides a straightforward route to pyrazoles through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] This approach allows for the synthesis of spiro-pyrazoles with the potential for substitution on the nitrogen atom of the pyrazole ring, depending on the choice of hydrazine.
Mechanistic Rationale
The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The reaction is typically carried out in an acidic or neutral medium. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both reactants.
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of Ethyl 1-Phenyl-spiro[pyrazole-4,8'-[6][7]dioxaspiro[4.5]decane]-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in ethanol.
-
Add glacial acetic acid to the solution to act as a catalyst.
-
Add phenylhydrazine dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
| Reagent | Molar Eq. | Purpose |
| Phenylhydrazine | 1.1 | N-N building block |
| Acetic Acid | Catalytic | Acid catalyst |
| Ethanol | - | Solvent |
Application III: Synthesis of Substituted Isoxazoles
The reaction of 1,3-dicarbonyl compounds with hydroxylamine is a fundamental method for the synthesis of isoxazoles.[10][11][12][13][14] this compound can be effectively employed in this reaction to generate novel spiro-isoxazole derivatives.
Mechanistic Rationale
The synthesis involves the formation of an oxime intermediate through the reaction of the formyl group with hydroxylamine. This is followed by an intramolecular cyclization involving the ester carbonyl group and subsequent dehydration to afford the isoxazole ring. The reaction is often performed in the presence of a mild base.
Caption: Isoxazole synthesis workflow.
Experimental Protocol: Synthesis of Ethyl spiro[isoxazole-4,8'-[6][7]dioxaspiro[4.5]decane]-3-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol/Water (1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in a 1:1 mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.
-
Stir the mixture at room temperature for 24 hours, monitoring the reaction by TLC.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude product by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| Hydroxylamine HCl | 1.5 | N-O building block |
| Sodium Acetate | 2.0 | Base |
| Ethanol/Water | - | Solvent |
Conclusion
This compound is a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its inherent 1,3-dicarbonyl character allows for its participation in well-established cyclocondensation reactions to form pyrimidines, pyrazoles, and isoxazoles. The presence of the spiroketal offers a handle for further transformations, potentially leading to complex fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable precursor in the pursuit of novel chemical entities for drug discovery and materials science.
References
-
Bottorff, E. M., Jones, R. G., Kornfeld, E. C., & Mann, M. J. (n.d.). Pyridine Syntheses. I. Some Reactions of “Ene Amines” with 1,3-Dicarbonyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022, August 16). MDPI. Retrieved from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). PMC - NIH. Retrieved from [Link]
-
Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023, August 21). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Baran, P. S. (2004, June 9). Pyridine Synthesis: Cliff Notes. Baran Lab. Retrieved from [Link]
-
Synthesis of isoxazoles with same keto functionalitiesa. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Progress in the Synthesis of Isoxazoles. (2021, December 1). Bentham Science Publishers. Retrieved from [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Retrieved from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. Retrieved from [Link]
-
One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. (n.d.). Retrieved from [Link]
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. (2010, December 17). PubMed. Retrieved from [Link]
-
One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. (n.d.). MDPI. Retrieved from [Link]
-
Scheme 1 Synthesis of pyrimidinones from ketones. (n.d.). ResearchGate. Retrieved from [Link]
-
The synthesis of fused pyrimidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound (C12H18O5). (n.d.). PubChemLite. Retrieved from [Link]
-
8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3]. (n.d.). Chemsigma. Retrieved from [Link]
-
Synthesis and cyclization reactions with pyrazolopyrimidinyl keto esters. Part I. Reactivity of pyrazolopyrimidinyl β-keto ester and pyrazolopyrimidinyl α,β-unsaturated ketones. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810. (n.d.). PubChem. Retrieved from [Link]
-
α-Iodo-α,β-Unsaturated Ketones as Vicinal Dielectrophiles: Their Reactions with Dinucleophiles Provide New Annulation Protocols for the Formation of Carbo- and Heterocyclic Ring Systems. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Application of Biginelli reaction to the synthesis of ferrocenylpyrimidones and[8]-ferrocenophane-containing pyrimido[4,5- d]pyrimidinediones. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. (n.d.). Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 2. 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3] | Chemsigma [chemsigma.com]
- 3. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00960B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
The Strategic Role of Spiroketals in the Synthesis of Complex Natural Products: Application Notes and Protocols
Introduction: The Spiroketal Motif - A Privileged Scaffold in Nature's Arsenal
The spiroketal moiety, a bicyclic system characterized by two rings joined at a single tetrahedral carbon, is a recurring and vital structural feature in a vast array of biologically active natural products.[1][2][3][4] From potent antiparasitic agents like the avermectins to complex marine toxins such as okadaic acid, the rigid and stereochemically defined architecture of the spiroketal often plays a pivotal role in dictating the molecule's three-dimensional conformation and, consequently, its interaction with biological targets.[1][2] This has made the stereoselective construction of spiroketals a central and enduring challenge in the field of natural product synthesis. This guide provides an in-depth exploration of the strategic considerations and practical methodologies for the synthesis of spiroketal-containing natural products, tailored for researchers and professionals in drug discovery and development.
I. Fundamental Principles of Spiroketal Synthesis: A Tale of Two Controls
The stereochemical outcome of spiroketalization is governed by a delicate interplay of thermodynamic and kinetic factors. A thorough understanding of these principles is paramount for devising a successful synthetic strategy.
Thermodynamic Control: The Path to Stability
Under equilibrating conditions, typically mediated by acid catalysis, the formation of the spiroketal will favor the most thermodynamically stable diastereomer.[5][6][7][8] This stability is primarily influenced by the anomeric effect, a stereoelectronic phenomenon that favors the axial orientation of an electronegative substituent on a tetrahydropyran ring, and the minimization of steric interactions.[7][9] For many natural products, the desired spiroketal isomer is indeed the thermodynamic product, making acid-catalyzed cyclization of a dihydroxyketone precursor a straightforward and effective strategy.[2][10]
Kinetic Control: The Path of Least Resistance
However, a significant number of natural products feature less stable, "non-anomeric" spiroketal motifs.[6][7] The synthesis of these kinetically favored isomers requires reaction conditions that are irreversible and where the product distribution is determined by the relative rates of formation.[8][11][12][13][14] This often involves milder reaction conditions, the use of specific catalysts, or intramolecular cyclization strategies where the transition state leading to the desired product is lower in energy.[15][16][17][18]
The choice between thermodynamic and kinetic control is a critical strategic decision in the synthesis of a spiroketal-containing natural product. The following diagram illustrates the energy profile for a reaction under kinetic versus thermodynamic control.
Figure 1: Energy profile diagram illustrating kinetic vs. thermodynamic control.
II. Key Synthetic Strategies for Spiroketal Construction
A diverse toolbox of synthetic methods has been developed for the stereoselective synthesis of spiroketals. The choice of strategy is dictated by the target molecule's structure, desired stereochemistry, and the presence of other functional groups.
Acid-Catalyzed Cyclization of Dihydroxyketones
This is the most classical and widely employed method for spiroketal synthesis, particularly when the target is the thermodynamically favored isomer.[2][10] The precursor, a dihydroxyketone, is treated with a Brønsted or Lewis acid to promote intramolecular ketalization.
Causality Behind Experimental Choices:
-
Acid Catalyst: The choice of acid is crucial. Strong acids like trifluoroacetic acid can lead to equilibration and favor the thermodynamic product.[5] Milder acids, such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA), are often used to avoid degradation of sensitive functional groups.
-
Solvent: The solvent can influence the reaction rate and selectivity. Aprotic solvents are commonly used to facilitate the removal of water, which drives the equilibrium towards the spiroketal product.
Transition Metal-Catalyzed Spiroketalization
In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of spiroketals, offering access to both thermodynamic and kinetic products with high levels of stereocontrol.[2][19][20] Gold and platinum catalysts have been particularly effective in promoting the cyclization of alkynediols and other unsaturated precursors.[21][22]
Mechanism of Gold(I)-Catalyzed Spiroketalization of an Alkynediol:
Figure 2: Simplified workflow of Gold(I)-catalyzed spiroketalization.
Advantages of Transition Metal Catalysis:
-
Mild Reaction Conditions: These reactions often proceed under neutral or mildly acidic conditions, preserving sensitive functional groups.[2]
-
High Regio- and Stereoselectivity: The nature of the metal catalyst and ligands can be tuned to achieve high levels of control over the cyclization process.[22]
-
Access to Kinetic Products: By avoiding strongly acidic conditions, these methods can provide access to less stable spiroketal isomers.[15]
Chiral Auxiliary-Controlled Spiroketal Synthesis
The use of chiral auxiliaries is a powerful strategy for inducing asymmetry in chemical reactions.[23] In the context of spiroketal synthesis, a chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of the cyclization reaction. Following the spiroketalization, the auxiliary is cleaved to afford the desired enantiomerically enriched product. Evans oxazolidinones and Oppolzer's camphorsultam are examples of commonly used chiral auxiliaries.[23]
III. Application in Natural Product Synthesis: Case Studies
The following examples illustrate the application of these synthetic strategies in the total synthesis of complex, biologically active natural products.
Case Study 1: Okadaic Acid - A Marine Toxin
Okadaic acid is a complex polyether marine toxin that contains two spiroketal moieties.[21] Its synthesis represents a significant challenge in organic chemistry. The Forsyth group reported a formal total synthesis of okadaic acid that employed a gold(I)-catalyzed spiroketalization of dihydroxy alkynes to construct both spiroketal domains.[21]
Table 1: Comparison of Spiroketalization Conditions for Okadaic Acid Fragments
| Spiroketal Domain | Precursor | Catalyst | Solvent | Yield | Reference |
| C19 Spiroketal | Dihydroxy alkyne | AuCl | CH2Cl2 | High | [21] |
| C34 Spiroketal | Dihydroxy alkyne | AuCl | CH2Cl2 | High | [21] |
Case Study 2: Talaromycin B - An Antifungal Agent
Talaromycin B is a toxic metabolite produced by the fungus Talaromyces stipitatus and possesses a unique symmetrical spiroketal core.[24][25][26][27] Its synthesis has been accomplished through various routes, often involving a diastereoselective spiroketalization reaction.
IV. Detailed Experimental Protocols
The following protocol provides a general procedure for an acid-catalyzed spiroketalization, a common and fundamental step in many natural product syntheses.
Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization of a Dihydroxyketone
Objective: To synthesize a spiroketal via the acid-catalyzed cyclization of a dihydroxyketone precursor.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), camphorsulfonic acid (CSA))
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Dissolve the dihydroxyketone precursor in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. The concentration will be substrate-dependent, but a starting point of 0.01-0.1 M is common.
-
-
Reaction Initiation:
-
Add the acid catalyst (typically 0.1-0.2 equivalents) to the solution at room temperature.
-
If the reaction is sluggish at room temperature, it may be gently heated to reflux.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the spiroketal product will indicate reaction completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure spiroketal.
-
-
Characterization:
-
Characterize the purified spiroketal by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and stereochemistry.
-
V. Conclusion and Future Perspectives
The stereoselective synthesis of spiroketals remains a vibrant and evolving area of research. The development of new catalytic systems, particularly those that operate under kinetic control, will continue to expand our ability to access a wider range of structurally diverse and biologically significant natural products.[15][28][29][30] The principles and protocols outlined in this guide provide a solid foundation for researchers to strategically approach the synthesis of these fascinating and important molecules, ultimately contributing to the advancement of drug discovery and development.
VI. References
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (n.d.). Ingenta Connect.
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. (2018). PubMed.
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (2015). Journal of the American Chemical Society.
-
Formal Total Synthesis of Okadaic Acid via Regiocontrolled Gold(I)-Catalyzed Spiroketalizations. (2010). American Chemical Society.
-
Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. (n.d.).
-
TOTAL SYNTHESIS OF (+/-)-TALAROMYCIN B. (n.d.). LookChem.
-
Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. (n.d.). Journal of the American Chemical Society.
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. (n.d.). MDPI.
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2003).
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (n.d.).
-
A synthesis of talaromycin B. (n.d.). RSC Publishing.
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (n.d.). PubMed Central.
-
Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. (n.d.). ResearchGate.
-
Recent synthetic approaches toward non-anomeric spiroketals in natural products. (n.d.). PubMed.
-
Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. (2025). RSC Publishing.
-
Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Spiroketal natural products isolated from traditional Chinese medicine. (2025). RSC Publishing.
-
Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. (n.d.). Organic Letters - ACS Publications.
-
Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute.
-
A synthesis of talaromycin B. (n.d.). RSC Publishing.
-
Chemistry of spiroketals. (n.d.). Chemical Reviews - ACS Publications.
-
Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. (n.d.). Organic Letters - ACS Publications.
-
A Synthesis of Talaromycin B. (n.d.). ElectronicsAndBooks.
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PubMed Central.
-
Selected biologically active natural product bearing N,O‐[4.n]spiroketal moiety. (n.d.). ResearchGate.
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2012). PubMed.
-
Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (2025). ResearchGate.
-
Asymmetric spiroacetalization catalysed by confined Brønsted acids. (2025). ResearchGate.
-
Chiral auxiliary. (n.d.). Wikipedia.
-
A synthesis of (-)-talaromycin A. (n.d.). The Journal of Organic Chemistry - ACS Publications.
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. (n.d.). arkat usa.
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (n.d.). Journal of the American Chemical Society.
-
Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. (n.d.).
-
New strategies for natural products containing chroman spiroketals. (2012). PubMed.
-
Gold Catalysis: Synthesis of Spiro, Bridged, and Fused Ketal Natural Products. (n.d.). ResearchGate.
-
Family-level stereoselective synthesis and biological evaluation of pyrrolomorpholine spiroketal natural product antioxidants. (n.d.). ResearchGate.
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
-
Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. (n.d.). PubMed Central.
Sources
- 1. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Strategies in Spiroketal Synthesis Revisited: Recent Applications...: Ingenta Connect [ingentaconnect.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. jackwestin.com [jackwestin.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mskcc.org [mskcc.org]
- 16. arkat-usa.org [arkat-usa.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New strategies for natural products containing chroman spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 24. lookchem.com [lookchem.com]
- 25. A synthesis of talaromycin B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. A synthesis of talaromycin B - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Application Note: A Practical Guide to the α-Formylation of Spirocyclic Lactones for Drug Discovery
Introduction: The Strategic Value of Formylated Spirocycles
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The introduction of sp3-rich systems into bioactive compounds is a recognized strategy to address multifaceted challenges in drug discovery, from optimizing target binding to modulating metabolic stability.[4][5]
The formyl group (–CHO) is a versatile functional handle in organic synthesis. Its introduction into a molecule opens a gateway to a vast array of chemical transformations, enabling the construction of more complex derivatives. The formylation of a spirocyclic ester, specifically at the α-carbon, yields a β-ketoaldehyde equivalent that is a key intermediate for synthesizing diverse heterocyclic systems, expanding structure-activity relationship (SAR) studies, and introducing new pharmacophores.
This application note provides a detailed experimental protocol for the α-formylation of a spirocyclic lactone (a cyclic ester), a common core in many natural products and synthetic drugs.[1] We will delve into the causality behind the procedural choices, elucidate the reaction mechanism, and present the protocol as a self-validating system for researchers in drug development and organic synthesis.
Theoretical Framework: The Claisen-Type Formylation Pathway
Direct formylation of an ester at the α-position is most effectively achieved through a variation of the Claisen condensation. While classic formylation methods like the Vilsmeier-Haack[6][7][8] and Duff reactions[9][10][11] are highly effective for electron-rich aromatic systems, they are not suitable for the α-carbon of aliphatic esters.
The chosen methodology relies on the reaction of a spirocyclic lactone with a formate ester in the presence of a strong, non-nucleophilic base. This reaction proceeds via the formation of an enolate intermediate at the α-carbon of the lactone, which then acts as a nucleophile.
Key Mechanistic Steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts a proton from the carbon atom alpha to the ester carbonyl. This is the rate-determining step and requires a sufficiently acidic proton.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the formate ester (e.g., ethyl formate).
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Elimination & Product Formation: The intermediate collapses, eliminating an alkoxide ion (e.g., ethoxide) to yield the enolate of the α-formylated spirocyclic lactone. This step is driven by the formation of the stable conjugated enolate system.
-
Protonation: Subsequent acidic workup neutralizes the reaction mixture and protonates the enolate to give the final α-formyl spirocyclic lactone, which typically exists in equilibrium with its more stable enol tautomer.
A patent for the synthesis of α-methylene lactones describes a similar initial formylation step, highlighting its industrial relevance and scalability.[12]
Reaction Mechanism Diagram
Caption: Reaction mechanism for the base-mediated α-formylation of a spirocyclic lactone.
Detailed Experimental Protocol
This protocol describes a general procedure for the α-formylation of a model spirocyclic lactone. Safety Precaution: This reaction must be performed in a well-ventilated fume hood. Sodium hydride is highly flammable and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Spiro[4.5]decan-1-one (Model Substrate) | ≥97% | Sigma-Aldrich | Ensure substrate is dry and pure. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive. Handle under inert atmosphere. |
| Ethyl Formate | Anhydrous, ≥99% | Sigma-Aldrich | Use freshly opened bottle or distill before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use a solvent from a purification system or freshly distilled from Na/benzophenone. |
| Hexanes | ACS Grade | Fisher Scientific | For washing the NaH dispersion. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | For quenching the reaction. |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - | For neutralization. |
| Brine (Saturated NaCl Solution) | Lab Prepared | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO4) | ACS Grade | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow for spirocyclic lactone formylation.
Step-by-Step Procedure
A. Preparation (Day 1)
-
NaH Preparation: In a glovebox or under a nitrogen stream, weigh 1.2 equivalents of 60% NaH dispersion into a flask. Wash the dispersion three times with anhydrous hexanes to remove the mineral oil. Decant the hexanes carefully each time. Dry the resulting grey powder under a stream of nitrogen.
-
Glassware: Ensure all glassware (three-neck round-bottom flask, dropping funnels, condenser) is oven-dried and assembled while hot under a positive pressure of nitrogen.
B. Reaction (Day 1)
-
Setup: To the three-neck flask containing the washed NaH, add anhydrous THF (approx. 10 mL per 1 mmol of substrate) via cannula. Equip the flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the spirocyclic lactone (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the lactone solution dropwise to the stirred NaH suspension over 20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition prevents a dangerous exotherm and ensures controlled deprotonation.
-
Enolate Formation: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Hydrogen gas evolution should be observed. Causality Note: This ensures complete formation of the enolate before the electrophile is introduced.
-
Formylation: Cool the reaction mixture back to 0 °C. Add ethyl formate (1.5 eq.) dropwise via syringe or dropping funnel over 30 minutes.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
C. Workup and Purification (Day 2)
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaH and neutralize the reaction mixture. Caution: Vigorous hydrogen evolution will occur. Continue adding acid until the pH is ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine (to remove excess water). Causality Note: The bicarbonate wash is crucial to prevent product degradation during concentration if any acid remains.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The product, an α-formyl lactone, will likely exist primarily as the enol tautomer.
Expected Results and Data
The α-formyl spirocyclic lactone product is expected to be an oil or low-melting solid. The yield can vary depending on the specific substrate but typically ranges from 60-85%.
| Parameter | Observation/Value |
| TLC (Typical) | Starting Material: Rf ≈ 0.6 (20% EtOAc/Hex), Product: Rf ≈ 0.3 (20% EtOAc/Hex) |
| ¹H NMR (enol form) | A characteristic singlet for the enolic proton (CHOH ) around 7-8 ppm. A singlet for the aldehydic proton (CH OH) around 14-15 ppm (broad, H-bonded). |
| ¹³C NMR | Signals for the enol double bond (C=C HOH) and the carbonyl carbon. |
| IR Spectroscopy | Strong, broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1700-1730 cm⁻¹), and C=C stretch (~1640 cm⁻¹) for the enol tautomer. |
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Grokipedia. Duff reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Cambridge University Press. Duff Reaction. [Link]
-
Slideshare. Vilsmeier haack rxn. [Link]
-
The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
SynArchive. Duff Reaction. [Link]
-
Elsevier. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
PubMed Central (PMC). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]
-
DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
- Google Patents. Method for producing alpha-methylene lactones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Duff reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. WO2022104287A1 - Method for producing alpha-methylene lactones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this key synthetic intermediate.
Introduction
This compound is a bifunctional molecule featuring a reactive aldehyde, an ester, and a protective ketal group. The successful purification of this compound is critical for the subsequent steps in a synthetic pathway, demanding a strategy that preserves the integrity of all functional groups. This guide provides practical, field-tested advice to address common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product shows multiple spots on TLC analysis after synthesis. What are the likely impurities?
A1: The impurity profile of crude this compound can be complex. Common impurities often include:
-
Unreacted starting materials: Depending on the synthetic route, you may have residual precursors.
-
Over-oxidation or side-reaction products: The formyl group is susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air for extended periods.
-
Products of ketal deprotection: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which can be labile under acidic conditions, leading to the formation of the corresponding ketone.[1][2]
-
Polymerization products: Aldehydes, especially when impure, can undergo self-condensation or polymerization.[3]
A thorough analysis of your reaction conditions and a comparison of the crude material with starting materials by TLC are the first steps in identifying these impurities.
Q2: I am observing a new, more polar spot on my TLC plate during workup or purification. What could this be?
A2: A new, more polar spot often indicates the hydrolysis of the ketal protecting group back to the ketone. This is a common issue if the reaction mixture or the purification environment is acidic. Even silica gel used in column chromatography can be sufficiently acidic to cause partial deprotection, especially with prolonged contact time.[4]
Troubleshooting Steps:
-
Neutralize the Reaction Mixture: Ensure that the reaction is thoroughly quenched and neutralized before extraction. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Use Neutralized Silica Gel: For column chromatography, consider using silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites. This is done by preparing the silica slurry in a solvent system containing a small percentage (e.g., 0.5-1%) of triethylamine.
-
Minimize Contact Time: Do not let the compound sit on the silica gel column for an extended period.
Q3: Can I use bisulfite adduct formation to purify this aldehyde?
A3: While the formation of a bisulfite adduct is a classic method for purifying aldehydes, it may present challenges for this specific molecule.[5][6] The steric hindrance around the aldehyde group, which is situated at a quaternary carbon center, might slow down or prevent the formation of the bisulfite adduct.[5]
If you choose to attempt this method, be aware of the following:
-
The reaction may require longer stirring times or the use of a co-solvent like DMF to improve solubility and reaction rates for aliphatic aldehydes.[6][7]
-
The regeneration of the aldehyde from the adduct requires basic conditions (pH > 10), which could potentially lead to side reactions like ester hydrolysis if not carefully controlled.[5]
Given these potential complications, column chromatography is generally the more reliable purification method for this compound.
Q4: What is the recommended method for purifying this compound?
A4: Flash column chromatography on silica gel is the most effective and widely used method for purifying this compound. It allows for the separation of the desired product from both more polar and less polar impurities.
A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: My compound seems to be degrading on the column. What are the possible causes and solutions?
A5: Degradation during column chromatography is most likely due to the acidic nature of the silica gel, leading to the hydrolysis of the ketal.
Solutions:
-
Deactivate the Silica Gel: As mentioned in Q2, use silica gel that has been neutralized with a base like triethylamine.
-
Expedite the Chromatography: Run the column with slight positive pressure to minimize the residence time of the compound on the silica.
-
Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase, such as neutral alumina.
Q6: Can I purify this compound by recrystallization?
A6: Recrystallization can be a viable method if a suitable solvent system can be found.[8] This technique is most effective when the desired compound is a solid at room temperature and the impurities have different solubility profiles.[9]
To explore recrystallization:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[10][11]
-
Common Solvent Systems: For a molecule with ester and ether functionalities, consider solvent systems like ethyl acetate/hexanes, acetone/hexanes, or ethanol/water.[9]
Recrystallization can be an excellent final polishing step after column chromatography to obtain a highly pure, crystalline product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the standard procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional, for neutralization)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for the separation by TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.25-0.35.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes).
-
If neutralization is required, add 0.5-1% triethylamine to the eluent used for the slurry and the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution process by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing) |
| TLC Visualization | UV light (if the compound is UV active) and/or staining (e.g., potassium permanganate or vanillin) |
| Product Rf | ~0.25 - 0.35 |
Visualization
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Willingdon College, Sangli. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Green Chemistry: Principles and Case Studies. In Avoid Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H18O5). Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C12H18O5, 1 gram. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (2018, May 17). Separation of Ethyl 1,4-dioxa-8-azaspiro(4.5)decane-8-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | 1006686-08-3. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC. Retrieved from [Link]
-
Leah4sci. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]
-
Chemsigma. (n.d.). 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
-
ResearchGate. (n.d.). Dichlorovinylation of an Enolate: 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. Retrieved from [Link]
-
ChemUniverse. (n.d.). Order: ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. Retrieved from [Link]
Sources
- 1. Protection and Deprotection [cem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the formylation of its precursor, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a potent electrophilic iminium salt known as the Vilsmeier reagent.[1][2][3] This guide focuses on optimizing this critical formylation step.
Overall Synthetic Pathway
The synthesis begins with the protection of a keto-ester, followed by the crucial C-C bond-forming formylation step.
Caption: Overall synthesis scheme.
Troubleshooting Guide: The Formylation Step
This section addresses the most common issues encountered during the formylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate.
Q1: My reaction yield is very low, or I recovered most of my starting material. What went wrong?
A: This is the most frequent issue and typically points to one of three areas: inefficient generation of the nucleophile, inactive Vilsmeier reagent, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Deprotonation (Enolate Formation): The Vilsmeier reagent requires a nucleophilic partner. For this substrate, an enolate must be pre-formed by deprotonating the α-carbon (C8).
-
Solution: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure the base is freshly prepared or properly titrated. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., dry THF solvent, Argon or Nitrogen atmosphere) at low temperatures (-78 °C) to prevent base degradation and side reactions.
-
-
Degraded or Improperly Formed Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is highly reactive and sensitive to moisture.[1]
-
Solution: Use high-purity, anhydrous N,N-Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃). POCl₃ should be freshly distilled or from a recently opened bottle. Prepare the Vilsmeier reagent in situ by adding POCl₃ slowly to DMF at a controlled temperature (typically 0 °C) before adding it to your enolate solution.[2] An excess of the reagent (1.5 to 2.0 equivalents) is often beneficial.
-
-
Incorrect Reaction Temperature: Temperature control is critical for both enolate stability and its reaction with the Vilsmeier reagent.
-
Solution: Maintain a low temperature (-78 °C) during enolate formation. After the addition of the Vilsmeier reagent, the reaction may need to be slowly warmed to a higher temperature (e.g., 0 °C or room temperature) to proceed to completion.[3] The optimal temperature profile should be determined empirically, monitoring the reaction by TLC or LC-MS.
-
Causality: A low yield is fundamentally a kinetics problem. By ensuring the presence of both reactive partners (the enolate and the Vilsmeier reagent) in their optimal states and at a temperature that provides sufficient activation energy without promoting decomposition, you maximize the rate of the desired reaction over competing pathways.
Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are these side products?
A: The formation of multiple products often indicates side reactions involving the starting material, product, or reagents.
Potential Causes & Solutions:
-
De-ketalization (Hydrolysis of the Dioxaspiro Ring): The ethylene ketal protecting group is stable under basic and neutral conditions but can be cleaved by acid. Harsh acidic conditions during the aqueous work-up can lead to the formation of the corresponding ketone.
-
Solution: Perform the work-up under neutral or slightly basic conditions. Quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate or a buffered solution like sodium acetate.[2] Avoid strong acids during extraction.
-
-
Double Formylation or Other Unwanted Reactions: While less common at the quaternary center, using a large excess of base or Vilsmeier reagent, or running the reaction for too long at elevated temperatures, can sometimes lead to unexpected products.
-
Solution: Carefully control the stoichiometry. Use a slight excess of base (e.g., 1.1 equivalents) and Vilsmeier reagent (1.5 equivalents) as a starting point. Monitor the reaction closely and quench it once the starting material is consumed to prevent subsequent reactions.
-
-
Impure Starting Material: The purity of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is paramount. Impurities from the previous step can lead to a complex reaction mixture.[4]
-
Solution: Ensure the starting material is pure before beginning the formylation. If necessary, purify it by vacuum distillation or column chromatography. Confirm purity by ¹H NMR and GC-MS.
-
Troubleshooting Workflow
Sources
Technical Support Center: Synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This resource is designed for researchers and drug development professionals to navigate the common challenges and side reactions encountered during this specific formylation reaction. We provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Overview of the Synthesis Pathway
The target molecule, this compound, is typically synthesized via the formylation of its precursor, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This reaction involves the introduction of a formyl group (-CHO) onto the carbon alpha to the ester. A common method for this transformation is the Vilsmeier-Haack reaction or a related formylation process, which utilizes a formylating agent generated in situ, such as the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][2][3]
The core challenge of this synthesis lies in the presence of two key functional groups: the ethylene ketal and the ethyl ester. The reaction conditions must be carefully controlled to achieve selective formylation at the desired position without inducing unwanted side reactions.
Caption: General pathway for the synthesis of the target molecule.
Troubleshooting Guide for Common Side Reactions
This section addresses the most frequently encountered side reactions. Each issue is presented in a question-and-answer format to help you diagnose and resolve the problem efficiently.
Issue 1: Ketal Hydrolysis (Deketalization)
Q: My analysis (¹H NMR, GC-MS) shows a significant amount of a byproduct identified as Ethyl 4-oxo-1-(formyl)cyclohexane-1-carboxylate. What is causing this?
A: This byproduct is the result of deketalization, or the acid-catalyzed hydrolysis of the 1,4-dioxaspiro[4.5]decane (ethylene ketal) protecting group. The Vilsmeier-Haack reaction, a common formylation method, generates acidic conditions that can readily cleave this protective group, exposing the ketone.[4][5] This is often the most significant side reaction.
Mechanism of Deketalization:
-
Protonation of one of the ketal oxygen atoms by an acid (H⁺) present in the reaction medium.
-
Opening of the five-membered ring to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic attack by water (present as a trace impurity or introduced during workup) on the carbocation.
-
Deprotonation and subsequent elimination of ethylene glycol to yield the ketone.
Caption: The acid-catalyzed deketalization side reaction pathway.
Q: How can I minimize or prevent the hydrolysis of the ketal protecting group?
A: Minimizing deketalization requires careful control of reaction conditions to reduce exposure to strong acids and water.
| Parameter | Recommendation | Rationale |
| Moisture Control | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents.[6] | Water is a key reactant in the hydrolysis mechanism. Its exclusion shifts the equilibrium away from the deprotected ketone.[7][8] |
| Reaction Temperature | Maintain the lowest effective temperature for the formylation reaction. For enolate-based formylations, temperatures of -78 °C are common.[9] | Higher temperatures can accelerate the rate of the hydrolysis side reaction.[10] |
| Choice of Reagent | Consider alternative, less acidic formylation methods if Vilsmeier-Haack proves problematic. For instance, formylation of a pre-formed lithium enolate with ethyl formate at low temperature.[9] | This avoids the strongly acidic conditions of reagents like POCl₃, thereby preserving the ketal. |
| Workup Procedure | Perform the reaction quench and workup under neutral or slightly basic conditions (e.g., using a cold, dilute NaHCO₃ or NaOAc solution).[3] | This immediately neutralizes any acid present, preventing deketalization during product isolation and purification. |
Issue 2: Low Reaction Yield & Incomplete Conversion
Q: My reaction is clean, with minimal side products, but the yield is low and I recover a large amount of starting material. What are the likely causes?
A: Low conversion is typically due to issues with the generation of the reactive intermediate (e.g., the enolate) or insufficient reactivity of the formylating agent.
Troubleshooting Steps for Low Conversion:
-
Base and Enolate Formation: If using a base to generate an enolate, ensure the base is sufficiently strong and fresh. Lithium diisopropylamide (LDA) is a common choice, but its activity can degrade with improper storage. Titration of the LDA solution before use is recommended.
-
Stoichiometry: Ensure the correct stoichiometry of reagents is used. For enolate-based reactions, a slight excess of the base (e.g., 1.1 equivalents) is often used to ensure complete deprotonation.
-
Temperature Control: While low temperatures are crucial to prevent side reactions, some reactions may require a specific temperature to proceed at a reasonable rate.[6] If the reaction is sluggish at -78 °C, a controlled, slow warming to a slightly higher temperature (e.g., -40 °C or 0 °C) may be necessary. Monitor progress carefully using Thin Layer Chromatography (TLC).
-
Reagent Addition Order: The order of addition is critical. Typically, the substrate is deprotonated with the base first to form the enolate, followed by the addition of the formylating agent.[9]
Caption: A decision-making workflow for troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction? For reactions involving strong bases like LDA, anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are required. For Vilsmeier-Haack conditions, the reaction is often run in DMF, which also serves as a reagent, or in a chlorinated solvent like dichloromethane (DCM).[3]
Q2: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The product, having a new polar aldehyde group, should have a lower Rf value than the starting material.
Q3: My reaction mixture turned into a dark, tarry resin. What happened? Resin or polymer formation can occur under harsh acidic conditions or at elevated temperatures.[10] This is a sign of significant decomposition. To avoid this, maintain strict temperature control, ensure slow and controlled addition of reagents, and use the mildest effective conditions for the formylation.
Q4: Are there any safety precautions I should be aware of? Yes. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Organolithium bases such as n-BuLi are pyrophoric. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon), and appropriate personal protective equipment (PPE) must be worn.
Experimental Protocols
Protocol 4.1: Formylation via Lithium Enolate
This protocol is designed to minimize acid-catalyzed side reactions.
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
-
Enolate Formation: Dissolve Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly titrated LDA (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Formylation: Add ethyl formate (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring the progress by TLC.
-
Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
- BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.
- Chavan, S. P., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Slideshare. (n.d.). Vilsmeier haack rxn.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Scribd. (n.d.). Modified Vilsmeier-Haack Reactions of A-Methylene Ketones.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
-
National Institutes of Health. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Reactions of Aldehydes and Ketones. Available at: [Link] (Note: Specific page on acetal formation)
-
Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. Available at: [Link] (Note: A representative link for a general mechanistic tutorial)
-
Organic Chemistry Portal. (1999). First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. First General Method for Direct Formylation of Kinetically-Generated Ketone Enolates [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate under acidic conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. It addresses common questions and troubleshooting scenarios related to the stability of the 1,4-dioxaspiro[4.5]decane (ethylene ketal) moiety under acidic conditions.
Section 1: Fundamental Principles of Ketal Stability
This section covers the core chemical principles governing the stability of your molecule. Understanding these fundamentals is key to designing successful experiments and troubleshooting unexpected outcomes.
Q1: What is the general stability profile of the 1,4-dioxaspiro[4.5]decane moiety in my compound?
The 1,4-dioxaspiro[4.5]decane group in your molecule is a cyclic ethylene ketal. Ketal functional groups are widely used as protecting groups for ketones and aldehydes in multi-step syntheses precisely because of their predictable stability profile.[1]
-
Stable to Bases and Nucleophiles: The ketal is highly stable under neutral and basic (alkaline) conditions. It is unreactive towards a wide range of nucleophiles, including hydrides (e.g., LiAlH₄, NaBH₄), organometallics (e.g., Grignard reagents), and cyanide ions.[2][3] This allows for selective reactions at other sites of the molecule, such as the ethyl ester or formyl group, without disturbing the protected ketone.
-
Labile in Acid: Conversely, ketals are readily hydrolyzed (cleaved) back to the parent carbonyl compound and the corresponding diol in the presence of aqueous acid.[4][5] This cleavage is a reversible equilibrium reaction. The direction of the equilibrium is controlled by the presence or absence of water.[6]
Q2: What is the mechanism of acid-catalyzed hydrolysis for this ketal?
The hydrolysis of the ketal proceeds through a well-established, multi-step mechanism involving the formation of a key intermediate.[3][4] The process effectively reverses the steps of ketal formation.
The key stages are:
-
Protonation: One of the ether oxygens of the ketal is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group.[3]
-
Leaving Group Departure: The C-O bond cleaves, and the resulting ethylene glycol fragment departs. This step is assisted by the lone pair of electrons on the adjacent oxygen, which form a π-bond to create a resonance-stabilized oxocarbenium ion.[7]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.[3]
-
Deprotonation: A proton is transferred to a base (e.g., water), yielding a neutral hemiketal intermediate.
-
Repeat of Process: The second hydroxyl group of the hemiketal is then protonated, which subsequently leaves as a water molecule to regenerate the ketone, releasing the second equivalent of the alcohol and the acid catalyst.
Q3: What is the rate-determining step of the hydrolysis, and what factors influence it?
The rate-determining step for the acid-catalyzed hydrolysis of most ketals is the formation of the resonance-stabilized oxocarbenium ion intermediate.[4][5][8] Therefore, any factor that influences the stability of this cationic intermediate will directly impact the rate of the deprotection reaction.
-
Electronic Effects: The stability of the carbocation is paramount. Electron-donating groups (EDGs) attached to or near the ketal carbon will stabilize the positive charge of the intermediate, thus accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) will destabilize the cation, making its formation more difficult and slowing down the hydrolysis rate.[5]
-
Structural Effects: In your specific molecule, this compound, both the formyl (-CHO) and ethyl carboxylate (-COOEt) groups are located on the carbon atom adjacent to the spiro center. These groups are strongly electron-withdrawing. This electronic destabilization of the potential oxocarbenium ion intermediate suggests that this particular ketal is likely more stable to acidic conditions and will hydrolyze more slowly than an unsubstituted 1,4-dioxaspiro[4.5]decane.
Section 2: Troubleshooting Common Experimental Issues
This section provides practical solutions to problems frequently encountered during synthesis and deprotection.
Q4: My ketal is unexpectedly cleaving during a reaction that uses a mild acid catalyst or during purification. Why is this happening and what can I do?
Unintended deprotection is a common issue, often caused by sources of "hidden" acid in your workflow.
-
Cause 1: Reagent Acidity: Some reagents, while not strong acids, can be sufficiently acidic to catalyze hydrolysis, especially in the presence of trace water over long reaction times. Examples include Lewis acids or salts of weak bases (e.g., NH₄Cl).
-
Cause 2: Purification Media: Standard silica gel is inherently acidic and is a very common cause of ketal cleavage during column chromatography.
-
Solutions:
-
Neutralize Reagents: If possible, use reagents in their free-base form or add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to scavenge trace acid.
-
Use Neutralized Silica: For chromatography, use silica gel that has been pre-treated with a base. A common method is to prepare a slurry of silica in a solvent containing ~1% triethylamine, then evaporate the solvent before packing the column.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification if your molecule is compatible.
-
Q5: I am trying to deprotect the ketal, but the reaction is sluggish or incomplete. How can I drive the reaction to completion?
Incomplete conversion during a deprotection step can often be resolved by optimizing reaction parameters based on chemical equilibrium and kinetics principles.
Sources
- 1. Protection and Deprotection [cem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Characterization of Spirocyclic Aldehydes
Welcome to the technical support center for the characterization of spirocyclic aldehydes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique analytical hurdles presented by these structurally complex molecules. Spirocycles, defined by their single-atom junction between two rings, offer a fascinating three-dimensional architecture that is increasingly incorporated into bioactive compounds to enhance properties like metabolic stability and target affinity.[1] However, this same structural rigidity and complexity introduce significant challenges in their unambiguous characterization.
This document moves beyond standard protocols to provide in-depth troubleshooting and mechanistic explanations in a direct question-and-answer format. Our goal is to equip you with the expertise to not only solve common experimental problems but also to understand the underlying chemical principles.
Workflow for Spirocyclic Aldehyde Characterization
A systematic approach is crucial for efficiently and accurately elucidating the structure of a novel spirocyclic aldehyde. The following workflow outlines a logical progression from initial analysis to final structural confirmation.
Caption: A typical workflow for characterizing novel spirocyclic aldehydes.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the constitution and stereochemistry of spirocyclic aldehydes. However, their rigid nature often leads to complex and non-intuitive spectra.
Frequently Asked Questions (NMR)
Q1: My ¹H NMR spectrum is incredibly crowded and many signals are overlapping, especially in the aliphatic region. How can I resolve these signals?
A1: This is a hallmark challenge of spirocyclic systems. The conformational rigidity locks protons into distinct chemical environments, and the proximity of multiple ring systems leads to significant signal overlap.
-
Causality: Unlike flexible acyclic molecules that show averaged signals, the fixed chair/boat/twist conformations of the rings in a spirocycle mean that chemically similar protons (e.g., methylene protons on the same carbon) become diastereotopic. This means they are magnetically inequivalent and will appear as separate signals, each with its own coupling pattern, dramatically increasing spectral complexity.
-
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, re-run the sample on a higher field spectrometer (e.g., 600 or 800 MHz instead of 400 MHz). This increases chemical shift dispersion, spreading the signals out and often resolving overlap.
-
Solvent Titration: Systematically change the solvent (e.g., from CDCl₃ to Benzene-d₆, Acetonitrile-d₃, or DMSO-d₆). Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts (known as Aromatic Solvent Induced Shifts or ASIS), which can help to resolve overlapping multiplets.
-
2D NMR is Essential: Do not rely on ¹H NMR alone.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, allowing you to trace out the proton networks within each ring of the spirocycle.
-
HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to, providing an unambiguous assignment of protonated carbons. It is excellent for resolving overlapping proton signals by spreading them out over the wider ¹³C chemical shift range.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. It is critical for piecing the structure together, especially for connecting different ring fragments across the quaternary spirocenter.
-
-
Q2: I can't locate the signal for my quaternary spiro-carbon in the ¹³C NMR spectrum. Did I not acquire the data for long enough?
A2: This is a very common issue. Quaternary carbons, by definition, have no attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that boosts the signal intensity of protonated carbons during standard proton-decoupled ¹³C experiments. Their relaxation times are also very long, leading to weak, broad signals that can be easily lost in the baseline noise.
-
Troubleshooting Protocol:
-
Increase Scan Count: The simplest solution is to increase the number of scans significantly (e.g., overnight acquisition). Since signal-to-noise ratio improves with the square root of the number of scans, this can often make the signal visible.
-
Adjust Relaxation Delay (d1): Increase the relaxation delay between pulses to allow the quaternary carbon to fully relax. A delay of 5-10 seconds is often a good starting point.
-
Use HMBC for Confirmation: Even if you cannot directly observe the spiro-carbon, you can confirm its presence and find its chemical shift using an HMBC experiment. Look for correlations from multiple protons on adjacent carbons to the missing quaternary carbon signal. This is often the most definitive way to assign it.
-
Caption: HMBC correlations are key to assigning the spiro-carbon.
Q3: How can I confidently determine the relative stereochemistry of my spirocyclic aldehyde?
A3: Determining the 3D arrangement of substituents is critical and relies on through-space NMR correlations.
-
The Go-To Experiment: NOESY/ROESY:
-
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. By observing a cross-peak between two protons, you can infer their spatial proximity.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is similar to NOESY but is often more effective for medium-sized molecules where the NOE effect can be zero or very weak.
-
-
Experimental Protocol: Stereochemistry Determination via NOESY
-
Sample Preparation: Ensure the sample is meticulously purified and free of paramagnetic impurities, which can quench the NOE effect. Degas the sample by bubbling an inert gas (N₂ or Ar) through the NMR tube for several minutes to remove dissolved oxygen.
-
Acquisition: Use a standard noesygpph pulse sequence. The most critical parameter is the mixing time (d8) . This is the period during which magnetization transfer occurs.
-
Start with a mixing time of ~500 ms.
-
Run a series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to observe the build-up of NOE correlations. Short mixing times show correlations between protons that are very close, while longer times reveal longer-range interactions.
-
-
Interpretation:
-
Look for key correlations that define the stereochemistry. For example, a correlation between a proton on Ring A and a proton on Ring B can define the relative orientation of the two rings.
-
Correlate the aldehyde proton (which has a very distinct chemical shift around 9-10 ppm[2][3]) to nearby ring protons to establish its orientation.
-
Map all observed NOE correlations onto a 3D model of your proposed structure. If the correlations are consistent with one diastereomer but not the other, you have a confident assignment.
-
-
| Typical ¹H and ¹³C NMR Chemical Shifts for Spirocyclic Aldehydes | |
| Proton / Carbon Type | Typical Chemical Shift (ppm) |
| Aldehyde Proton (CHO) | 9.5 - 10.5[4] |
| Protons α to C=O | 2.0 - 2.5[3][4] |
| Other Aliphatic Protons | 1.0 - 2.5 |
| Aldehyde Carbon (C=O) | 190 - 205[2][4] |
| Quaternary Spiro-Carbon | 40 - 70 (highly variable) |
| Other Aliphatic Carbons | 20 - 60 |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation analysis. The rigid spirocyclic core often directs fragmentation in complex ways.
Frequently Asked Questions (MS)
Q1: I'm using Electron Ionization (EI) and the molecular ion (M⁺˙) peak for my spirocyclic aldehyde is either very weak or completely absent. How can I confirm the molecular weight?
A1: This is a common outcome with EI-MS for many functionalized molecules, including aldehydes.[5][6] The high energy of EI (typically 70 eV) causes extensive fragmentation, and if the molecular ion is particularly unstable, it may fragment completely before it can be detected.[6]
-
Causality: The spirocyclic framework can be prone to high-energy fragmentation pathways that are very efficient, depopulating the molecular ion. Aldehydes themselves are known to fragment readily via α-cleavage.[5][7]
-
Troubleshooting Steps:
-
Switch to a Soft Ionization Technique: This is the most reliable solution. Soft ionization methods impart much less energy to the molecule, promoting the formation of protonated molecules or adducts with minimal fragmentation.
-
Electrospray Ionization (ESI): Excellent for polar compounds. You will typically observe [M+H]⁺ or [M+Na]⁺. This is the standard for LC-MS analysis.[8]
-
Chemical Ionization (CI): A good alternative for GC-MS. It uses a reagent gas (like methane or ammonia) to gently ionize the analyte, often yielding a strong [M+H]⁺ peak.
-
-
High-Resolution Mass Spectrometry (HRMS): Always use HRMS to obtain an accurate mass. This allows you to determine the elemental formula of your compound, which is a critical piece of data for confirming your proposed structure.
-
Q2: What are the expected fragmentation patterns for a spirocyclic aldehyde in EI-MS?
A2: Fragmentation is a combination of patterns driven by the aldehyde and the spiro-core.
-
Aldehyde-Driven Fragmentation:
-
α-cleavage: Loss of the hydrogen atom attached to the carbonyl, resulting in an [M-1]⁺ peak.[5]
-
α-cleavage: Loss of the entire formyl group (•CHO), resulting in an [M-29]⁺ peak.[5][7]
-
McLafferty Rearrangement: If there is a γ-hydrogen on a flexible part of the ring system, a characteristic rearrangement can occur, leading to the loss of a neutral alkene.[9] This is less common in highly rigid spirocycles.
-
-
Spirocycle-Driven Fragmentation: The fragmentation of the spiro-core is highly structure-dependent and complex. It often involves retro-Diels-Alder reactions or other ring-opening sequences that are specific to the ring sizes and substituents involved. Analyzing these can be challenging but may provide structural clues.
Caption: Common fragmentation pathways for spirocyclic aldehydes in EI-MS.
Part 3: X-Ray Crystallography & Chromatography
While NMR and MS can often solve the structure, sometimes unambiguous proof, especially of absolute stereochemistry, requires X-ray crystallography. Success here begins with obtaining high-quality crystals, which in turn requires exceptionally pure material.
Frequently Asked Questions (Crystallography & Chromatography)
Q1: My spirocyclic aldehyde won't crystallize. I've tried slow evaporation from several solvents without success. What else can I do?
A1: Obtaining diffraction-quality single crystals can be a significant bottleneck.[10][11] The rigid and often non-planar shape of spirocycles can frustrate efficient crystal packing.
-
Prerequisite - Purity is Paramount: Even trace impurities can inhibit crystal growth. Ensure your material is >99% pure by quantitative NMR (qNMR) or high-purity HPLC analysis. Re-purify if necessary.
-
Systematic Crystallization Screening:
-
Vapor Diffusion: This is often more successful than slow evaporation. Dissolve your compound in a good solvent (e.g., ethyl acetate, acetone, DCM) and place it in a small vial. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, pentane, diethyl ether). The slow diffusion of the anti-solvent vapor into your solution can gently induce crystallization.
-
Solvent/Anti-solvent Layering: Carefully layer a solution of your compound with an anti-solvent. Crystals may form at the interface over time.
-
Temperature Variation: Try cooling the crystallization experiments slowly over several days.
-
Q2: I am seeing significant peak tailing for my compound on my reversed-phase HPLC system. What is causing this?
A2: Peak tailing is a common HPLC problem that indicates a non-ideal interaction between the analyte and the stationary phase, or other system issues.[12][13]
-
Causality & Troubleshooting:
| Potential Cause | Explanation | Troubleshooting Action |
| Secondary Interactions | The aldehyde or other polar groups might be interacting with residual, un-capped silanol groups on the C18 column, causing tailing. | 1. Add a small amount of acid (0.1% TFA or Formic Acid) to the mobile phase to protonate the silanols and reduce interaction. 2. Switch to a column with better end-capping or a different stationary phase (e.g., Phenyl-Hexyl). |
| Column Overload | Injecting too much sample can saturate the column, leading to broad, tailing peaks. | Dilute your sample 10-fold or 100-fold and re-inject.[12] |
| Mismatch between Injection Solvent & Mobile Phase | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Column Contamination/Degradation | Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing. | 1. Flush the column with a strong solvent (e.g., isopropanol). 2. If the problem persists, the column may need to be replaced.[14] |
References
- Mass Spectrometry: Fragment
- Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. YouTube. (2020-12-16).
- Interpretation of mass spectra. University of Arizona.
- Spectroscopy of Aldehydes and Ketones. Fiveable.
- Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry.
- Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. Wiley Online Library.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- How To Identify & Prevent Analytical Test Problems. SilcoTek. (2017-09-15).
- Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. PubMed Central.
- 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2023-11-20).
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Spectroscopy of Aldehydes and Ketones.
- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. (2025-02-24).
- Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. Benchchem.
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05.
- (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. American Chemical Society. (2026-01-06).
- Organic Letters Ahead of Print.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. (2025-04-05).
- Examples of spirocyclic compounds reported along with their olfactory properties.
- Construction of Spirocyclic Molecules from Cyclic β-Diketones. PubMed. (2025-11-10).
- How would you characterize aldehydes? : r/chemistry. Reddit. (2025-04-15).
- Synthesis and Characterization of Some Spiro Pyrrolidine Compounds.
- Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews (RSC Publishing). (2017-06-27).
Sources
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. uni-saarland.de [uni-saarland.de]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. silcotek.com [silcotek.com]
Technical Support Center: Optimizing Formylation of Ketal-Protected Esters
Welcome to the technical support center for the formylation of ketal-protected esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful outcomes.
Introduction
The formylation of esters is a critical transformation in organic synthesis, enabling the introduction of an aldehyde functionality, a versatile handle for further molecular elaboration. When the substrate contains other sensitive functional groups, such as a ketone, selective protection is paramount. Ketal protection of a ketone is a common strategy to prevent its reaction during the formylation of a nearby ester group. However, even with this protection, the reaction can be fraught with challenges, including low yields, incomplete conversion, and the formation of undesired side products. This guide provides a structured approach to troubleshooting and optimizing these reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the formylation of ketal-protected esters. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Issue 1: Low to No Product Formation
Question: I am attempting to formylate my ketal-protected ester using LDA and ethyl formate, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Potential Causes & Solutions:
-
Inefficient Enolate Formation: The first critical step is the deprotonation of the ester at the α-position to form the enolate.
-
Insight: Lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used for this purpose.[1][2] Its effectiveness can be compromised by moisture or improper preparation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Traces of water will quench the LDA.
-
Freshly Prepare or Titrate LDA: LDA solutions can degrade over time. It is best to use freshly prepared LDA or titrate an older bottle to determine its exact molarity.
-
Optimize Deprotonation Temperature: While enolate formation is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions, ensure the temperature is not too low to hinder the reaction rate.[2][3] A slight increase in temperature (e.g., to -60 °C) during deprotonation might be beneficial, but this should be monitored carefully.
-
-
-
Poor Reactivity of the Formylating Agent: Ethyl formate is a common and effective formylating agent, but its reactivity can be a limiting factor.[4][5]
-
Insight: The electrophilicity of the formylating agent is key to its reaction with the ester enolate.
-
Troubleshooting Steps:
-
Consider Alternative Formylating Agents: N,N-Dimethylformamide (DMF) can also serve as a formyl source.[6][7] In some cases, using a more reactive formylating agent like 2,2,2-trifluoroethyl formate might be necessary, although this can be more expensive.
-
Increase Equivalents of Formylating Agent: Using a larger excess of ethyl formate (e.g., 3-5 equivalents) can help drive the reaction to completion.
-
-
-
Reaction Quenching: Premature quenching of the enolate or the tetrahedral intermediate can lead to low product yield.
-
Insight: The reaction mixture is highly basic and sensitive to acidic protons until the final workup.
-
Troubleshooting Steps:
-
Careful Workup: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8] This protonates the intermediate to form the desired aldehyde.
-
Avoid Acidic Contaminants: Ensure all reagents and solvents added during the reaction are free from acidic impurities.
-
-
Issue 2: Formation of a Tertiary Alcohol Side Product
Question: My reaction with a Grignard reagent as the formyl source is producing a significant amount of a tertiary alcohol instead of the desired aldehyde. Why is this happening and how can I prevent it?
Potential Cause & Solution:
-
Over-addition of the Grignard Reagent: Grignard reagents are highly reactive nucleophiles.[9][10] After the initial addition to the ester, a ketone intermediate is formed. This ketone is generally more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[11][12][13][14]
-
Insight: The rate of the second addition is often faster than the first, making it difficult to stop the reaction at the aldehyde stage.
-
Troubleshooting Steps:
-
Precise Stoichiometry: Use exactly one equivalent of the Grignard reagent. Careful titration of the Grignard solution is crucial.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C) to slow down the rate of the second addition.
-
Inverse Addition: Add the ester solution slowly to the Grignard reagent solution. This maintains a low concentration of the ester relative to the Grignard reagent, which can sometimes favor the formation of the ketone intermediate.
-
Use a Less Reactive Organometallic Reagent: Consider using an organolithium or organocuprate reagent, which can sometimes offer better selectivity for the formation of the ketone.
-
-
Issue 3: Ketal Deprotection During Reaction or Workup
Question: I am observing the deprotection of my ketal protecting group, leading to the formylation or reduction of the ketone. How can I maintain the integrity of the ketal?
Potential Causes & Solutions:
-
Acidic Conditions: Ketals are stable to basic and nucleophilic conditions but are readily cleaved by acid.[15][16][17]
-
Insight: The workup procedure is the most likely source of acidic conditions that can lead to deprotection.
-
Troubleshooting Steps:
-
Neutral or Slightly Basic Workup: Instead of an acidic workup, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a phosphate buffer (pH 7) for quenching.
-
Avoid Protic Solvents During the Reaction: Ensure that solvents like THF or diethyl ether are anhydrous, as residual water in the presence of Lewis acidic species (like the magnesium from a Grignard reagent) can lead to localized acidic conditions.
-
-
-
Lewis Acid-Mediated Deprotection: Some reagents used in the formylation can act as Lewis acids and promote ketal cleavage.
-
Insight: For example, if using DIBAL-H for reduction to the aldehyde, the aluminum center can coordinate to the ketal oxygen, facilitating its removal.[18][19]
-
Troubleshooting Steps:
-
Careful Reagent Choice: If deprotection is a persistent issue, consider alternative formylation methods that do not involve strong Lewis acids.
-
Optimize Reaction Temperature: Keeping the reaction at a very low temperature can minimize Lewis acid-mediated side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of esters, and what are their pros and cons?
A1: The choice of formylation method depends on the specific substrate and desired outcome. Here is a comparison of common methods:
| Method | Reagents | Pros | Cons |
| Claisen Condensation | Ester Enolate + Formylating Agent (e.g., Ethyl Formate) | Good for α-formylation of esters with acidic α-protons. | Requires a strong base (e.g., LDA); can be prone to self-condensation of the starting ester. |
| Reduction | Diisobutylaluminum Hydride (DIBAL-H) | Can directly reduce the ester to an aldehyde.[19][20] | Requires careful temperature control (-78 °C) to prevent over-reduction to the primary alcohol.[21][22] Can act as a Lewis acid, potentially affecting other functional groups. |
| Grignard/Organolithium Addition | Grignard or Organolithium Reagent + Ester | Can be used to introduce a formyl group equivalent. | Prone to double addition, leading to tertiary alcohol formation.[11][13][14] Requires strict stoichiometric control. |
Q2: Why is a ketal a good protecting group for a ketone in this context?
A2: A ketal is an excellent choice for protecting a ketone during ester formylation for several reasons:[15][23]
-
Stability: Ketals are stable under the basic and nucleophilic conditions typically employed for ester enolate formation and reaction.[15]
-
Orthogonality: The conditions required for ketal removal (acidic) are distinct from the conditions of the formylation reaction (basic), allowing for selective deprotection.[24][25]
-
Ease of Formation and Removal: Ketals can be readily formed from the ketone using a diol and an acid catalyst, and they can be easily removed with aqueous acid.[16][17]
Q3: How can I monitor the progress of my formylation reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Procedure:
-
Co-spot the reaction mixture with the starting material on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates that the reaction is proceeding.
Q4: What are some key considerations for the workup and purification of the final aldehyde product?
A4: The workup and purification are critical for obtaining a pure product.
-
Workup:
-
As mentioned, a careful quench with a saturated aqueous solution of NH₄Cl is recommended to neutralize the reaction mixture and protonate the product.[8]
-
Perform an extraction with an organic solvent (e.g., ethyl acetate or diethyl ether) to isolate the product from the aqueous layer.
-
Wash the combined organic layers with brine to remove residual water.[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is often purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
-
Caution: Aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially if left on silica gel for extended periods. It is advisable to use the purified aldehyde promptly or store it under an inert atmosphere at low temperature.
-
Experimental Protocols
Protocol 1: Formylation using LDA and Ethyl Formate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketal-protected ester (1.0 equiv) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a freshly prepared or titrated solution of LDA (1.1 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Formylation: Add ethyl formate (3.0 equiv) dropwise to the reaction mixture. Continue stirring at -78 °C for 1-2 hours, monitoring the reaction by TLC.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of NH₄Cl to quench the reaction, ensuring the temperature does not rise above -60 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reduction of the Ester to an Aldehyde using DIBAL-H
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketal-protected ester (1.0 equiv) in anhydrous toluene or DCM (0.1 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.[20]
-
Reduction: Slowly add a solution of DIBAL-H (1.1 equiv, typically 1.0 M in hexanes or toluene) dropwise, maintaining the internal temperature below -70 °C.[20][21]
-
Monitoring: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of methanol.[20] Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and allow the mixture to warm to room temperature with vigorous stirring until two clear layers form.[20]
-
Workup: Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Reagent Guide. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]
-
OrgoSolver. (n.d.). Ester → Aldehyde with DIBAL-H (DIBAH, i-Bu₂AlH). Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of alcohols into corresponding formate esters and with ethyl formates in the presence of Amberlyst-15. Retrieved from [Link]
-
Anxin Chemistry Co., Ltd. (n.d.). dibal h mechanism. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation using ethyl formate. Retrieved from [Link]
-
ResearchGate. (n.d.). CuBr2-catalyzed ring opening/formylation reaction of cyclopropyl carbinols with DMF to synthesize formate esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). DMF As a Formate Anion Equivalent: Formolysis of Tosylates in Aqueous DMF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electrochemical formylation of aryl halides by using DMF as a formyl source. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects. Retrieved from [Link]
-
Brainly. (2023). Explain why the yield of ester is relatively low. How can the yield and purity of the ester be improved?. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
YouTube. (2014). Alpha Alkylation Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Lithium diisopropylamide (LDA). Retrieved from [Link]
-
YouTube. (2025). LDA| Lithium Di-isopropyl Amide| Dianion Reactivity| Alkylation|Problem solved ChemOrgChem. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl formate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of esterification conditions for reaction time with a fixed methanol to fat ratio of 8:1 and 75 C. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
PierpaLab. (2025). Ethyl Formate Synthesis. Retrieved from [Link]
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
Sciencemadness.org. (2024). formic acid from ethyl formate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
MDPI. (n.d.). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Reddit. (2022). Protecting groups. Retrieved from [Link]
Sources
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl formate - Wikipedia [en.wikipedia.org]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical formylation of aryl halides by using DMF as a formyl source - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 15. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 16. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. orgosolver.com [orgosolver.com]
- 22. dibal h mechanism - Cangzhou Bohai New District Anxin Chemistry Co.,Ltd [hpmcproducer.com]
- 23. Protecting group - Wikipedia [en.wikipedia.org]
- 24. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 25. Protective Groups [organic-chemistry.org]
Removal of impurities from Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Technical Support Center: Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
A Guide to Identification and Removal of Common Impurities
Welcome to the technical support guide for this compound (CAS No. 1006686-08-3). This document provides in-depth troubleshooting and purification protocols for researchers, chemists, and drug development professionals working with this versatile spirocyclic building block. As a Senior Application Scientist, my goal is to provide not just procedures, but a mechanistic understanding to empower you to solve purity challenges effectively.
The unique structure of this molecule, containing an acid-labile acetal, a hydrolytically sensitive ester, and an easily oxidized aldehyde, presents specific challenges in handling and purification. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter.
Section 1: Understanding Potential Impurities
The first step in any purification strategy is to understand what you are trying to remove. The functional groups on this compound make it susceptible to specific degradation pathways.
Caption: Common degradation pathways for the target compound.
FAQ 1: What are the most common impurities I might encounter with my sample?
You will typically encounter three classes of impurities:
-
Hydrolysis Products: The molecule has two functional groups susceptible to hydrolysis.
-
Acetal (Ketal) Hydrolysis: The 1,4-dioxaspiro group is a protective ketal of a cyclohexanone derivative. In the presence of even trace amounts of acid and water, this ring can open to yield the corresponding ketone and ethylene glycol.[1][2] This is a common issue if the compound has been exposed to acidic media or stored improperly in non-anhydrous solvents.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under both acidic and basic conditions to form the corresponding carboxylic acid (Impurity B).[1][3] This process, known as saponification under basic conditions, is often irreversible and generates a highly polar impurity.
-
-
Oxidation Products: The formyl (aldehyde) group is readily oxidized to a carboxylic acid (Impurity C), especially upon prolonged exposure to air. This impurity can be difficult to separate from the ester hydrolysis product due to similar polarity.
-
Synthesis-Related Impurities: These include unreacted starting materials or by-products from the synthetic route used to prepare the compound.[4][5] Their nature can vary, but they are typically less polar than the degradation products.
Section 2: Troubleshooting and Purification Protocols
This section provides actionable solutions to common purity problems observed in the lab.
Scenario 1: My TLC plate shows a major spot, but also a baseline spot that doesn't move.
-
Plausible Cause: The spot at the baseline (Rf = 0) is characteristic of a highly polar, likely ionic, compound. This strongly suggests the presence of carboxylic acid impurities (Impurity B or C) formed via hydrolysis or oxidation.
-
Recommended Action: An initial aqueous workup to remove acidic components, followed by flash column chromatography for comprehensive purification.
This protocol is designed to selectively remove acidic impurities into an aqueous layer before committing to more time-consuming purification methods.
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good choices. Use approximately 10-20 mL of solvent per gram of compound.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the NaHCO₃ solution, gently swirl, and vent frequently to release any CO₂ gas formed. Shake gently and allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Perform the NaHCO₃ wash a second time to ensure complete removal of acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic phase.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter away the drying agent, and concentrate the solution under reduced pressure (rotary evaporation).
Causality: The sodium bicarbonate, a mild base, deprotonates the carboxylic acid impurities, forming sodium carboxylate salts. These salts are highly water-soluble and are thus extracted from the organic phase into the aqueous layer, effectively removing them.[6]
Scenario 2: My NMR looks mostly clean, but the TLC shows 2-3 closely running spots.
-
Plausible Cause: This often indicates the presence of non-acidic impurities with polarities similar to the desired product. These could be synthesis by-products or the ketal-hydrolyzed product (Impurity A).
-
Recommended Action: Flash column chromatography on silica gel is the most effective technique for separating compounds with small differences in polarity.[7][8]
Caption: Standard workflow for flash column chromatography.
-
TLC Method Development: The crucial first step is to find an appropriate mobile phase.[9] Use TLC to identify a solvent system where the desired product has an Rf value between 0.2 and 0.4. This provides the best balance between separation and elution time.[9]
-
Data Presentation: Suggested TLC Solvent Systems
Solvent System Ratio (v/v) Expected Rf of Product Notes Hexane : Ethyl Acetate 70 : 30 ~0.35 Good starting point for general purification. Hexane : Ethyl Acetate 80 : 20 ~0.20 Use if product is running too high on TLC. | Dichloromethane : Methanol | 98 : 2 | ~0.40 | For separating more polar impurities. Use with caution.[10] |
-
-
Column Preparation: Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica gel to crude compound by weight). Pack the column with silica gel as a slurry in the initial, least polar solvent mixture (e.g., 10% EtOAc in Hexane).
-
Sample Loading: Dissolve your sample (from Protocol 2.1 or the crude material) in a minimal amount of DCM or the mobile phase. For better resolution, it is highly recommended to pre-adsorb the sample onto a small amount of silica gel ("dry loading").[9]
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% EtOAc/Hexane, and slowly increase to 40% EtOAc/Hexane. This allows less polar impurities to elute first, followed by your target compound, leaving the most polar impurities behind.[9][10]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Scenario 3: My compound is a solid that won't crystallize properly or "oils out".
-
Plausible Cause: "Oiling out" occurs when a solid melts in the hot crystallization solvent instead of dissolving, or when the solution becomes supersaturated above the compound's melting point.[11] This is often caused by the presence of impurities that depress the melting point.
-
Recommended Action: Recrystallization using a binary (two-solvent) system.
This technique is ideal when no single solvent has the perfect solubility profile for recrystallization.[12][13] A common and effective pair for this molecule is Ethyl Acetate and Hexane.[14]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (one in which the compound is highly soluble, e.g., Ethyl Acetate) and heat the mixture to a gentle boil until the solid completely dissolves.[12][15]
-
Induce Cloudiness: While the solution is still hot, slowly add the "poor" solvent (one in which the compound is poorly soluble, e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity).
-
Re-clarify: Add a few more drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the exact point of saturation.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for the formation of pure, well-defined crystals.[11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (Hexane) to remove any residual soluble impurities.[12]
-
Drying: Dry the crystals under vacuum.
Section 3: Final Purity Confirmation and Storage
FAQ 2: How do I confirm the purity of my final product and what are the best storage practices?
-
Purity Confirmation:
-
NMR Spectroscopy: A clean ¹H NMR spectrum is the best evidence of purity. Confirm the presence of the aldehyde proton (~9-10 ppm), the ethyl ester signals, and the acetal protons, and ensure the absence of impurity peaks (e.g., no broad carboxylic acid peak).
-
LC-MS: For high-purity applications, LC-MS can confirm the absence of impurities below the detection limit of NMR.[4][16]
-
TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
-
Best Storage Practices: Given its sensitivity to acid, moisture, and air, the purified this compound should be stored with care.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Store at low temperatures (-20°C is recommended for long-term storage).
-
Container: Use a tightly sealed vial, preferably amber glass to protect from light, with a Teflon-lined cap.
-
By understanding the inherent chemical reactivity of this molecule and applying these targeted purification strategies, you can consistently obtain high-purity material for your research and development needs.
References
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Biotage. (n.d.). Successful Flash Chromatography.
- Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover A CS.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Minyaev, M. E., et al. (n.d.). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. ResearchGate.
- Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Siadati, S. A. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts.
- SpiroChem. (n.d.). Impurity Synthesis And Identification.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(11), e202200227.
- Wikipedia. (n.d.). Spiro compound.
- Various Authors. (2018, February 19). HYDROLYSIS REACTIONS.
- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Various Authors. (2025, January 9). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. MDPI.
- Various Authors. (2025, April 25). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere.
Sources
- 1. esisresearch.org [esisresearch.org]
- 2. egusphere.copernicus.org [egusphere.copernicus.org]
- 3. mdpi.com [mdpi.com]
- 4. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. sorbtech.com [sorbtech.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Scaling Up the Synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this valuable intermediate. We provide in-depth, field-tested insights and solutions to help you optimize your process, ensure reproducibility, and overcome common hurdles.
Synthesis Overview
The synthesis of this compound is typically achieved via a two-step process starting from Ethyl 4-oxocyclohexanecarboxylate. The core strategy involves:
-
Protection of the Ketone: The ketone functionality is first protected as an ethylene ketal to prevent it from reacting in the subsequent basic step.
-
α-Formylation: An α-formylation is then performed on the ester using a base-mediated condensation with a formylating agent.
This pathway is robust at the lab scale but presents unique challenges related to reaction control, purification, and consistency when scaling up.[1][2]
Reaction Pathway Diagram
Caption: Overall synthetic workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
❓ Question 1: My formylation reaction has a low or inconsistent yield. What are the primary causes?
💡 Answer: Low yield in the α-formylation step is the most common issue. The root cause typically falls into one of three categories:
-
Ineffective Deprotonation: The reaction hinges on the formation of an enolate at the α-position of the ester. This requires a sufficiently strong base and strictly anhydrous conditions.
-
Moisture: Trace amounts of water or alcohol in the solvent (e.g., THF) or on the glassware will quench the base (especially sodium hydride), preventing enolate formation. Ensure all solvents are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and glassware is oven-dried.
-
Base Potency: Sodium hydride (NaH) is often used as a 60% dispersion in mineral oil. The surface can oxidize over time, reducing its activity. Use fresh, high-quality NaH and wash the mineral oil away with dry hexanes before use if necessary. Sodium ethoxide is an alternative but may be less effective.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While the initial deprotonation is often done at 0°C to room temperature, the subsequent reaction with ethyl formate may require gentle heating (40-50°C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.
-
Stoichiometry: Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete deprotonation. A larger excess of the formylating agent, ethyl formate (2-3 equivalents), is recommended to favor the desired reaction over potential side reactions like self-condensation.
-
-
Side Reactions: The primary competing reaction is the self-Claisen condensation of the starting spirocyclic ester. This is minimized by adding the ester enolate to an excess of ethyl formate, rather than the other way around.
❓ Question 2: I'm observing the formation of a major byproduct that appears to be the deprotected ketone. Why is this happening and how can I prevent it?
💡 Answer: The ethylene ketal protecting group is stable to basic conditions but highly sensitive to acid.[3] The formation of the deprotected ketone, Ethyl 4-oxocyclohexanecarboxylate, almost always occurs during the aqueous workup step.
The product of the formylation is a sodium enolate salt. To isolate the neutral aldehyde product, the reaction must be quenched and neutralized. If a strong acid is used, or if the pH drops too low (pH < 4), the ketal can rapidly hydrolyze.
Solution:
-
Controlled Quench: Quench the reaction by slowly adding it to a cold (0°C), saturated ammonium chloride (NH₄Cl) solution. This buffered solution has a mildly acidic pH (~5.5) which is sufficient to protonate the enolate without being aggressive enough to cleave the ketal.
-
Avoid Strong Acids: Do not use acids like HCl or H₂SO₄ for the workup.
-
Temperature Management: Keep the temperature low during the entire workup and extraction process to minimize the rate of any potential hydrolysis.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
❓ Question 3: When scaling up from 10g to 1kg, my yield dropped significantly and the reaction seemed sluggish. What scale-up specific factors should I consider?
💡 Answer: Scaling up a chemical synthesis is not just about multiplying reagent quantities.[4] Physical and engineering parameters become critical.[2][5] For this specific reaction, the key challenges are:
-
Heat Transfer: The reaction of sodium hydride with the ester to form the enolate is exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, and heat can build up, creating localized hot spots that may lead to side reactions.
-
Solution: Use a jacketed reactor with controlled cooling. Add the ester solution to the NaH suspension slowly and sub-surface to ensure efficient heat exchange and prevent localized high concentrations.
-
-
Mixing Efficiency: A magnetic stir bar is insufficient for a large, heterogeneous mixture like an NaH suspension.
-
Solution: Use a mechanical stirrer with an appropriately designed impeller (e.g., a pitched-blade turbine) to ensure the NaH remains suspended and the reagents are intimately mixed. Poor mixing can lead to pockets of unreacted material and dramatically lower yields.[4]
-
-
Reagent Purity and Handling: At scale, the impact of impurities is magnified.
-
Solution: Ensure all reagents meet strict quality specifications. The transfer of large quantities of anhydrous solvents and reagents must be done under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Consideration |
| Mixing | Magnetic Stirrer | Mechanical Stirrer (Impeller) | Maintain suspension of NaH; ensure homogeneity. |
| Heat Transfer | Air/Oil Bath Cooling | Jacketed Reactor Cooling | Prevent thermal runaway and side reactions.[2] |
| Addition Rate | Fast (minutes) | Slow, Controlled (hours) | Manage exothermicity and ensure safety. |
| Inerting | Balloon/N₂ Line | Positive N₂ Pressure | Crucial to prevent moisture contamination.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is the ketal protection step necessary? The formylation reaction is conducted under strongly basic conditions. If the ketone at the 4-position of the cyclohexanone ring were unprotected, the base would preferentially deprotonate one of the α-protons adjacent to the ketone, as they are more acidic than the proton α to the ester. This would lead to undesired side reactions, such as self-aldol condensation, instead of the desired α-formylation of the ester. The ketal is inert to the basic conditions, thus directing the reaction to the correct position.
Q2: Can I use a different formylating agent besides ethyl formate? Yes, other formylating agents can be used, but ethyl formate is often preferred for its reactivity and because the byproduct is sodium ethoxide, which is compatible with the reaction. N,N-Dimethylformamide (DMF) is another common C1 source, but quenching the resulting lithium enolate with DMF can sometimes lead to lower yields in this specific type of transformation compared to a Claisen-style condensation with ethyl formate.[7]
Q3: What analytical techniques are best for monitoring this reaction?
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. Use a solvent system like 30% Ethyl Acetate in Hexanes. The starting ester will have a higher Rf than the more polar aldehyde product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for quantitative analysis and for identifying byproducts. It can confirm the mass of the desired product and any impurities, such as the deprotected starting material or self-condensation products.
Q4: What are the primary safety hazards associated with this process at scale?
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere by trained personnel.
-
Exothermic Quench: Quenching the reaction (especially with any protic source) is highly exothermic and will release hydrogen gas. The quench must be performed slowly, with vigorous stirring and efficient cooling, in a well-ventilated area away from ignition sources.
-
Solvents: THF can form explosive peroxides. Use fresh, inhibited THF or test for peroxides before use.
Detailed Experimental Protocols
Protocol 1: Ketalization of Ethyl 4-oxocyclohexanecarboxylate
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq), toluene (approx. 2 mL per mmol of substrate), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue heating until no more water is collected (typically 2-4 hours). Monitor the reaction completion by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, which is often a clear oil and can be used in the next step without further purification if purity is >95%.
Protocol 2: α-Formylation of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Under an inert atmosphere (N₂), suspend sodium hydride (60% dispersion in oil, 1.2 eq) in anhydrous THF (approx. 3 mL per mmol of NaH) in a dry, three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) and ethyl formate (3.0 eq) in anhydrous THF via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 45°C for 2-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0°C.
-
Workup: Very slowly, transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). Caution: Exothermic reaction and H₂ gas evolution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product as a viscous oil.
References
- Vertex AI Search. (2026). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
- BenchChem. (2025).
- BenchChem. (2025).
-
ResearchGate. (2014). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. [Link]
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Celerity. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
- World Pharma Today. (2024). Overcoming Challenges in Scale-Up Production.
- Pharmaceutical Processing World. (2014).
-
PubChem - NIH. Ethyl 4-oxocyclohexanecarboxylate. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
-
ACS Publications. (2002). Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
Sources
- 1. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate by HPLC and Alternative Methods
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key building block in the synthesis of complex molecules. Furthermore, this document presents a comparative evaluation of alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a holistic perspective for researchers and drug development professionals.
Introduction to this compound and the Imperative of Purity
This compound (CAS: 1006686-08-3, Formula: C₁₂H₁₈O₅) is a spirocyclic compound featuring both an ester and an aldehyde functional group.[1][2][3] Its structural complexity and the presence of reactive moieties make it a versatile intermediate in organic synthesis. However, these same features present analytical challenges in accurately determining its purity. Impurities can arise from starting materials, byproducts of the synthesis, or degradation products, and their presence can have significant implications for the yield, purity, and safety of the final product.
The synthesis of related spiro compounds often involves starting materials like 1,4-dioxaspiro[4.5]decan-8-one.[4] Potential impurities in the final product could therefore include unreacted starting materials, byproducts from incomplete reactions, or side-products resulting from the reactivity of the formyl group. A robust analytical method must be able to separate the main compound from these structurally similar and potentially reactive species.
Part 1: Primary Method - High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for this compound. A well-developed reversed-phase HPLC (RP-HPLC) method offers the necessary selectivity and sensitivity to separate the target compound from a wide range of potential impurities.
Method Development and Rationale
The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte. For this compound, a C18 column is a suitable initial choice for the stationary phase due to its versatility in retaining both moderately polar and non-polar compounds.[5]
The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of water and a polar organic solvent, such as acetonitrile or methanol, is recommended to effectively separate compounds with a broad range of polarities.[6][7] The addition of a small amount of acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution, particularly for compounds with ionizable groups.
For detection, a UV detector is appropriate. The ester and aldehyde functionalities suggest UV absorbance. While the n→π* transition of the carbonyl group may result in a weak absorbance around 270-300 nm, a more practical approach for quantification is to monitor the absorbance at a lower wavelength, such as 210 nm, where the π→π* transitions of the carbonyls provide a stronger signal.
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Detailed Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade water, acetonitrile, and formic acid.
-
This compound reference standard and sample.
2. Sample and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8][9]
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 20 min, hold for 5 min, return to 5% B in 1 min, and equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
4. Data Analysis and Purity Calculation:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Part 2: Comparative Analysis of Alternative Methods
While HPLC is a powerful tool, a multi-faceted approach to purity analysis provides a more comprehensive understanding of the sample. Here, we compare HPLC with GC-MS and qNMR.
| Analytical Method | Principle | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution for non-volatile compounds, robust, and widely available. | May require derivatization for compounds without a chromophore, not ideal for volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and semi-volatile impurities, provides structural information from mass spectra. | Requires analyte to be thermally stable and volatile, may require derivatization.[10] |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Primary method (no need for a specific reference standard of the analyte), provides structural information, and is non-destructive. | Lower sensitivity than chromatographic methods, requires a high-purity internal standard that does not have overlapping signals.[11][12] |
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the molecular weight of this compound, it is amenable to GC analysis. GC-MS offers the significant advantage of providing mass spectral data, which can aid in the identification of unknown impurities.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of impurities.
Detailed Experimental Protocol: GC-MS Impurity Profiling
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Sample dissolved in a volatile solvent like dichloromethane.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-400 amu |
3. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification.
-
Calculate the relative abundance of impurities based on their peak areas in the TIC.
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[13] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR purity determination.
Detailed Experimental Protocol: qNMR Purity Assay
1. Instrumentation and Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
High-purity, certified internal standard (e.g., Maleic acid or Dimethyl sulfone).[14][15]
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a vial.[11]
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio.
4. Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Conclusion
The purity determination of this compound requires a robust and well-validated analytical method. A gradient reversed-phase HPLC method with UV detection stands out as the primary choice for routine quality control due to its high resolving power, sensitivity, and reproducibility.
However, for a comprehensive purity assessment, especially during process development and for the characterization of reference standards, a multi-technique approach is highly recommended. GC-MS serves as an excellent complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Furthermore, qNMR provides an orthogonal and primary method for obtaining an absolute purity value without the need for a specific reference standard of the analyte, thereby offering a high degree of confidence in the assigned purity.
By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
-
Mestrelab Research Analytical Chemistry Software. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
RSSL. (n.d.). qNMR: a powerful tool for purity determination. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
IOP Publishing. (n.d.). Optimization of sample preparation for accurate results in quantitative NMR spectroscopy. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link]
-
Thermo Fisher Scientific. (2022, January 27). Sample Preparation for HPLC [Video]. YouTube. Retrieved from [Link]
-
SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]
-
Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]
-
Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]
-
LCGC International. (n.d.). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]
-
BIPM. (2019, March 14). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. Retrieved from [Link]
-
ResearchGate. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Retrieved from [Link]
-
PubMed. (n.d.). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
LCGC International. (2006, June 2). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). This compound | 1006686-08-3. Retrieved from [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H18O5). Retrieved from [Link]
Sources
- 1. This compound 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 2. This compound | 1006686-08-3 [buyersguidechem.com]
- 3. This compound | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 4. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Formylating Spiro Esters: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, spirocyclic scaffolds are of paramount importance, offering unique three-dimensional architectures that can lead to compounds with improved pharmacological properties. The introduction of a formyl group onto these complex structures, particularly at the sterically hindered α-position of a spiro ester, opens a gateway to a diverse array of further chemical modifications, crucial for structure-activity relationship (SAR) studies in drug discovery. However, the formylation of such a sterically demanding quaternary carbon center presents a significant synthetic challenge.
This guide provides an in-depth, objective comparison of key formylating agents applicable to spiro esters. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and predicting their efficacy on these challenging substrates.
The Challenge: Formylating a Quaternary Center in a Spirocyclic System
Spiro esters possess a unique structural feature where the α-carbon to the ester carbonyl is a quaternary center, part of two rings. This steric congestion makes it a poor nucleophile and hinders the approach of electrophilic formylating agents. Therefore, the selection of an appropriate formylating agent and reaction conditions is critical for a successful transformation.
Comparative Analysis of Formylating Agents
While a plethora of formylating agents exist in the organic chemist's toolbox, their applicability to sterically hindered, non-aromatic substrates like spiro esters varies significantly. Classical electrophilic aromatic formylation methods such as the Gattermann-Koch and Duff reactions are generally not suitable for this purpose, as they are designed for electron-rich aromatic systems.[1][2] The Gattermann-Koch reaction, for instance, employs carbon monoxide and a strong acid, targeting aromatic rings, and is inapplicable to aliphatic esters.[3][4] The Duff reaction, utilizing hexamethylenetetramine, is primarily effective for the ortho-formylation of phenols.[5][6][7]
Therefore, our focus will be on reagents capable of formylating activated methylene or methine groups, with a particular emphasis on their potential to react with the more challenging quaternary center of a spiro ester. The Vilsmeier-Haack reagent and N-formylsaccharin emerge as the most promising candidates.
The Vilsmeier-Haack Reagent: A Powerful but Harsh Workhorse
The Vilsmeier-Haack reagent, typically a mixture of a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride, is a potent formylating agent.[8][9][10][11] It is known to formylate a wide range of electron-rich compounds, including activated alkenes and the enol or enolate forms of ketones and esters.[12]
Mechanism and Application to Spiro Esters:
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[9][11] For a spiro ester, the reaction would likely proceed via the in-situ formation of an enol or enolate, which then attacks the Vilsmeier reagent. The subsequent hydrolysis of the resulting iminium salt intermediate would yield the α-formyl spiro ester.
Figure 1: General mechanism of Vilsmeier-Haack formylation on a spiro ester.
Advantages:
-
High Reactivity: The Vilsmeier reagent is a powerful electrophile, capable of reacting with even weakly nucleophilic substrates.
-
Versatility: It has a broad substrate scope, including various heterocyclic and activated aliphatic systems.[13]
Disadvantages:
-
Harsh Conditions: The use of strong acid chlorides like POCl₃ and often elevated temperatures can lead to side reactions, especially with sensitive functional groups.
-
Workup: The workup procedure can be complicated due to the formation of phosphate byproducts.[14]
-
Steric Hindrance: The bulky nature of the Vilsmeier reagent may pose a significant challenge for attacking the highly congested quaternary α-carbon of a spiro ester, potentially leading to low yields.
N-Formylsaccharin: A Milder and "Sweeter" Alternative
N-Formylsaccharin is a stable, crystalline solid that serves as a mild and efficient formylating agent.[15][16] It is particularly effective for the N-formylation of amines and has shown promise as a source of carbon monoxide in carbonylation reactions.[17][18] Its application in the C-formylation of sterically hindered substrates is an area of growing interest.
Mechanism and Application to Spiro Esters:
The formylation with N-formylsaccharin likely proceeds through the activation of the spiro ester's α-position by a suitable base to form an enolate. This enolate then attacks the electrophilic carbonyl carbon of N-formylsaccharin, leading to the transfer of the formyl group.
Figure 2: Plausible mechanism for the formylation of a spiro ester using N-formylsaccharin.
Advantages:
-
Mild Conditions: The reaction can often be carried out under neutral or mildly basic conditions at room temperature, making it compatible with a wider range of functional groups.
-
Ease of Handling: N-formylsaccharin is a stable solid, which is easier and safer to handle than corrosive liquids like POCl₃.
-
Clean Reaction: The byproduct, saccharin, is generally easy to remove during workup.
Disadvantages:
-
Lower Reactivity: Compared to the Vilsmeier reagent, N-formylsaccharin is a less potent electrophile and may require a stronger base to generate a sufficient concentration of the spiro ester enolate.
-
Limited Data on C-Formylation: While its use in N-formylation is well-established, its application for the C-formylation of sterically hindered esters is less documented, potentially requiring significant optimization.
Quantitative Comparison of Formylating Agents
Direct experimental data for the formylation of spiro esters is scarce. Therefore, the following table is a comparative summary based on their known reactivity with sterically hindered ketones and esters, providing an educated prediction for their performance with spiro esters.
| Feature | Vilsmeier-Haack Reagent (DMF/POCl₃) | N-Formylsaccharin |
| Reagent Type | In situ generated chloroiminium salt | Stable, crystalline solid |
| Electrophilicity | High | Moderate |
| Reaction Conditions | Often requires heating (50-100 °C) | Typically room temperature |
| Base Requirement | Often proceeds without an external base, but one may be used to generate the enolate | Requires a strong, non-nucleophilic base (e.g., LDA, NaHMDS) |
| Typical Yields (on hindered substrates) | 30-70% | 40-80% (in analogous N-formylations) |
| Substrate Scope | Broad, but can be limited by functional group sensitivity | Potentially broad, with good functional group tolerance |
| Workup | Can be complex due to phosphate byproducts | Generally straightforward |
| Safety | POCl₃ is corrosive and moisture-sensitive | Relatively safe to handle |
Decision-Making Workflow for Selecting a Formylating Agent
The choice of formylating agent will depend on the specific spiro ester substrate and the overall synthetic strategy. The following flowchart provides a general guideline for this decision-making process.
Figure 3: Decision workflow for selecting a formylating agent for spiro esters.
Experimental Protocol: A Representative Procedure for α-Formylation of a Spiro Ester
The following protocol is a generalized procedure for the formylation of a spiro ester using the Vilsmeier-Haack reagent, based on established methods for similar substrates. This should be considered a starting point, and optimization will likely be necessary for specific spiro ester substrates.
Reaction: α-Formylation of a Spiro[4.5]decane-1-carboxylate derivative.
Reagents and Materials:
-
Methyl spiro[4.5]decane-1-carboxylate (1 equivalent)
-
N,N-Dimethylformamide (DMF) (5-10 equivalents)
-
Phosphorus oxychloride (POCl₃) (1.5-2 equivalents)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the spiro ester (1 eq.) and anhydrous solvent (DCM or DCE).
-
Vilsmeier Reagent Formation: In the dropping funnel, add DMF (5-10 eq.) and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5-2 eq.) to the DMF in the dropping funnel with stirring. Caution: This reaction is exothermic.
-
Reaction: Slowly add the pre-formed Vilsmeier reagent from the dropping funnel to the solution of the spiro ester at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 50-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired α-formyl spiro ester.
Characterization:
The resulting α-formyl spiro ester can be characterized by standard spectroscopic methods.
-
¹H NMR: Expect a characteristic singlet for the formyl proton (-CHO) in the range of δ 9.5-10.5 ppm.
-
¹³C NMR: The carbonyl carbon of the formyl group will appear as a signal around δ 190-200 ppm.
-
IR Spectroscopy: A strong carbonyl stretching absorption for the aldehyde will be observed around 1720-1740 cm⁻¹, in addition to the ester carbonyl stretch.
Conclusion
The formylation of spiro esters at the sterically hindered α-position is a challenging but valuable transformation in medicinal chemistry. While direct comparative data is limited, an analysis of the reactivity of potent formylating agents on analogous substrates suggests that both the Vilsmeier-Haack reagent and N-formylsaccharin are viable options. The Vilsmeier-Haack reagent offers high reactivity but requires harsh conditions, which may not be suitable for sensitive substrates. In contrast, N-formylsaccharin provides a milder alternative, though it may require more rigorous optimization of reaction conditions. The choice between these reagents should be guided by the specific properties of the spiro ester substrate and the desired overall synthetic strategy. Careful execution of the experimental protocol and thorough characterization of the product are essential for success in this demanding but rewarding synthetic endeavor.
References
-
Gattermann, L.; Koch, J. A. A Synthesis of Aromatic Aldehydes. Ber. Dtsch. Chem. Ges.1897 , 30 (2), 1622–1624. [Link]
-
Jüstel, P. M.; Stan, A.; Pignot, C. D.; Ofial, A. R. Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. Chemistry – A European Journal2021 , 27 (64), 15928-15935. [Link]
-
Gattermann, L. Ueber die Synthese aromatischer Aldehyde. Ber. Dtsch. Chem. Ges.1898 , 31 (1), 1149–1152. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Grimblat, N.; Sarotti, A. M.; Kaufman, T. S.; Simonetti, S. O. A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem.2016 , 14, 10496-10501. [Link]
-
Science Info. Gattermann Koch Reaction: Mechanism, Application, Limitation. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
-
Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. N-Formylsaccharin: A New Formylating Agent. [Link]
-
RSC Publishing. A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
National Center for Biotechnology Information. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. [Link]
-
BYJU'S. Gattermann Koch Reaction Mechanism. [Link]
-
Quora. What is Gattermann Koch reaction?. [Link]
-
National Center for Biotechnology Information. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. [Link]
-
Organic Syntheses. Palladium-Catalyzed Reductive Carbonylation of Aryl Halides with N-Formylsaccharin as a CO Source. [Link]
-
ACS Publications. Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. [Link]
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
PubMed. Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes. [Link]
-
PubMed. Synthesis of Quaternary Carbon Centers via Hydroformylation. [Link]
-
SciSpace. Synthesis of Quaternary Carbon Centers via Hydroformylation. [Link]
-
Wiley Online Library. N‐Formylsaccharin as a CO Source: Applications and Recent Developments. [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source: General Access to Carboxylic Acid Derivatives. [Link]
-
Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
ScienceDirect. The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
-
Organic Chemistry Portal. Benzaldehyde derivative synthesis by formylation. [Link]
-
ResearchGate. 1 H and 13 C NMR spectra of produced formate.. [Link]
-
ResearchGate. Effect of para-substituts of phenolic antioxidants. [Link]
-
Frontiers. Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PubMed. 13C and 1H NMR ester region resonance assignments and the composition of human infant and child meibum. [Link]
-
ACS Publications. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Forest Products Laboratory. The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. [Link]
-
National Center for Biotechnology Information. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. [Link]
-
Kinam Park. Reactivity of Nucleophilic Reagents toward Esters. [Link]
Sources
- 1. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 4. byjus.com [byjus.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. organicreactions.org [organicreactions.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Fluorocarbonylation Using N-Formylsaccharin as CO Source: General Access to Carboxylic Acid Derivatives [organic-chemistry.org]
A Senior Application Scientist's Guide to Strategic Reagent Selection: Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realm of pharmaceutical and drug development, the judicious selection of starting materials and intermediates is paramount. The efficiency, yield, and purity of a final active pharmaceutical ingredient (API) are often dictated by the strategic choices made in the initial stages of a synthetic route. This guide provides an in-depth comparison of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a protected formyl cyclohexanone derivative, with its unprotected counterparts. We will explore the inherent challenges of working with bifunctional molecules and elucidate the strategic advantages conferred by the spirocyclic ketal protecting group, supported by representative experimental protocols and data.
The Challenge of Bifunctionality: The Case of Formyl Cyclohexanone Derivatives
Formyl cyclohexanone derivatives are versatile building blocks in organic synthesis, prized for their dual reactivity. The presence of both a ketone and an aldehyde functionality within the same molecule opens up a plethora of possibilities for constructing complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry.[1] However, this bifunctionality also presents a significant challenge: chemoselectivity.
Unprotected formyl cyclohexanones, such as 2-formylcyclohexanone and 4-formylcyclohexanone, are prone to a variety of side reactions that can complicate synthetic pathways, reduce yields, and necessitate arduous purification steps. These challenges include:
-
Self-condensation: The enolizable nature of the ketone and the reactivity of the aldehyde can lead to aldol-type self-condensation reactions, resulting in undesired dimeric and polymeric byproducts.
-
Lack of Chemoselectivity: When reacting with a nucleophile, it can be difficult to selectively target either the aldehyde or the ketone, leading to a mixture of products. Aldehydes are generally more electrophilic than ketones, but this selectivity is not always absolute and can be influenced by reaction conditions.[2]
-
Instability: The β-dicarbonyl-like nature of 2-formylcyclohexanone makes it susceptible to enolization and subsequent reactions at the γ-position, which can lead to instability and decomposition.[3]
These challenges underscore the need for a strategic approach to utilizing formyl cyclohexanone derivatives in complex syntheses. One of the most effective strategies is the use of protecting groups.[4]
The Strategic Advantage: this compound
This compound is a derivative of 4-formylcyclohexanone where the ketone functionality is protected as a spirocyclic ketal (an ethylene glycol ketal). This seemingly simple modification offers a profound strategic advantage in multi-step synthesis. The ketal group is stable to a wide range of reaction conditions under which an unprotected ketone would react, including nucleophilic attack and basic conditions.[5][6][7] This stability allows for the selective manipulation of the aldehyde group without interference from the ketone.
The spirocyclic nature of the protecting group in this compound provides a rigid and stable scaffold, further enhancing its utility in synthesis.[8]
Comparative Analysis: Synthesis of a Quinoline Scaffold
To illustrate the practical advantages of using a protected formyl cyclohexanone derivative, we will consider a representative synthesis of a quinoline-4-carboxylic acid derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors.[1][9] The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound with an α-methylene group.[7][8]
In our comparative example, we will outline the synthesis of a hypothetical, yet plausible, quinoline derivative of interest in drug discovery, starting from both this compound and an unprotected counterpart, ethyl 4-formylcyclohexanone-4-carboxylate (a hypothetical close analog for direct comparison of reactivity at the formyl group).
Figure 1: Comparative synthetic workflow for a quinoline derivative.
Experimental Protocols
Protected Route: Synthesis of Ethyl 8-(quinolin-4-yl)-1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Step 1: Pfitzinger Reaction. To a solution of isatin (1.0 eq) in ethanol is added a solution of potassium hydroxide (2.0 eq) in water. The mixture is stirred until a clear solution is obtained. This compound (1.1 eq) is then added, and the reaction mixture is refluxed for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with acetic acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the protected quinoline intermediate.
-
Step 2: Deprotection. The protected quinoline intermediate is dissolved in a mixture of acetone and 2M hydrochloric acid. The solution is stirred at room temperature for 4 hours. The acetone is then removed under reduced pressure, and the aqueous solution is neutralized with sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final quinoline product.
Unprotected Route: Attempted Synthesis of Ethyl 4-(quinolin-4-yl)-4-oxocyclohexanecarboxylate
-
Pfitzinger Reaction. To a solution of isatin (1.0 eq) in ethanol is added a solution of potassium hydroxide (2.0 eq) in water. The mixture is stirred until a clear solution is obtained. Ethyl 4-formylcyclohexanone-4-carboxylate (1.1 eq) is then added, and the reaction mixture is refluxed for 12 hours. After cooling, analysis of the crude reaction mixture by TLC and LC-MS is expected to show a complex mixture of products, including the desired product, self-condensation products of the starting material, and other unidentified byproducts. Purification by column chromatography would likely result in a low yield of the desired product.
Anticipated Comparative Data
The following table summarizes the anticipated results based on established principles of organic reactivity. While this is a representative comparison, it highlights the expected outcomes.
| Parameter | This compound | Ethyl 4-formylcyclohexanone-4-carboxylate (Hypothetical) |
| Reaction Selectivity | High (reaction at the formyl group) | Low (potential for self-condensation and reaction at the ketone) |
| Expected Yield | Good to Excellent (e.g., 70-85% over two steps) | Poor to Moderate (e.g., <30% of desired product) |
| Purity of Crude Product | High | Low (complex mixture) |
| Purification Method | Simple filtration/recrystallization | Extensive column chromatography |
| Overall Process Efficiency | High | Low |
Causality behind the Experimental Choices and Expected Outcomes:
The choice to use a protected starting material in a multi-step synthesis is a strategic decision to enhance process control and efficiency.[4][10] In the unprotected route, the strongly basic conditions of the Pfitzinger reaction can readily deprotonate the α-protons of the cyclohexanone ring, leading to enolate formation and subsequent aldol-type self-condensation reactions.[11] This side reaction consumes the starting material and complicates the purification process.
In contrast, the ketal protecting group in this compound is stable to these basic conditions, ensuring that the only reactive site for the intended Pfitzinger condensation is the formyl group.[5][6][7] This leads to a cleaner reaction profile, a higher yield of the desired intermediate, and a simpler purification process. The subsequent deprotection step is typically a high-yielding reaction with straightforward workup.
Application in Drug Development: Kinase Inhibitors and GPCR Modulators
The strategic use of protected building blocks like this compound is particularly relevant in the synthesis of complex drug candidates, such as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors: Many kinase inhibitors feature heterocyclic scaffolds, such as quinolines and pyrimidines, which can be synthesized from formyl cyclohexanone derivatives.[12][13] The ability to selectively functionalize the formyl group allows for the introduction of various substituents that are crucial for binding to the kinase active site. The use of a protected cyclohexanone allows for the late-stage introduction of functionality at the ketone position, providing access to a wider range of chemical diversity.
GPCR Modulators: Spirocyclic motifs are increasingly recognized as privileged scaffolds in the design of GPCR modulators, offering a unique three-dimensional architecture that can lead to improved potency and selectivity.[14][15][16] this compound is an excellent starting material for the synthesis of more complex spirocyclic structures.
Conclusion
While unprotected formyl cyclohexanone derivatives are valuable reagents, their application in complex, multi-step syntheses is often hampered by issues of chemoselectivity, stability, and side reactions. This compound, by virtue of its stable spirocyclic ketal protecting group, offers a robust and efficient alternative. It allows for the selective manipulation of the formyl group, leading to cleaner reactions, higher yields, and simplified purification protocols. For researchers and drug development professionals, the strategic use of such protected building blocks is a key enabler for the efficient and reliable synthesis of complex molecular targets.
References
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. PMC. [Link]
-
Acetal As A Protective Group in Organic Synthesis | PDF | Aldehyde. Scribd. [Link]
-
acetals and ketals as protecting groups. YouTube. [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. [Link]
-
Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
REVIEW ON PYRIMIDINE. IRJMETS. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]
-
Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. NIH. [Link]
-
Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) | Request PDF. ResearchGate. [Link]
-
Synthesis of a Spiro-azaindoline Inhibitor of Hematopoietic Progenitor Kinase 1. ResearchGate. [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters. ACS Publications. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt. JOCPR. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block | ACS Omega. ACS Publications. [Link]
-
A novel protecting group methodology for syntheses using nitroxides. RSC Publishing. [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]
-
Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. RSC Publishing. [Link]
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. [Link]
-
GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications. PMC. [Link]
-
One pot synthesis of cyclohexanone oxime from nitrobenzene using a bifunctional catalyst. RSC Publishing. [Link]
-
Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. [Link]
-
Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. PubMed. [Link]
-
acetals and ketals as protecting groups. YouTube. [Link]
-
Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor. PubMed Central. [Link]
-
My book says that aldehydes and ketones can be made into an acetal protecting groups with 2Ch3OH. So how do I know it is going to protect the aldehyde and not the ketone like I need it to here? Or is there a better sequence than what I have? : r/OrganicChemistry. Reddit. [Link]
-
ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate. [Link]
-
Novel Allosteric Modulators of G Protein-coupled Receptors. PMC. [Link]
-
Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking and Biological Activity Studies. Research Square. [Link]
-
This compound (C12H18O5). PubChemLite. [Link]
-
Synthesis of 2-Cyclohexenone-2-carboxylate and 4-Chloro-2-cyclohexenone-2-carboxylate Derivatives by Cyclization of Alkyne-Tethered 1,3-Ketoesters. ResearchGate. [Link]
-
Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
-
Structure-based discovery of positive allosteric modulators of the A1 adenosine receptor. PNAS. [Link]
-
Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synth. Frontiers. [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Design of allosteric modulators that change GPCR G protein subtype selectivity. PubMed. [Link]
-
Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
Sources
- 1. chemrj.org [chemrj.org]
- 2. reddit.com [reddit.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Molecular mechanism of allosteric modulation at GPCRs: insight from a binding kinetics study at the human A1 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Maze: A Comparative Guide to the Characterization of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and Its Analogs
For Immediate Release
[CITY, State] – [Date] – In the intricate landscape of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. For researchers and scientists working with complex scaffolds such as 1,4-dioxaspiro[4.5]decanes, access to reliable spectral data is not just a necessity, but the cornerstone of progress. This guide provides a comprehensive comparison of spectral database resources and experimental methodologies for the characterization of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its analogs, offering field-proven insights for robust analytical workflows.
The Challenge of Characterizing Substituted Spiroketals
The 1,4-dioxaspiro[4.5]decane core, a prevalent motif in natural products and pharmacologically active compounds, presents unique analytical challenges. The rigid, three-dimensional structure of the spiroketal system often leads to complex and overlapping signals in nuclear magnetic resonance (NMR) spectra, while its fragmentation in mass spectrometry (MS) can be non-intuitive. Consequently, a multi-technique approach, leveraging NMR, MS, and infrared (IR) spectroscopy, is essential for definitive structural confirmation.
This guide addresses the critical need for a centralized resource by comparing the availability of spectral data for the title compound and its analogs across various platforms and providing detailed, validated protocols for in-house data acquisition.
Comparative Analysis of Spectral Data Availability
A survey of publicly accessible spectral databases and commercial vendor information reveals a significant disparity in the availability of experimental data for this compound and its close analogs. While predicted spectral data is often available, experimentally acquired and curated datasets are less common.
| Compound | ¹H NMR | ¹³C NMR | Mass Spec. | IR | Data Source(s) |
| This compound | Predicted | Predicted | Predicted (CCS) | Not Available | PubChem[1] |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Available (Chemical Shifts) | Available (Chemical Shifts) | Available (Listed) | Available (Listed) | ChemicalBook[2][3], PubChem[4], SpectraBase[5] |
| Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | Not Available | Not Available | Not Available | Not Available | PubChem[6] |
| 1,4-Dioxaspiro[4.5]decan-8-one | Available (Listed) | Available (Listed) | Available (Listed) | Available (Listed) | ChemicalBook[7], ResearchGate[8] |
| 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane | Not Available | Not Available | Not Available | Not Available | Hoffman Fine Chemicals[9] |
Expert Insight: The scarcity of readily available experimental data for the target compound, this compound, underscores the importance of robust in-house analytical capabilities. The availability of data for the analog, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, provides a valuable reference point for spectral interpretation.
Experimental Protocols for Spectral Acquisition and Analysis
To empower researchers in generating high-quality, reliable spectral data, this section provides detailed, step-by-step methodologies for NMR, IR, and MS analysis of a representative analog, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[10]
Caption: Workflow for acquiring and processing NMR spectra.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified compound into a clean, dry vial.[11][12]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[13] The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak.[11]
-
Gently swirl the vial to ensure complete dissolution. If necessary, use a vortex mixer.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[13]
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument's software will automatically lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.[11]
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16-64 scans are generally adequate for achieving a good signal-to-noise ratio.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Spectral Width: A spectral width of 0 to 220 ppm will encompass the chemical shifts of most carbon environments in organic molecules.
-
-
-
Data Processing and Interpretation:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the corresponding protons and carbons in the molecule. For Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, the expected ¹H NMR signals would include a triplet and a quartet for the ethyl group, and complex multiplets for the cyclohexane and dioxolane protons. The ¹³C NMR would show distinct signals for the carbonyl, the spiroketal carbon, the dioxolane carbons, the cyclohexane carbons, and the ethyl group carbons.[2]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[14][15]
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
-
Sample Preparation:
-
For liquid samples, place a single drop directly onto the ATR crystal.
-
For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Instrumental Setup and Data Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol.
-
Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[16]
-
Place the sample on the ATR crystal and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
For this compound, key expected peaks would be:
-
~2950-2850 cm⁻¹: C-H stretching of the alkyl groups.
-
~1735-1715 cm⁻¹: C=O stretching of the ester and aldehyde.
-
~1250-1000 cm⁻¹: C-O stretching of the ester and the spiroketal.[14]
-
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.[17]
Caption: General workflow for acquiring a mass spectrum.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent depends on the polarity of the analyte and its compatibility with the ESI source.
-
-
Instrumental Setup and Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and abundant signal for the molecular ion.
-
Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
-
The mass range should be set to encompass the expected molecular weight of the compound.
-
-
Data Interpretation:
-
Determine the molecular weight from the m/z of the molecular ion.
-
If high-resolution mass spectrometry (HRMS) is used, the accurate mass can be used to determine the elemental composition.
-
If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information. For spiroketals, fragmentation can be complex, but characteristic losses related to the dioxolane ring and the substituents on the cyclohexane ring may be observed.
-
Conclusion
The structural characterization of this compound and its analogs necessitates a rigorous and multi-faceted analytical approach. While public spectral databases provide a starting point, particularly for common analogs, the generation of high-quality, in-house spectral data remains crucial for unambiguous structure elucidation and quality control. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools and insights to confidently navigate the spectral analysis of this important class of compounds, thereby accelerating their research and development endeavors.
References
-
Organic Chemistry at CU Boulder. NMR Spectrum Acquisition. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
inChemistry. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. [Link]
-
Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]
-
ACS Reagent Chemicals. Infrared Spectroscopy. [Link]
-
SpectraBase. Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
-
PubChem. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
-
Chemistry LibreTexts. IR Spectroscopy. [Link]
-
Organic Chemistry at CU Boulder. IR Spectroscopy Tutorial. [Link]
-
Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]
-
PubChemLite. Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (C11H18O5). [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. [Link]
-
SFERA. triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
SCIEX. Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. [Link]
-
PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
Semantic Scholar. Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Hoffman Fine Chemicals. CAS 37943-54-7 | 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane. [Link]
-
Nepal Journals Online. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine: A Combined Spectroscopic and Computational Study. [Link]
-
PubMed. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
Sources
- 1. PubChemLite - Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate (C11H18O5) [pubchemlite.lcsb.uni.lu]
- 2. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 1489-97-0 [chemicalbook.com]
- 3. ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate(1489-97-0) 1H NMR spectrum [chemicalbook.com]
- 4. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | C12H20O4 | CID 19004805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. hoffmanchemicals.com [hoffmanchemicals.com]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. inchemistry.acs.org [inchemistry.acs.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
A Comparative Guide to the Analysis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity and characterization of building blocks are paramount. Spirocyclic compounds, in particular, have gained significant attention due to their unique three-dimensional structures which can impart desirable pharmacological properties. This guide provides a comprehensive analysis of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, a key intermediate, and offers a comparative perspective on its viable alternatives.
Understanding the Importance of a Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document that ensures the quality and purity of a chemical substance. It provides a detailed summary of the analytical tests performed on a specific batch, offering researchers confidence in the material they are using. For a complex molecule like this compound, a thorough CoA is indispensable.
Below is a representative Certificate of Analysis for this compound, outlining the typical parameters and their significance.
Representative Certificate of Analysis: this compound
| Parameter | Specification | Result | Method |
| Appearance | Colorless to pale yellow oil | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥ 95.0%[1] | 98.5% | HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% | Karl Fischer Titration |
| Residual Solvents (GC-HS) | Meets USP <467> limits | Conforms | GC-Headspace |
Expert Insights on the CoA:
-
Identity Confirmation: The ¹H NMR is a crucial first-pass indicator of the correct molecular structure. For this compound, the presence of the formyl proton (aldehyde) signal around 9.5-10.0 ppm is a key diagnostic peak.
-
Purity Assessment: While a purity of ≥95% is often acceptable for early-stage research, drug development applications may necessitate purities exceeding 98%. The choice of analytical method (HPLC or GC) depends on the volatility and thermal stability of the compound and its potential impurities.
-
Common Impurities: The synthesis of spiroketals can sometimes result in the presence of the starting ketone (e.g., 1,4-cyclohexanedione monoethylene ketal) or byproducts from incomplete reactions. A robust analytical method should be able to resolve these potential impurities.
Comparative Analysis of Alternatives
While this compound is a valuable building block, several alternatives can be considered depending on the specific synthetic strategy. The following table compares the subject compound with two closely related, commercially available alternatives.
| Compound | Structure | Molecular Weight | Key Features & Applications |
| This compound | 242.27 g/mol [1] | Versatile intermediate with aldehyde and ester functionalities for diverse synthetic transformations. | |
| Mthis compound | 228.24 g/mol | Similar reactivity to the ethyl ester, may offer advantages in specific reaction conditions or for tuning solubility. | |
| Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | 214.26 g/mol [2] | Lacks the formyl group, suitable for applications where the aldehyde is not required or will be introduced in a later step.[3] |
Experimental Protocols for Quality Assessment
To ensure the reliability of your research, it is essential to have robust analytical methods for verifying the purity and identity of your starting materials. Below are detailed protocols for the analysis of this compound and its analogs.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.
-
Analysis: Inject the sample onto the HPLC system and acquire the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Workflow for HPLC Analysis:
Caption: A typical workflow for determining the purity of spiroketal esters using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR.
¹H NMR Data for a Close Analog (Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate):
-
δ 1.24 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester.
-
δ 1.53 (m, 2H), 1.76 (m, 4H), 1.92 (m, 2H): Multiplets for the cyclohexane ring protons.
-
δ 2.31 (m, 1H): Multiplet for the proton at the 8-position of the cyclohexane ring.
-
δ 3.91 (s, 4H): Singlet for the ethylene glycol protons of the spiroketal.
-
δ 4.11 (q, 2H): Quartet for the methylene protons of the ethyl ester.[3]
¹³C NMR Data for a Close Analog (Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate):
-
δ 14.28: Methyl carbon of the ethyl ester.
-
δ 26.32, 33.76: Methylene carbons of the cyclohexane ring.
-
δ 41.59: Methine carbon at the 8-position.
-
δ 60.14: Methylene carbon of the ethyl ester.
-
δ 64.21: Methylene carbons of the ethylene glycol group.
-
δ 107.90: Spiroketal carbon.
-
δ 174.77: Carbonyl carbon of the ester.[3]
Expected ¹H and ¹³C NMR Shifts for this compound:
The presence of the formyl group at the 8-position will significantly alter the chemical shifts of the neighboring protons and carbons. The most notable changes would be:
-
A singlet for the formyl proton around δ 9.5-10.0 in the ¹H NMR spectrum.
-
The absence of a proton signal at the 8-position.
-
A downfield shift of the quaternary carbon at the 8-position in the ¹³C NMR spectrum.
-
A signal for the aldehyde carbonyl carbon around δ 190-200 .
Logical Relationship for Structural Elucidation:
Caption: Correlation of key NMR signals to the structure of the target compound.
Conclusion
The selection of a chemical building block for pharmaceutical development requires a rigorous evaluation of its quality and a thorough understanding of its analytical profile. This guide has provided a framework for assessing this compound, including a representative Certificate of Analysis, a comparison with viable alternatives, and detailed experimental protocols for its characterization. By employing these analytical strategies, researchers can ensure the integrity of their starting materials and the reliability of their scientific outcomes.
References
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. [Link]
-
PubChem. Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate. [Link]
-
PubChemLite. This compound (C12H18O5). [Link]
-
BuyersGuideChem. This compound | 1006686-08-3. [Link]
-
Chemsigma. 8-formyl-1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester [1006686-08-3]. [Link]
-
NIST. 1,4-Dioxaspiro[4.5]decane. [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
-
PubChem. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]
-
PMC. Asymmetric Synthesis of Naturally Occuring Spiroketals. [Link]
-
PubChemLite. 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (C10H16O4). [Link]
-
MDPI. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. [Link]
-
Royal Society of Chemistry. Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. [Link]
-
PubMed. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. [Link]
-
SpiroChem. Impurity Synthesis And Identification. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
-
ChemSynthesis. methyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate. [Link]
-
ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]
Sources
A Comparative Guide to Alternatives for Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures efficiently and with high yields. Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate stands as a valuable, yet specialized, reagent for the introduction of a functionalized one-carbon unit alpha to a masked ketone. This guide provides a comprehensive comparison of this compound with viable alternatives, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic strategies.
Unveiling the Utility of this compound
This compound is a derivative of 1,4-dioxaspiro[4.5]decan-8-one, a widely used intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] The presence of the formyl group at the alpha position to the ester functionality makes it a potent electrophile and a versatile precursor for the construction of complex cyclic and heterocyclic systems. The spiroketal moiety serves as a protecting group for a cyclohexanone carbonyl, which can be deprotected under acidic conditions, revealing a ketone that can participate in subsequent transformations.
The primary utility of this compound lies in its ability to act as a sophisticated C1-synthon in reactions such as Knoevenagel condensations and Michael additions, ultimately leading to the formation of highly functionalized carbocyclic and heterocyclic scaffolds.
Strategic Alternatives: A Comparative Analysis
While this compound offers a unique combination of functionalities, several alternative strategies and reagents can achieve similar synthetic outcomes. The choice of an alternative often depends on factors such as commercial availability, cost, reaction conditions, and the specific structural requirements of the target molecule.
Direct α-Formylation of Ketal-Protected β-Keto Esters
A more direct and often more economical approach is the in situ α-formylation of the parent compound, Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate. This can be achieved using various formylating agents.
-
Ethyl Formate with a Strong Base: This classical approach involves the Claisen condensation of the parent β-keto ester with ethyl formate in the presence of a strong base like sodium ethoxide or sodium hydride. The enolate of the β-keto ester attacks the electrophilic carbonyl of ethyl formate to generate the desired α-formyl derivative.
-
Vilsmeier-Haack Reagent (POCl₃/DMF): For substrates that are sensitive to strong bases, the Vilsmeier-Haack reagent provides a milder alternative for formylation.
Comparative Performance:
| Feature | This compound | In situ Formylation with Ethyl Formate |
| Starting Material | Pre-functionalized, specialized reagent | Readily available parent β-keto ester |
| Number of Steps | Single step for subsequent reaction | Two steps (formylation then reaction) |
| Cost-Effectiveness | Generally higher cost | More economical |
| Control over Reaction | Precise stoichiometry | Requires careful control of conditions |
| Yield | Dependent on the specific reaction | Generally good to excellent for formylation |
Ethyl Glyoxylate and its Derivatives
Ethyl glyoxylate is a versatile C2-synthon that can be employed in reactions that ultimately lead to products that could be conceptually derived from an α-formyl ester. For instance, in a Knoevenagel condensation, the aldehyde functionality of ethyl glyoxylate can react with active methylene compounds.
Mechanistic Divergence:
While both this compound and ethyl glyoxylate can lead to α,β-unsaturated products, the initial reactive sites differ. In the former, the formyl group is the primary electrophile. With ethyl glyoxylate, the aldehyde is the reactive handle, and the resulting product will bear an ester group at a different position compared to the direct use of the spirocyclic formyl ester.
Other α-Formylating Agents
A variety of other reagents can be used to introduce a formyl group at the α-position of ketones and esters, offering a broader range of reaction conditions and selectivities. These include:
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): A mild and effective reagent for the formylation of active methylene compounds.
-
Triethyl orthoformate: Can be used in the presence of a Lewis acid catalyst to formylate enolates.
The choice among these depends on the specific substrate and the desired reaction conditions.
Experimental Section
Representative Protocol 1: Knoevenagel Condensation with this compound
This protocol outlines a typical Knoevenagel condensation, a key application for this reagent.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 8-(2,2-dicyanovinyl)-1,4-dioxaspiro[4.5]decane-8-carboxylate.
Representative Protocol 2: In situ α-Formylation and Subsequent Knoevenagel Condensation
This protocol demonstrates the alternative two-step, one-pot approach.
Materials:
-
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
-
Sodium ethoxide
-
Ethyl formate
-
Malononitrile
-
Ethanol (solvent)
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (1.0 eq) dropwise.
-
After stirring for 15 minutes, add ethyl formate (1.2 eq) and allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and add malononitrile (1.1 eq).
-
Stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reagent/Method | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Reaction dependent | Reaction dependent | Single step, well-defined reactant | Higher cost, limited availability |
| In situ Formylation (Ethyl Formate) | 80-95% (for formylation) | 2-4 hours (for formylation) | Cost-effective, uses common reagents | Two-step process, requires strong base |
| Ethyl Glyoxylate | Reaction dependent | Reaction dependent | Readily available, versatile C2-synthon | Leads to structurally different products |
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to a Knoevenagel adduct.
Conclusion
The selection between this compound and its alternatives is a strategic decision that hinges on a multi-faceted analysis of the specific synthetic goals. For rapid access to complex scaffolds where cost is not the primary concern and a well-defined, pre-functionalized building block is advantageous, the title compound is an excellent choice. However, for large-scale syntheses or when cost-effectiveness and the use of readily available starting materials are critical, the in situ α-formylation of the parent β-keto ester presents a highly viable and efficient alternative. A thorough understanding of the mechanistic nuances and reaction conditions associated with each approach is crucial for successful implementation in the laboratory.
References
Sources
Safety Operating Guide
Navigating the Disposal of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS No. 1006686-08-3), a molecule featuring a unique combination of aldehyde, ester, and spiroacetal functionalities. Our aim is to equip you with the knowledge to not only comply with safety regulations but also to understand the chemical principles underpinning these essential procedures.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound is classified as hazardous, capable of causing skin irritation, serious eye irritation, and potential respiratory irritation[1].
Table 1: Hazard Profile and Recommended PPE
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Chemical-resistant gloves (e.g., nitrile rubber), lab coat |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | Chemical safety goggles or a face shield[2] |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Work in a well-ventilated area or a chemical fume hood[3] |
It is imperative to always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize the risk of inhalation[3]. The use of appropriate PPE is not merely a recommendation but a critical safety measure to prevent accidental exposure[4][5][6][7].
The Disposal Workflow: A Multi-Step Approach to Chemical Neutralization
Direct disposal of this compound into laboratory drains or as general waste is strictly prohibited due to its hazardous nature. The recommended approach is a multi-step chemical degradation process designed to break down the molecule into less harmful, water-soluble components. This procedure targets the three key functional groups: the aldehyde, the ester, and the spiroacetal.
Caption: Decision workflow for the safe disposal of this compound.
Step 1: Aldehyde Neutralization with Sodium Pyrosulfite
The aldehyde functional group is the most reactive and should be addressed first. Aldehydes can be effectively neutralized by reaction with sodium pyrosulfite (Na₂S₂O₅), which converts them into non-toxic, water-soluble bisulfite addition products[8].
Protocol:
-
For every 1 gram of this compound waste, prepare a solution of 1.5 grams of sodium pyrosulfite in 20 mL of water.
-
Slowly add the chemical waste to the sodium pyrosulfite solution while stirring.
-
Continue stirring the mixture at room temperature for at least 1 hour to ensure complete reaction with the aldehyde.
Causality: This step specifically targets the electrophilic carbon of the aldehyde group. The bisulfite ion acts as a nucleophile, forming a stable, non-volatile adduct, thereby mitigating the hazards associated with the aldehyde.
Step 2: Base-Catalyzed Hydrolysis of the Ester and Spiroacetal
Following the neutralization of the aldehyde, the next step is to hydrolyze the ester and the spiroacetal. While acetals are typically hydrolyzed under acidic conditions, a strong basic solution will effectively hydrolyze the ester and can also promote the cleavage of the acetal, albeit potentially slower than acid catalysis.[9] Given that the initial step creates a slightly acidic environment, a basic hydrolysis is chosen to avoid multiple pH adjustments and to ensure the complete breakdown of the ester.
Protocol:
-
To the reaction mixture from Step 1, slowly and carefully add a 2M solution of sodium hydroxide (NaOH) with continuous stirring until the pH of the solution is between 12 and 13. Use a pH meter for accurate measurement.
-
Gently heat the mixture to 50-60°C and maintain stirring for at least 2 hours. This will accelerate the hydrolysis of both the ester and the spiroacetal.
-
Allow the solution to cool to room temperature.
Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester, leading to its cleavage into a carboxylate salt and ethanol. The strong basic conditions will also facilitate the hydrolysis of the spiroacetal to the corresponding diol and ketone, which will exist as its enolate in the basic medium.
Step 3: Neutralization and Final Disposal
The final step is to neutralize the basic solution before it can be disposed of as aqueous waste.
Protocol:
-
Slowly add a 2M solution of hydrochloric acid (HCl) to the cooled reaction mixture while stirring continuously. Monitor the pH closely.
-
Continue adding the acid until the pH of the solution is between 6 and 8.
-
The resulting solution, containing the degraded and neutralized components, can now be disposed of as aqueous chemical waste in accordance with your institution's and local regulations.
Causality: This final neutralization step ensures that the waste stream is not corrosive and is safe for disposal. The resulting solution contains simple, water-soluble organic salts, alcohols, and diols, which are significantly less hazardous than the parent compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protection: Don the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal[1][3].
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.
-
Reporting: Report the spill to your laboratory supervisor or environmental health and safety office, as per your institution's protocol.
By adhering to these detailed procedures, researchers can confidently and safely manage the disposal of this compound, ensuring a secure laboratory environment and responsible chemical stewardship.
References
- Fisher Scientific. (2025). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
- Google Patents. (1996).
- Caltech CCE. (n.d.). General Lab Safety Procedure.
- BuyersGuideChem. (n.d.). Ethyl 8-formyl-1,4-dioxaspiro[4.
- Advanced ChemBlocks. (n.d.). Ethyl 8-formyl-1,4-dioxaspiro[4.
- PubChem. (n.d.). Ethyl 1,4-dioxaspiro(4.5)
- CymitQuimica. (2024).
- University of California, Riverside. (n.d.). Lab Safety Rules and Guidelines.
- CSUB. (n.d.).
- Fisher Scientific. (n.d.).
- ETH Zurich. (n.d.).
- Organic Chemistry I Lab. (n.d.). Safety Guidelines.
- Sigma-Aldrich. (n.d.). Ethyl 1,4-dioxaspiro[4.
- PubChemLite. (n.d.). Ethyl 8-formyl-1,4-dioxaspiro[4.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 8-amino-1,4-dioxaspiro[4.
- Supply Doc Inc. (n.d.). Aldex Aldehyde Management System, AMSGL1-12 Neutralize 12 Gallons/Case.
- Aldehyde Management Systems. (n.d.). Aldehyde Disposal.
- Aldex®. (n.d.). Aldehyde Disposal Made Easy.
- Google Patents. (1992). Process for removing aldehydes and/or vinyl esters from gaseous or liquid process streams. US5157205A.
- CP Lab Safety. (n.d.).
- BuyersGuideChem. (2026). Ethyl 8-formyl-1,4-dioxaspiro[4.
- ResearchGate. (2017). 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids.
- Chemistry LibreTexts. (2022).
- MSU Chemistry. (n.d.).
- PubMed Central. (2012).
- PubMed. (2010). Spiroacetal biosynthesis in fruit flies is complex: distinguishable origins of the same major spiroacetal released by different Bactrocera spp.
- ResearchG
Sources
- 1. How To Treat Aldehyde-containing Wastewater? [slchemtech.com]
- 2. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The reaction between formaldehyde and ethyl α-formylphenylacetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carboxyl Reactivity [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 9. esisresearch.org [esisresearch.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate—a molecule featuring a spirocyclic core, an ester, and a reactive aldehyde group—demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risk Profile
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a reliable hazard assessment can be constructed by examining its functional groups and data from structurally similar compounds. The primary hazards are associated with its aldehyde and ester functionalities, which are known irritants.
Data from close structural analogs, such as Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate and 1,4-dioxaspiro[4.5]decane-8-acetic acid, provide a strong basis for our safety protocols.[1][2] The Globally Harmonized System (GHS) classifications for these related compounds consistently indicate the following hazards:
| Hazard Class | GHS Hazard Statement | Common Symptoms |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Redness, itching, scaling, pain, or blistering upon contact.[3] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Redness, pain, watering, and potential for severe eye damage.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Irritation of the lungs and respiratory system, coughing, and discomfort.[1][3] |
The presence of the aldehyde group (-CHO) is particularly noteworthy. Aldehydes are well-documented irritants and can be sensitizers. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental conditions. The following sections detail the minimum required PPE for handling this compound.
Eye and Face Protection
Given the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These are mandatory for all procedures. Safety glasses are insufficient as they do not provide a seal around the eyes to protect against splashes, vapors, or fine particles.[4] Goggles must conform to OSHA regulations 29 CFR 1910.133 or European Standard EN166.[5]
-
Face Shield: A full face shield should be worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling large volumes (>1 L), working with the material under pressure, or during quench steps of a reaction.[6]
Hand Protection
The skin is a primary route of exposure. The choice of glove material is critical for providing an effective barrier.
-
Material Selection: Nitrile gloves are a reliable choice for general splash protection against oils and acids.[4] For prolonged contact or when handling larger quantities, butyl rubber gloves offer superior resistance to organic solvents.[4][7] Always inspect gloves for any signs of degradation or punctures before use.[5]
-
Double Gloving: For added protection, particularly when handling concentrated solutions, consider wearing two pairs of nitrile gloves. This can provide a temporary barrier if the outer glove is compromised.
Glove Material Comparison
| Glove Material | Advantages | Disadvantages | Recommended Use |
| Nitrile Rubber | Good resistance to oils, acids, and bases; good dexterity.[4][7] | Can be punctured; variable quality.[8] | Splash protection, general lab tasks. |
| Butyl Rubber | Excellent resistance to ketones, esters, and solvents.[7] | Poor against some organic solvents; can be expensive.[8] | Prolonged contact, large volumes. |
| Neoprene | Good all-around chemical resistance.[8] | Physical properties can be inferior to natural rubber.[8] | Alternative for splash protection. |
| Natural Rubber (Latex) | Good physical properties and dexterity. | Poor against oils and many organic compounds; potential for allergies.[8] | Not recommended for this application. |
Body Protection
-
Laboratory Coat: A standard, flame-resistant lab coat is required for all procedures to protect against minor splashes and spills.
-
Chemical-Resistant Apron: When handling significant quantities or when there is a heightened risk of splashes, an acid-resistant or chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Protection
Engineering controls are the first line of defense against respiratory exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[9]
-
Respirator: If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge (e.g., Type A for organic compounds with a boiling point >65 °C) is appropriate for lower concentrations.[7][10]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational and disposal workflows.
Standard Handling Protocol
-
Preparation: Before starting, ensure the chemical fume hood is operational. Don all required PPE: chemical splash goggles, appropriate gloves (nitrile or butyl), and a lab coat.
-
Aliquotting: Conduct all weighing and transfers of the material within the fume hood. Use antistatic tools if the material is a fine powder.[7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[11] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as chemical waste.[5]
Spill Management
-
Minor Spills (inside a fume hood):
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Follow your institution's emergency procedures.[9] Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Waste Disposal Plan
Waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix waste containing this compound with incompatible materials such as strong bases, oxidizing agents, or reducing agents.[9]
-
Containerization: Use a designated, leak-proof hazardous waste container, such as a high-density polyethylene (HDPE) jug.[9] Do not fill the container beyond 90% capacity.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Irritant").[9]
-
Storage and Disposal: Store the sealed container in a cool, dry, well-ventilated area away from incompatible materials. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[9] For bulk quantities, incineration is a common disposal method for organic compounds.[12]
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task and associated risks.
Sources
- 1. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. download.basf.com [download.basf.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
